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  • Product: Methyl 4-ethoxy-2,6-difluorobenzoate
  • CAS: 1351668-30-8

Core Science & Biosynthesis

Foundational

Methyl 4-ethoxy-2,6-difluorobenzoate chemical structure and properties

Chemical Structure, Properties, and Synthetic Methodology Part 1: Executive Summary Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8) is a specialized fluorinated aromatic ester utilized primarily as a building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Properties, and Synthetic Methodology

Part 1: Executive Summary

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8) is a specialized fluorinated aromatic ester utilized primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the 2,6-difluoro substitution pattern, which imparts metabolic stability by blocking the metabolically vulnerable ortho positions, and the 4-ethoxy group, which serves as an electron-donating handle for further molecular optimization.

This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, a validated synthetic route via O-alkylation, and its application in medicinal chemistry as a scaffold for kinase inhibitors and liquid crystal mesogens.

Part 2: Chemical Identity & Structural Analysis

Identification Data
ParameterValue
Chemical Name Methyl 4-ethoxy-2,6-difluorobenzoate
CAS Number 1351668-30-8
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
SMILES CCOC1=CC(=C(C(=C1)F)C(=O)OC)F
InChI Key ZPVGRBTXDTZVIG-UHFFFAOYSA-N (Derived)
Synonyms Methyl 2,6-difluoro-4-ethoxybenzoate; 4-Ethoxy-2,6-difluorobenzoic acid methyl ester
Structural Logic & Electronic Effects

The molecule features a "push-pull" electronic system:

  • 2,6-Difluoro Motif (Electron Withdrawing): The two fluorine atoms at the ortho positions exert a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack (e.g., hydrolysis or amidation) compared to non-fluorinated analogs. Additionally, the steric bulk of the fluorine atoms forces the carbonyl group out of coplanarity with the aromatic ring, influencing binding affinity in protein pockets.

  • 4-Ethoxy Group (Electron Donating): The ethoxy group at the para position donates electron density via resonance (+M), counteracting the deactivating nature of the fluorine atoms on the ring system. This balance makes the aromatic ring moderately electron-rich, suitable for specific electrophilic aromatic substitutions if the ester is preserved.

Structural Visualization

The following diagram illustrates the core connectivity and the synthesis logic.

ChemicalStructure cluster_properties Structural Features Precursor Methyl 2,6-difluoro-4-hydroxybenzoate (Nucleophile) Product Methyl 4-ethoxy-2,6-difluorobenzoate (Target) Precursor->Product O-Alkylation (K2CO3, DMF) Reagent Ethyl Iodide (Electrophile) Reagent->Product F_atoms 2,6-Difluoro: Metabolic Block Product->F_atoms Ethoxy 4-Ethoxy: Solubility/H-Bond Product->Ethoxy Ester Methyl Ester: Reactive Handle Product->Ester

Caption: Synthesis pathway and structural features of Methyl 4-ethoxy-2,6-difluorobenzoate.

Part 3: Physicochemical Properties

Understanding the physical behavior of this compound is critical for assay development and formulation.

PropertyValue / PredictionContext
Physical State Low-melting Solid or Viscous OilBased on MW and symmetry compared to liquid methyl 2,6-difluorobenzoate.
Boiling Point ~260°C (Predicted)Extrapolated from methyl 2,6-difluorobenzoate (203°C).
LogP (Lipophilicity) 2.15Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 35.53 ŲIndicates good membrane permeability.
H-Bond Acceptors 3Fluorines and Oxygens serve as acceptors.
Solubility Low in water; High in organic solventsSoluble in DMSO, Methanol, DCM, Ethyl Acetate.

Part 4: Synthesis & Manufacturing Protocol

The most reliable synthesis method is the Williamson Ether Synthesis (O-alkylation) starting from the commercially available phenol precursor. This route avoids the harsh conditions required for nucleophilic aromatic substitution on the fluorinated ring.

Reaction Scheme

Reaction: Methyl 2,6-difluoro-4-hydroxybenzoate + Ethyl Iodide (+ Base) → Product

Detailed Protocol

Reagents:

  • Methyl 2,6-difluoro-4-hydroxybenzoate (1.0 equiv)

  • Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Anhydrous

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,6-difluoro-4-hydroxybenzoate (e.g., 10 mmol, 1.88 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. The mixture may turn slightly yellow.

  • Alkylation: Add Ethyl Iodide (12 mmol, 0.96 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS. The starting phenol spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) to quench the reaction and precipitate inorganic salts.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Isolation: The resulting residue is likely a pure oil or solid. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexane gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Dissolve Phenol Precursor in DMF BaseAdd Add K2CO3 (Stir 15 min @ RT) Start->BaseAdd ReagentAdd Add Ethyl Iodide (Dropwise) BaseAdd->ReagentAdd Heat Heat to 60°C (4-6 Hours) ReagentAdd->Heat Quench Quench with Ice Water Extract with EtOAc Heat->Quench Dry Dry (MgSO4) & Concentrate Quench->Dry Final Yield: Methyl 4-ethoxy-2,6-difluorobenzoate Dry->Final

Caption: Step-by-step experimental workflow for the synthesis of Methyl 4-ethoxy-2,6-difluorobenzoate.

Part 5: Applications in Drug Discovery

Medicinal Chemistry Scaffold

This compound is a valuable intermediate for "Fragment-Based Drug Design" (FBDD).

  • Metabolic Stability: The 2,6-difluoro substitution blocks the P450-mediated oxidation at the most reactive sites on the phenyl ring, extending the half-life of the final drug molecule.

  • Bioisosterism: The ethoxy group acts as a lipophilic hydrogen bond acceptor, often used to mimic other ether linkages found in natural products.

  • Reactivity: The methyl ester is a "mask" for the carboxylic acid. It can be hydrolyzed to the free acid (4-ethoxy-2,6-difluorobenzoic acid) or converted directly into amides (via aminolysis) to form pharmacophores found in kinase inhibitors and anti-inflammatory agents.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.50–6.60 (d, 2H, Ar-H) – The aromatic protons are coupled to the fluorine atoms (

      
      ).
      
    • δ 4.05 (q, 2H, -OCH₂-) – Quartet from the ethoxy group.

    • δ 3.92 (s, 3H, -COOCH₃) – Singlet from the methyl ester.

    • δ 1.45 (t, 3H, -CH₃) – Triplet from the ethoxy terminal methyl.

  • ¹⁹F NMR:

    • Single signal around -110 ppm (relative to CFCl₃), appearing as a triplet or multiplet due to H-F coupling.

Part 6: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long periods).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • ChemScene. (n.d.). Methyl 4-ethoxy-2,6-difluorobenzoate Product Data. Retrieved from

  • PubChem. (n.d.).[1] Methyl 2,6-difluoro-4-hydroxybenzoate (Precursor Data). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2,6-difluorobenzoate Product Information. Retrieved from

  • BenchChem. (n.d.). Synthesis of Fluorinated Benzoates. Retrieved from

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 4-ethoxy-2,6-difluorobenzoate

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized fluor...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized fluorinated building blocks is a critical driver of success. Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) serves as a premier intermediate, offering a unique combination of steric shielding, electronic modulation, and metabolic stability[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets, providing drug development professionals with the mechanistic causality, synthetic logic, and self-validating analytical protocols required to successfully deploy this compound in complex synthesis workflows.

Structural and Physicochemical Architecture

The utility of Methyl 4-ethoxy-2,6-difluorobenzoate lies in its highly specific substitution pattern. The molecule features a central methyl ester flanked by two ortho-fluorine atoms, with an para-ethoxy group completing the aromatic system. Understanding its baseline physicochemical properties is the first step in predicting its behavior in both synthetic reactions and biological systems.

Table 1: Quantitative Physicochemical Profile

ParameterValue
CAS Number 1351668-30-8[1]
Molecular Formula C₁₀H₁₀F₂O₃[1]
Molecular Weight 216.18 g/mol [1]
Predicted Boiling Point 262.1 ± 40.0 °C[2]
Predicted Density 1.226 ± 0.06 g/cm³[2]
SMILES String CCOC1=CC(=C(C(=C1)F)C(=O)OC)F[1]
Standard Commercial Purity ≥97%[3]
Mechanistic Role of Fluorination in Drug Design

Why do we specifically select a 2,6-difluorinated architecture? The decision is rooted in the fundamental principles of physical organic chemistry:

  • Metabolic Shielding: The high electronegativity of fluorine significantly lowers the HOMO/LUMO energy levels of the aromatic ring. This electron deficiency renders the ring highly resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Steric Orthogonality: The van der Waals radius of the ortho-fluorines forces the ester carbonyl out of coplanarity with the aromatic ring. This orthogonal conformation dramatically reduces the rate of ester hydrolysis in vivo by sterically shielding the carbonyl carbon from nucleophilic attack by esterases.

  • Dipole Modulation: The para-ethoxy group acts as a strong electron-donating group via resonance (+M effect), while the ortho-fluorines exert a strong inductive electron-withdrawing effect (-I effect). This "push-pull" electronic configuration creates a highly specific dipole moment, enhancing the molecule's binding affinity in polarized protein pockets.

Synthetic Workflows and Experimental Protocols

In process chemistry, achieving absolute regiocontrol is paramount. We deliberately select Nucleophilic Aromatic Substitution (SₙAr) on a methyl 2,4,6-trifluorobenzoate precursor rather than the direct esterification of 4-ethoxy-2,6-difluorobenzoic acid.

The Causality: The 2,4,6-trifluorobenzoate system is highly polarized. While the ester group withdraws electron density from both ortho and para positions, the para-position is uniquely activated by the synergistic inductive withdrawal of the two ortho-fluorines. This allows the ethoxide nucleophile to selectively attack the para-position, avoiding unwanted ortho-substitution.

Step-by-Step SₙAr Protocol
  • Preparation: Dissolve methyl 2,4,6-trifluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Logic: Anhydrous conditions are critical to prevent competitive hydroxide-mediated ester hydrolysis.

  • Nucleophile Addition: Cool the reactor to 0 °C. Dropwise add a freshly prepared solution of sodium ethoxide (1.05 eq) in ethanol. Logic: Strict stoichiometric control (1.05 eq) and low temperature suppress sequential over-substitution at the ortho-positions.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted alkoxide. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the target ester.

Synthesis A Methyl 2,4,6-trifluorobenzoate (Precursor) C SNAr Transition State (Para-Substitution) A->C + NaOEt B Sodium Ethoxide (Nucleophile) B->C D Methyl 4-ethoxy-2,6-difluorobenzoate (Target Product) C->D - NaF

Fig 1: Mechanistic workflow for SNAr synthesis of Methyl 4-ethoxy-2,6-difluorobenzoate.

Analytical Validation and Quality Control

A protocol is only as robust as its validation matrix. Relying solely on LC-MS is a critical failure point in fluorinated aromatics, as it cannot distinguish between regioisomers (e.g., ortho-ethoxy vs. para-ethoxy substitution). Therefore, we implement a self-validating system combining orthogonal techniques.

Step-by-Step QC Protocol
  • UHPLC-MS Profiling: Inject the sample into a UHPLC system coupled with a mass spectrometer. Logic: Confirms the exact mass (m/z 217.1 [M+H]⁺) and ensures overall chromatographic purity is ≥97%[3].

  • Multinuclear NMR Spectroscopy (The Gatekeeper):

    • ¹H NMR: Confirms the presence of the ethoxy group (quartet ~4.1 ppm, triplet ~1.4 ppm) and the methyl ester (singlet ~3.9 ppm).

    • ¹⁹F NMR: Critical Step. In the para-substituted product, the two remaining ortho-fluorines are chemically equivalent due to the C₂v symmetry of the aromatic ring, yielding a single ¹⁹F signal . If ortho-substitution had occurred, the symmetry would break, resulting in two distinct ¹⁹F signals with characteristic J-F-F coupling. This logical cross-verification ensures absolute structural confidence.

  • Karl Fischer Titration: Ensures moisture content is <0.5%. Logic: Residual water will poison subsequent anhydrous coupling reactions (e.g., Grignard additions or cross-couplings).

QC_Workflow Step1 Crude Mixture Sampling Step2 UHPLC-MS (Mass & Purity >97%) Step1->Step2 Step3 1H & 19F NMR (Regioselectivity) Step2->Step3 Pass Step4 Karl Fischer (Moisture <0.5%) Step3->Step4 Pass Step5 Batch Release (Validated) Step4->Step5 Pass

Fig 2: Self-validating analytical quality control workflow for batch release.

References
  • Title: CAS 1351668-30-8 | Methyl 2,6-difluoro-4-ethoxybenxoate, 97% Source: Howei Pharm URL: [Link]

Sources

Foundational

Literature review of fluorinated benzoate ester derivatives

Title: Technical Deep Dive: Fluorinated Benzoate Ester Derivatives Subtitle: Synthetic Architectures, Physicochemical Profiling, and Pharmacological Utility Executive Summary The strategic incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Deep Dive: Fluorinated Benzoate Ester Derivatives Subtitle: Synthetic Architectures, Physicochemical Profiling, and Pharmacological Utility

Executive Summary

The strategic incorporation of fluorine into benzoate ester scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a critical literature review and technical analysis of fluorinated benzoate ester derivatives. Unlike hydrogen, fluorine’s high electronegativity (3.98 Pauling scale), small van der Waals radius (1.47 Å vs. 1.20 Å for H), and strong C–F bond energy (~116 kcal/mol) allow for precise modulation of lipophilicity, metabolic stability, and binding affinity without imposing significant steric penalties. This document synthesizes current methodologies and data to guide researchers in optimizing these derivatives for drug discovery and liquid crystal applications.

Part 1: Synthetic Architectures

The synthesis of fluorinated benzoate esters generally follows two distinct logical pathways: the Building Block Approach (using pre-fluorinated precursors) and Late-Stage Fluorination (introducing fluorine to the ester).

The Building Block Approach (Preferred)

This method relies on the esterification of commercially available or pre-synthesized fluorinated benzoic acids. It is the most robust pathway for generating diverse libraries.

  • Fischer Esterification: Classical acid-catalyzed reaction. While effective, it suffers from equilibrium limitations. Recent literature suggests microwave-assisted protocols significantly enhance yields by overcoming thermodynamic barriers through rapid, uniform heating.

  • Steglich Esterification: Uses DCC/DMAP to couple acid and alcohol under mild conditions, crucial for substrates sensitive to harsh acidic environments.

  • Mitsunobu Reaction: Allows for the inversion of stereochemistry if chiral alcohols are used, providing a route to enantiopure fluorinated esters.

Late-Stage Fluorination

Used when the fluorinated precursor is unstable or unavailable.

  • Halex Reaction (Halogen Exchange): Displacement of activated chlorides or nitro groups on the benzoate ring using Potassium Fluoride (KF) and phase transfer catalysts like TBAF or 18-crown-6.

  • Deoxyfluorination: Conversion of hydroxy-benzoates using reagents like DAST or Deoxo-Fluor, though this is less common for the aromatic ring itself and more for side chains.

Visualization: Synthetic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on substrate stability and availability.

Synthesis_Workflow Start Target: Fluorinated Benzoate Ester Check_Precursor Is Fluorinated Acid Available? Start->Check_Precursor Path_A Building Block Strategy Check_Precursor->Path_A Yes Path_B Late-Stage Fluorination Check_Precursor->Path_B No Method_Fischer Microwave Fischer Esterification (Robust, Acid Stable) Path_A->Method_Fischer Method_Steglich Steglich Coupling (DCC/DMAP) (Acid Sensitive) Path_A->Method_Steglich Product Purified Fluorinated Ester Method_Fischer->Product Method_Steglich->Product Method_Halex Halex Reaction (KF/TBAF) (Activated Ar-Cl/NO2) Path_B->Method_Halex Method_Halex->Product

Figure 1: Decision matrix for the synthesis of fluorinated benzoate esters, prioritizing building block availability.

Part 2: Physicochemical Profiling

Fluorination is not merely a structural change; it is an electronic calibration of the molecule.

Electronic Effects & Acidity

The inductive effect (-I) of fluorine withdraws electron density from the aromatic ring.

  • pKa Modulation: Fluorine substitution (especially at ortho or para positions) stabilizes the carboxylate anion of the precursor acid, lowering the pKa. For the ester, this electron withdrawal makes the carbonyl carbon more electrophilic, potentially increasing susceptibility to hydrolysis unless countered by steric shielding or resonance effects.

  • Hammett Constants (

    
    ):  The electron-withdrawing nature is quantified by positive 
    
    
    
    values (
    
    
    ,
    
    
    ).
Lipophilicity (LogP) & Permeability

Contrary to the intuition that "halogens are lipophilic," fluorine's effect is context-dependent.

  • Aromatic Fluorination: Generally increases LogP (lipophilicity) by 0.2–0.4 units per fluorine atom due to the low polarizability of the C–F bond preventing hydrogen bonding with water.

  • Metabolic Stability: The C–F bond is resistant to Cytochrome P450 oxidation. Replacing a metabolically labile C–H bond (a "soft spot") with C–F blocks hydroxylation, extending the half-life (

    
    ) of the drug.
    
Data Summary: The Fluorine Effect
PropertyNon-Fluorinated BenzoateFluorinated Derivative (Para-F)Impact/Mechanism
Bond Energy (C-X) ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Increases thermal/metabolic stability.
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric perturbation (Bioisostere).
Lipophilicity (LogP) Baseline+0.2 to +0.5 unitsEnhances membrane permeability.
Electronic (

)
0.000.06Increases carbonyl electrophilicity.
Metabolic Fate Susceptible to Ring HydroxylationResistant to Ring HydroxylationBlocks CYP450 oxidative attack.

Part 3: Biological & Material Applications

Medicinal Chemistry: The Metabolic Blockade

In drug design, fluorinated benzoates act as prodrugs or active pharmacophores. A critical application is Metabolic Blocking . By placing fluorine at the para position, researchers prevent the rapid oxidative clearance typical of phenyl rings, forcing the metabolism to occur at more controlled sites or prolonging systemic exposure.

Liquid Crystals (Mesogens)

Fluorinated phenyl benzoates are extensively used in Liquid Crystal (LC) displays.

  • Viscosity & Dielectric Anisotropy: Fluorine substituents introduce a lateral dipole moment without increasing viscosity as much as cyano (-CN) groups. This is crucial for high-speed switching in LC displays.

  • Phase Stability: Fluorination helps stabilize Smectic A phases by promoting micro-segregation between fluorophilic and lipophilic domains.[1]

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core Benzoate Scaffold Ortho Ortho-F Core->Ortho Meta Meta-F Core->Meta Para Para-F Core->Para Steric Steric Shielding (Hydrolysis Resistance) Ortho->Steric High Impact Electronic Electronic Tuning (pKa / Dipole) Ortho->Electronic Inductive Meta->Electronic Strong Inductive Metabolic Metabolic Blocking (CYP Resistance) Para->Metabolic Primary Site Para->Electronic Resonance/Inductive

Figure 2: SAR logic flow demonstrating how positional fluorination dictates functional outcomes.

Part 4: Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, NMR) to ensure the researcher knows the step succeeded before proceeding.

Protocol A: Microwave-Assisted Synthesis of Fluorinated Benzoates

Rationale: Overcomes the slow kinetics of electron-deficient benzoic acids.

  • Preparation: In a microwave-safe vial, dissolve 4-fluorobenzoic acid (1.0 equiv) in the target alcohol (excess, solvent/reactant).

  • Catalyst: Add concentrated

    
      (0.1 equiv) dropwise.
    
  • Reaction: Seal the vessel. Irradiate at 120°C for 10–20 minutes (Power: 150W).

    • Validation Checkpoint: Spot TLC (Hexane/EtOAc 8:2). The acid spot (

      
      ) should disappear; the ester spot (
      
      
      
      ) should appear.
  • Workup: Pour mixture into ice-cold saturated

    
     (neutralizes acid). Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography.
    
  • Characterization: Confirm structure via

    
    -NMR (Singlet around -105 ppm for para-F).
    
Protocol B: Comparative Hydrolytic Stability Assay

Rationale: To quantify the electron-withdrawing effect of fluorine on ester stability.

  • Setup: Prepare 10 mM stock solutions of (A) Ethyl Benzoate and (B) Ethyl 4-Fluorobenzoate in DMSO.

  • Incubation: Dilute to 100

    
    M in Phosphate Buffered Saline (PBS, pH 7.4) containing pig liver esterase (10 units/mL). Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately with 50
    
    
    L Acetonitrile (precipitates protein).
  • Analysis: Centrifuge and analyze supernatant via HPLC (UV detection at 254 nm).

  • Calculation: Plot % remaining vs. time. Calculate

    
    .
    
    • Expected Result: The fluorinated ester may hydrolyze slightly faster due to the activated carbonyl, unless steric bulk (ortho-F) is present.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Source: ResearchGate.[2] URL:[Link]

  • Enantiomerically Pure Ethyl (R)- and (S)- 2-Fluorohexanoate by Enzyme-Catalyzed Kinetic Resolution. Source: Organic Syntheses. URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed / NIH. URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry.[3] URL:[Link]

  • Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. Source: Thieme Connect. URL:[Link]

Sources

Exploratory

Thermodynamic Properties of Methyl 4-ethoxy-2,6-difluorobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly specialized fluorinated aromatic ester. In pharmaceutical and agrochemical development, fluorinated benzoates serve as critical build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly specialized fluorinated aromatic ester. In pharmaceutical and agrochemical development, fluorinated benzoates serve as critical building blocks, offering enhanced lipophilicity, metabolic stability, and unique electrostatic profiles. Understanding the thermodynamic properties of this compound—such as its standard enthalpy of formation (


), specific heat capacity (

), and phase transition enthalpies—is paramount for optimizing crystallization processes, predicting shelf-life stability, and modeling solubility during formulation.

This whitepaper provides an in-depth technical framework for the experimental determination and theoretical understanding of the thermodynamic properties of Methyl 4-ethoxy-2,6-difluorobenzoate, grounded in validated methodologies used for complex fluorinated aromatics .

Structural and Electronic Foundations: Mechanistic Causality

The macroscopic thermodynamic behavior of Methyl 4-ethoxy-2,6-difluorobenzoate is directly dictated by its molecular architecture. As an Application Scientist, it is crucial to understand why this molecule behaves the way it does before measuring it:

  • Fluorine Inductive Effects: The 2,6-difluoro substitutions exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This significantly alters the electron density around the ester carbonyl, increasing the molecular dipole moment.

  • Steric Locking: The fluorine atoms at the ortho positions sterically hinder the rotation of the ester group, locking it into a preferred conformation. This reduces the conformational entropy (

    
    ) of the molecule in the solid state, which subsequently increases the enthalpy of fusion (
    
    
    
    ) compared to non-fluorinated analogs.
  • Absence of Hydrogen Bond Donors: Unlike its parent compound, 4-fluorobenzoic acid, which forms robust intermolecular hydrogen-bonded dimers , the esterification of the carboxylate group removes the primary hydrogen bond donor. Consequently, the crystal lattice is held together primarily by weaker dipole-dipole interactions and London dispersion forces, leading to a lower melting point and higher volatility.

Experimental Determination of Thermodynamic Properties

To establish a self-validating thermodynamic profile, researchers must employ rigorous calorimetric techniques. Below are the definitive, step-by-step methodologies required to accurately measure the thermodynamic parameters of this compound.

Standard Enthalpy of Formation via Rotating-Bomb Calorimetry

Determining the enthalpy of formation (


) for fluorine-containing organic compounds requires a specialized isoperibol rotating-bomb calorimeter .

Causality Check: Why a rotating bomb? When fluorinated organics combust, they produce hydrogen fluoride (HF). In a static bomb, HF exists as a highly corrosive, heterogeneous mixture of gas and concentrated liquid droplets, leading to undefined thermodynamic final states and equipment damage. A rotating bomb contains a predefined volume of water and physically rotates during combustion, ensuring all HF gas is completely dissolved to form a homogeneous, thermodynamically defined aqueous solution (HF


) .

Step-by-Step Protocol:

  • Calibration: Calibrate the calorimeter's energy equivalent (

    
    ) by combusting a NIST-traceable standard (e.g., crystalline benzoic acid) under 3.0 MPa of high-purity oxygen.
    
  • Sample Preparation: Pelletize ~0.5 g of Methyl 4-ethoxy-2,6-difluorobenzoate. Place it in a platinum crucible (to resist HF corrosion).

  • Water Addition: Add exactly 10.0 mL of deionized water to the bomb cylinder to act as the solvent for the combustion-generated HF.

  • Combustion: Pressurize the bomb with O

    
     (3.0 MPa), submerge it in the calorimeter water jacket, and ignite the sample via a cotton fuse wire.
    
  • Rotation & Equilibration: Initiate bomb rotation immediately post-ignition. Monitor the temperature rise (

    
    ) of the water jacket using a high-precision quartz thermometer until thermal equilibrium is reached.
    
  • Titration: Post-combustion, vent the gases and titrate the bomb washings with standard NaOH to quantify the exact amount of HF formed, verifying the stoichiometry of the reaction.

  • Calculation: Calculate the standard enthalpy of combustion (

    
    ). Apply Hess's Law, utilizing the known formation enthalpies of CO
    
    
    
    , H
    
    
    O
    
    
    , and HF
    
    
    to derive the
    
    
    of the ester.

CalorimetryWorkflow N1 Sample Preparation (Methyl 4-ethoxy-2,6-difluorobenzoate) N2 Rotating-Bomb Calorimeter (O2 + H2O Environment) N1->N2 N3 Combustion Phase (Formation of CO2, H2O, HF(aq)) N2->N3 N4 Temperature Measurement (ΔT Calibration via Benzoic Acid) N3->N4 N5 Calculate Enthalpy of Combustion (ΔcH°) N4->N5 N6 Hess's Law Application (Derive ΔfH°) N5->N6

Workflow for determining standard enthalpy of formation via rotating-bomb calorimetry.
Phase Transitions & Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the specific heat capacity (


) and the enthalpy of fusion (

).

Causality Check: Fluorinated aromatic esters often exhibit significant vapor pressure even below their melting points. If analyzed in standard open or crimped pans, the sample will prematurely sublimate, causing mass loss that artificially deflates the integrated enthalpy of fusion. Therefore, hermetically sealed aluminum pans are strictly required to maintain a constant mass system.

Step-by-Step Protocol:

  • Encapsulation: Weigh 3–5 mg of the compound into an aluminum pan and hermetically seal it using a sample press.

  • Purge: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent moisture condensation at sub-ambient temperatures.

  • Thermal Cycling (Heat Capacity): To measure

    
    , utilize a multi-step isothermal/dynamic method. Hold isothermally at 
    
    
    
    for 10 minutes, heat at 10 K/min to
    
    
    , and hold isothermally again. Compare the heat flow displacement against a synthetic sapphire reference standard.
  • Thermal Cycling (Fusion): Heat the sample at a constant rate of 5 K/min through its melting point. Integrate the area under the endothermic melting peak to calculate

    
    .
    

DSCWorkflow S1 Hermetic Encapsulation (Prevents Sublimation) S2 Dynamic Heating/Cooling (Isothermal & Non-Isothermal) S1->S2 S3 Heat Flow Monitoring (Endo/Exothermic Events) S2->S3 S4 Integration of Thermal Peaks (Calculate ΔfusH) S3->S4 S5 Specific Heat Capacity (Cp) Determination S3->S5

Step-by-step Differential Scanning Calorimetry (DSC) methodology for phase transitions.
Solution Thermodynamics (Solid-Liquid Equilibrium)

Understanding the mixing thermodynamic properties (Gibbs free energy, mixing enthalpy, and entropy) is vital for process chemistry. The solubility of fluorobenzoate derivatives is typically spontaneous and entropy-driven in organic solvents .

Protocol:

  • Add an excess of Methyl 4-ethoxy-2,6-difluorobenzoate to a jacketed glass vessel containing a specific solvent (e.g., ethyl acetate).

  • Agitate the suspension isothermally (e.g., 298.15 K) for 24 hours to ensure solid-liquid equilibrium.

  • Allow the undissolved solid to settle for 2 hours.

  • Extract a clear aliquot of the supernatant, weigh it, evaporate the solvent completely under vacuum, and weigh the residual solid (Gravimetric Method).

  • Correlate the data using the Non-Random Two-Liquid (NRTL) model to extract the mixing thermodynamics.

Synthesized Thermodynamic Data

While empirical data for every unique fluorinated ester is continuously evolving, the thermodynamic parameters can be highly accurately estimated by extrapolating from the foundational behavior of 4-fluorobenzoic acid and applying group additivity methods for the ethoxy and methyl ester substitutions.

Table 1: Thermodynamic Parameters for Methyl 4-ethoxy-2,6-difluorobenzoate (Standard State, 298.15 K)

Thermodynamic PropertySymbolEstimated Value RangePrimary Analytical Method
Enthalpy of Formation (Solid)

-860 to -890 kJ/molRotating-Bomb Calorimetry + Hess's Law
Enthalpy of Fusion

22.0 – 28.5 kJ/molDifferential Scanning Calorimetry (DSC)
Specific Heat Capacity

1.35 – 1.55 J/(g·K)DSC (Sapphire Reference Method)
Enthalpy of Sublimation

85.0 – 95.0 kJ/molThermogravimetric Analysis (TGA) / Knudsen Effusion

Table 2: Predicted Solid-Liquid Equilibrium (Solubility) Profile at 298.15 K

Solvent SystemDielectric Constant (

)
Relative Solubility (

)
Thermodynamic Driving Force
Water80.1Very LowHigh hydrophobic penalty; unfavorable mixing enthalpy (

).
Methanol32.7ModerateFavorable dipole-dipole interactions with ester/ether oxygens.
Ethyl Acetate6.0Very High"Like-dissolves-like"; highly spontaneous, entropy-driven mixing (

).

Conclusion

The thermodynamic characterization of Methyl 4-ethoxy-2,6-difluorobenzoate requires a rigorous, multi-modal analytical approach. Because of the unique electronic and steric properties imparted by the 2,6-difluoro and 4-ethoxy groups, standard analytical assumptions must be adjusted—specifically the use of rotating-bomb calorimetry to manage HF formation and hermetic DSC encapsulation to prevent sublimation. By adhering to these self-validating protocols, researchers can generate high-fidelity thermodynamic data essential for advanced drug formulation and materials engineering.

References

  • Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link]

  • Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Benzoic acid, 4-fluoro- (Thermochemistry Data) NIST Chemistry WebBook, SRD 69 URL:[Link]

Foundational

Solvation Thermodynamics and Physicochemical Profiling of Methyl 4-ethoxy-2,6-difluorobenzoate

Executive Summary Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly functionalized, fluorinated aromatic ester heavily utilized as an intermediate in pharmaceutical and agrochemical synthesis [1]. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly functionalized, fluorinated aromatic ester heavily utilized as an intermediate in pharmaceutical and agrochemical synthesis [1]. For process chemists and drug development professionals, understanding the thermodynamic solubility profile of this molecule is critical for optimizing reaction media, designing extraction protocols, and engineering crystallization workflows.

This technical whitepaper deconstructs the solvation mechanics of Methyl 4-ethoxy-2,6-difluorobenzoate, applying Hansen Solubility Parameters (HSP) to predict and explain its behavior in various organic solvents, and provides a rigorously validated experimental protocol for empirical solubility determination.

Structural Causality and Hansen Solubility Parameters (HSP)

The solubility of a molecule is dictated by the thermodynamic principle of "like dissolves like," which is mathematically formalized by Hansen Solubility Parameters (HSP). The total cohesive energy of a solvent or solute is divided into three intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

) [2].

Methyl 4-ethoxy-2,6-difluorobenzoate (Molecular Weight: 216.18 g/mol ) possesses a unique structural topology that directly dictates its HSP profile:

  • Dispersion (

    
    ):  The aromatic ring provides a strong dispersive baseline. However, the two fluorine atoms at the 2,6-positions withdraw electron density, subtly altering the polarizability of the 
    
    
    
    -system and reducing classical
    
    
    stacking interactions compared to non-fluorinated analogs.
  • Polarity (

    
    ):  The molecule exhibits significant dipole moments driven by the ester carbonyl, the ether oxygen, and the highly electronegative fluorine atoms.
    
  • Hydrogen Bonding (

    
    ):  Crucially, this molecule is a hydrogen-bond acceptor only . It contains zero hydrogen-bond donors. The ester oxygen, ether oxygen, and fluorine atoms can accept protons from protic solvents, but the molecule cannot self-associate via hydrogen bonding.
    

HSP interaction pathways dictating the solubility of Methyl 4-ethoxy-2,6-difluorobenzoate.

Solubility Profile in Key Organic Solvents

Because of its lack of H-bond donors and high lipophilicity, Methyl 4-ethoxy-2,6-difluorobenzoate exhibits optimal solubility in polar aprotic solvents and halogenated organics. It is practically insoluble in highly polar aqueous media and poorly soluble in strictly non-polar aliphatic hydrocarbons where the polar ester/ether groups cause an energetic mismatch.

Quantitative Solubility Matrix

Note: Data represents standard thermodynamic solubility ranges at 25°C based on structural homology and predictive HSP modeling for fluorinated aromatic esters [3].

Solvent ClassSolventEstimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Halogenated Dichloromethane (DCM)> 150 (Highly Soluble)Perfect

and

match. DCM easily penetrates the crystal lattice, interacting with the fluorinated ring.
Polar Aprotic Ethyl Acetate (EtOAc)> 100 (Highly Soluble)Ester-ester dipole alignment. Ideal for liquid-liquid extraction workflows.
Polar Aprotic Acetone> 100 (Highly Soluble)Strong dipole-dipole interactions (

) with the carbonyl group.
Polar Protic Methanol (MeOH)20 - 50 (Moderately Soluble)Methanol acts as an H-bond donor to the ester/ether oxygens, but the hydrophobic aromatic core limits total capacity.
Polar Protic Ethanol (EtOH)10 - 30 (Moderately Soluble)Slightly lower polarity than MeOH; often used as an anti-solvent in controlled crystallization.
Non-Polar Hexane / Heptane< 5 (Poorly Soluble)Severe

mismatch. The non-polar solvent cannot overcome the dipole-dipole interactions of the solid crystal lattice.
Aqueous Water / Buffers< 0.1 (Insoluble)High hydrophobic penalty. The energy required to cavitate the water network is not offset by H-bond acceptance.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, empirical solubility data for Methyl 4-ethoxy-2,6-difluorobenzoate in any target solvent, the Shake-Flask Method coupled with HPLC-UV is the gold standard [4]. Unlike kinetic solubility assays (which often overestimate solubility due to supersaturation), the shake-flask method guarantees thermodynamic equilibrium.

Self-Validating Protocol: The Shake-Flask Method

Objective: Determine the absolute thermodynamic solubility of Methyl 4-ethoxy-2,6-difluorobenzoate at 25°C.

Step 1: Saturated Solution Preparation

  • Add an excess amount of Methyl 4-ethoxy-2,6-difluorobenzoate powder (e.g., 50 mg) to a 4 mL borosilicate glass vial.

  • Add exactly 1.0 mL of the target organic solvent (e.g., Ethyl Acetate).

  • Causality Check: Visual confirmation of undissolved solid must remain. If the solution is completely clear, the system is not saturated. Add more solid until a suspension persists.

Step 2: Thermal Equilibration

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation (critical for volatile solvents like DCM).

  • Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1°C and agitate at 300 RPM.

  • Self-Validation (Time-Course): Prepare triplicate vials. Pull samples at 24 hours, 48 hours, and 72 hours. Thermodynamic equilibrium is confirmed only when the concentration variance between the 48h and 72h timepoints is less than 5% [5].

Step 3: Phase Separation

  • Remove the vials from the shaker. To prevent undissolved micro-particulates from causing false-positive concentration spikes, the solid must be strictly separated from the liquid.

  • Centrifuge the vials at 10,000 RPM for 10 minutes at 25°C, OR filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required to prevent solvent degradation of the filter membrane).

Step 4: HPLC-UV Quantification

  • Dilute the clear supernatant into the mobile phase (e.g., 1:100 dilution in Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Analyze via HPLC-UV (Detection wavelength typically 254 nm for fluorinated aromatics).

  • Calculate the absolute concentration against a pre-established multi-point calibration curve.

Workflow of the Shake-Flask method for thermodynamic solubility determination.

Process Chemistry Implications

Understanding this solubility profile allows chemists to engineer highly efficient downstream processing:

  • Reaction Media: DCM or THF are ideal solvents for running nucleophilic aromatic substitutions or esterifications involving this molecule due to complete solvation.

  • Workup & Extraction: Because it is highly soluble in EtOAc and insoluble in water, an EtOAc/Aqueous bi-phasic system will yield near-quantitative extraction of Methyl 4-ethoxy-2,6-difluorobenzoate into the organic layer.

  • Crystallization: The steep solubility gradient between polar aprotic solvents and non-polar solvents makes an EtOAc/Hexane or Acetone/Heptane anti-solvent crystallization system highly effective for purifying this compound. The compound is dissolved in a minimal amount of EtOAc, and Hexane is slowly titrated in to induce controlled nucleation.

References

  • ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). Retrieved from:[Link]

  • Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing. (2024). Retrieved from:[Link]

Exploratory

Thermodynamic Profiling of Methyl 4-ethoxy-2,6-difluorobenzoate: Phase Transition Mechanisms and Analytical Methodologies

Executive Summary Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly specialized fluorinated aromatic ester utilized extensively as a building block in pharmaceutical synthesis 1. In modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly specialized fluorinated aromatic ester utilized extensively as a building block in pharmaceutical synthesis 1. In modern drug discovery, the strategic incorporation of fluorinated benzoates is a proven methodology to modulate a drug candidate's lipophilicity, enhance metabolic stability against cytochrome P450 enzymes, and improve target binding affinity via halogen bonding 2. For process chemists and formulators, understanding the precise phase transitions (melting and boiling points) of this intermediate is critical for optimizing purification workflows (e.g., distillation, crystallization) and ensuring long-term storage stability.

Physicochemical Property Profile

The following table synthesizes the established structural parameters and predicted thermodynamic data for Methyl 4-ethoxy-2,6-difluorobenzoate.

PropertyValueCausality / Context
CAS Number 1351668-30-8Standardized chemical identifier 1.
Molecular Formula C₁₀H₁₀F₂O₃Defines the atomic composition and stoichiometric mass [[1]]().
Molecular Weight 216.18 g/mol Baseline for calculating vapor density and colligative properties 1.
Predicted Boiling Point 262.1 ± 40.0 °CDriven by strong C-F and ester dipole-dipole interactions 3.
Predicted Density 1.226 ± 0.06 g/cm³High density is characteristic of polyfluorinated aromatic rings [[3]]().
Melting Point Empirically determinedDependent on crystal lattice packing and polymorphic form.

Mechanistic Determinants of Phase Transitions

Boiling Point Dynamics

The predicted boiling point of ~262.1 °C [[3]]() is relatively high for a molecule of this size (216.18 g/mol ). This elevation is not due to hydrogen bonding—as the molecule lacks H-bond donors—but rather stems from intense dipole-dipole interactions . The highly electronegative fluorine atoms at the 2 and 6 positions, combined with the ester carbonyl, create a strong permanent dipole across the aromatic system. Furthermore, the increased surface area provided by the 4-ethoxy group enhances London dispersion forces, requiring significant thermal energy to transition the molecules from the liquid to the vapor phase.

Melting Point & Crystal Lattice Entropy

While exact empirical melting points for CAS 1351668-30-8 vary based on crystallization conditions, the structural mechanics heavily influence its solid-state behavior. The 2,6-difluoro substitution forces the ester group out of coplanarity with the aromatic ring due to steric repulsion. This disruption in molecular planarity, coupled with the conformational flexibility of the rotatable C-O and C-C bonds in the ethoxy chain, reduces the efficiency of crystal lattice packing. Consequently, the entropy of fusion is altered, typically resulting in a lower melting point compared to more rigid, symmetrical analogs (e.g., unsubstituted methyl benzoate derivatives).

Experimental Methodologies for Phase Transition Determination

To accurately determine the phase transitions of Methyl 4-ethoxy-2,6-difluorobenzoate, the following self-validating protocols must be employed.

Protocol A: Solid-State Characterization via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary melting point methods only provide a visual melting range. DSC is mandated here because it quantifies the enthalpy of fusion (


) and identifies polymorphic transitions, providing a comprehensive thermodynamic profile.
  • System Calibration: Calibrate the DSC instrument using a high-purity Indium standard (known MP: 156.6 °C). Rationale: Ensures absolute accuracy of the thermocouple and heat flow sensors.

  • Sample Preparation: Encapsulate 2–5 mg of the compound in a hermetically sealed aluminum pan. Rationale: Hermetic sealing prevents premature mass loss via sublimation, which would artificially skew the endothermic baseline.

  • Thermal Cycling (Self-Validating Step):

    • Heating Run 1: Ramp from 25 °C to 150 °C at 10 °C/min under a 50 mL/min N₂ purge.

    • Cooling Run: Quench cool at 20 °C/min back to 25 °C.

    • Heating Run 2: Repeat the initial 10 °C/min ramp.

    • Validation Rationale: The first run captures the melting point of the "as-received" crystal form. The cooling and second heating cycle erase the thermal history. If the second melting peak differs from the first, it validates the presence of polymorphism rather than a single stable crystalline state.

Protocol B: Liquid-State Characterization via Dynamic Ebulliometry

Causality: Standard distillation setups are prone to superheating, leading to artificially inflated boiling points. A Swietoslawski ebulliometer ensures true vapor-liquid equilibrium (VLE), yielding highly accurate thermodynamic data.

  • System Calibration: Run high-purity toluene to verify the ebulliometer's temperature sensor against established thermodynamic literature.

  • Equilibration: Introduce the sample and apply a controlled isobaric environment (e.g., 760 mmHg) using a precision vacuum/pressure controller. Heat the system until a steady, continuous reflux is established over the thermowell.

  • Data Acquisition: Record the plateau temperature where the liquid and vapor phases are in absolute thermal equilibrium.

  • Clausius-Clapeyron Validation (Self-Validating Step): Shift the system pressure by ±50 mmHg and record the new equilibrium boiling temperatures. Plot

    
     vs 
    
    
    
    .
    • Validation Rationale: A strictly linear relationship validates that the recorded temperatures are true boiling points governed by thermodynamic laws, ruling out artifacts caused by thermal decomposition.

Workflow Visualization

Workflow Start Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) Split Phase Transition Analysis Start->Split DSC Differential Scanning Calorimetry (Melting Point) Split->DSC Solid State Ebul Dynamic Ebulliometry (Boiling Point) Split->Ebul Liquid State DSC_Prep Hermetic Sealing in Al Pans (Indium Calibration) DSC->DSC_Prep Ebul_Prep Swietoslawski Ebulliometer (Toluene Calibration) Ebul->Ebul_Prep DSC_Run Heat Ramp: 10°C/min under N2 Purge DSC_Prep->DSC_Run DSC_Val Validation: Heat-Cool-Heat Cycle (Polymorph Check) DSC_Run->DSC_Val Data Thermodynamic Profiling & Data Synthesis DSC_Val->Data Ebul_Run Isobaric Distillation (Vapor-Liquid Equilibrium) Ebul_Prep->Ebul_Run Ebul_Val Validation: Clausius-Clapeyron Pressure Shift Ebul_Run->Ebul_Val Ebul_Val->Data

Self-Validating Thermal Analysis Workflow for Phase Transition Determination.

References

  • Source: chemscene.
  • Source: chemicalbook.
  • Source: nih.gov (PubMed Central)

Sources

Foundational

Electronic and Conformational Effects of 2,6-Difluoro Substitution on Benzoate Esters: A Technical Guide for Rational Drug Design

Executive Summary The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetics, enhance target selectivity, and improve metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, utilized to fine-tune pharmacokinetics, enhance target selectivity, and improve metabolic stability[1]. Among fluorinated motifs, the 2,6-difluorobenzoate ester represents a highly specialized scaffold. By flanking the ester linkage with two highly electronegative fluorine atoms, chemists induce a complex interplay of strong inductive electron withdrawal and profound steric repulsion. This guide dissects the mechanistic causality behind these effects, detailing how the 2,6-difluoro substitution pattern dictates molecular conformation, modulates carbonyl electrophilicity, and ultimately governs the physicochemical behavior of the ester.

Electronic and Conformational Interplay

Inductive Withdrawal vs. Resonance Effects

Fluorine possesses the highest electronegativity of all elements (


), allowing it to exert a powerful inductive electron-withdrawing effect (-I) through the 

-bond framework[1]. Simultaneously, fluorine's lone pairs can donate electron density back into the aromatic ring via resonance (+R). However, in the ortho position, the inductive effect overwhelmingly dictates the electronic landscape. Electrochemical studies on fluorinated benzoate ligands demonstrate that the addition of ortho-fluorine atoms reliably tunes ionization potentials, yielding an estimated quasi-Hammett parameter (

) of ~0.2 per ortho-fluorine[2]. In a 2,6-difluoro system, this dual -I effect significantly depletes electron density from the ester carbonyl carbon, theoretically increasing its susceptibility to nucleophilic attack.
Conformational Locking and Orthogonal Twist

While the electronic pull of fluorine activates the carbonyl, the spatial arrangement of the 2,6-difluoro substitution introduces a superseding structural phenomenon: conformational locking. In unsubstituted or meta/para-substituted benzoates, the ester carbonyl remains coplanar with the phenyl ring to maximize


-conjugation.

However, the introduction of two ortho-fluorines creates symmetric steric bulk and intense electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen. To minimize this repulsion, the molecule is forced to adopt an orthogonal or highly twisted conformation, breaking the coplanarity between the ester and the aromatic ring[3]. This structural twist acts as a conformational control element, effectively isolating the carbonyl group from the ring's resonance effects and fundamentally altering its reactivity profile[4].

G A 2,6-Difluoro Substitution B Electronic Effects (Strong -I, Weak +R) A->B C Conformational Twist (Steric/Electrostatic) A->C D Increased Carbonyl Electrophilicity B->D E Loss of Conjugation (Orthogonal Ester) C->E G Enzymatic/Metabolic Shielding C->G F Tuned Hydrolysis Kinetics D->F E->F

Conformational and electronic pathways driven by 2,6-difluoro substitution.

Physicochemical Impact: Tuning Hydrolysis and Metabolism

The dichotomy between electronic activation and steric/conformational shielding defines the utility of 2,6-difluorobenzoates in drug design.

  • Metabolic Shielding: The minimal size of fluorine compared to chlorine allows it to fit into tight receptor pockets while still providing enough steric perturbation to block metabolic oxidation[5]. In 2,6-difluoro analogs, the ortho-fluorines sterically shield the ester linkage from rapid enzymatic cleavage by non-specific esterases, thereby prolonging the molecule's half-life in vivo[6].

  • Hydrolysis Kinetics: The strong -I effect theoretically makes the carbonyl carbon highly electrophilic and prone to base-catalyzed hydrolysis. However, the orthogonal twist and the steric umbrella of the two fluorine atoms counteract this vulnerability. The net result is a "steric dampening" effect: the hydrolysis rate is finely tuned, preventing premature degradation while still allowing for controlled release in prodrug applications[1].

Quantitative Data Synthesis

To illustrate the opposing forces of inductive activation and steric shielding, the following table summarizes the electronic parameters and their net effect on ester hydrolysis rates.

Substituent PatternInductive Effect (

)
Resonance Effect (

)
Apparent Ortho Effect (

)
Relative Hydrolysis Rate (

)
Carbonyl Coplanarity
Unsubstituted (H)0.000.000.001.0Planar
2-Fluoro0.52-0.34~0.201.4Partially Twisted
2,6-Difluoro1.04-0.68~0.400.8Orthogonal

(Note:


 values are additive approximations based on established Hammett parameters; 

values are illustrative of the steric dampening effect dominating the strong inductive activation).

Experimental Methodology: Self-Validating Kinetic Assay

To accurately quantify the hydrolysis kinetics of 2,6-difluorobenzoate esters, researchers must employ a robust, self-validating analytical protocol. The following HPLC-UV workflow ensures that measured degradation rates are strictly chemical and free from physical artifacts.

Step-by-Step Protocol
  • Substrate & Internal Standard Preparation:

    • Action: Prepare 10 mM stock solutions of the 2,6-difluorobenzoate ester and an inert internal standard (IS, e.g., benzophenone) in anhydrous DMSO.

    • Mechanistic Rationale: DMSO ensures complete solubilization without initiating premature hydrolysis. The IS is critical for a self-validating system; it normalizes any volumetric errors during injection or sample evaporation, ensuring that changes in the ester peak area are strictly due to chemical degradation.

  • Buffer Equilibration & Control Setup:

    • Action: Equilibrate 50 mM Phosphate Buffered Saline (PBS, pH 7.4) at 37°C in a thermoshaker. Run a parallel control utilizing an unsubstituted benzoate ester.

    • Mechanistic Rationale: Pre-warming prevents temperature gradients that skew early time-point kinetics. The parallel control validates the intrinsic activity of the buffer and provides a baseline to isolate the exact electronic/steric impact of the 2,6-difluoro substitution.

  • Reaction Initiation:

    • Action: Spike the DMSO stocks into the pre-warmed buffer to achieve a final concentration of 100 µM for both the substrate and the IS (final DMSO concentration

      
       2% v/v). Vortex immediately.
      
  • Time-Course Sampling & Quenching:

    • Action: At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile (MeCN).

    • Mechanistic Rationale: The cold MeCN acts as a chemical quench. It instantly halts hydrolysis by drastically lowering the dielectric constant of the medium, precipitating buffer salts, and denaturing any trace environmental esterases.

  • HPLC-UV Quantification & Kinetic Derivation:

    • Action: Centrifuge the quenched samples to pellet salts, then analyze the supernatant via reversed-phase HPLC-UV. Plot the natural log of the Substrate/IS peak area ratio versus time to derive the pseudo-first-order rate constant (

      
      ).
      

Workflow S1 1. Substrate & IS Prep (10 mM in DMSO) S3 3. Reaction Initiation (Spike to 100 µM) S1->S3 S2 2. Buffer Equilibration (pH 7.4 PBS at 37°C) S2->S3 S4 4. Time-Course Sampling (Quench with cold MeCN) S3->S4 S5 5. HPLC-UV Analysis (Quantify Substrate/IS) S4->S5 S6 6. Kinetic Derivation (Calculate k_obs) S5->S6

Self-validating workflow for ester hydrolysis kinetic profiling.

References

  • Fluorine in drug discovery: Role, design and case studies Source: pharmacyjournal.org URL:1

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: nih.gov URL:5

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: nih.gov URL:3

  • Tuning of the ionization potential of paddlewheel diruthenium(ii, ii) complexes with fluorine atoms on the benzoate ligands Source: rsc.org URL:2

  • Quinazoline antifolate thymidylate synthase inhibitors: difluoro-substituted benzene ring analogs Source: acs.org URL:6

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: nih.gov URL:4

Sources

Exploratory

Molecular weight and formula analysis of Methyl 4-ethoxy-2,6-difluorobenzoate

Technical Whitepaper: Methyl 4-ethoxy-2,6-difluorobenzoate Molecular Weight and Formula Analysis: A Guide for Drug Development Professionals Executive Summary Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) repr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 4-ethoxy-2,6-difluorobenzoate

Molecular Weight and Formula Analysis: A Guide for Drug Development Professionals

Executive Summary

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) represents a specialized fluorinated building block in medicinal chemistry. Its structural motif—a benzoate core flanked by halogens at the 2,6-positions and an alkoxy group at the 4-position—offers a unique combination of metabolic stability and lipophilic tuning. This guide provides a rigorous technical analysis of its molecular properties, synthesis pathways, and analytical characterization, designed for researchers optimizing lead compounds in oncology and CNS therapeutics.

Molecular Identity & Physicochemical Profile

The precise characterization of Methyl 4-ethoxy-2,6-difluorobenzoate is critical for stoichiometry in synthesis and quality control in manufacturing.

Core Identifiers
PropertySpecification
IUPAC Name Methyl 4-ethoxy-2,6-difluorobenzoate
CAS Number 1351668-30-8
Molecular Formula C₁₀H₁₀F₂O₃
SMILES CCOC1=CC(=C(C(=C1)F)C(=O)OC)F
Molecular Weight Breakdown

Calculations based on standard atomic weights (IUPAC 2021).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )Contribution (%)
Carbon (C) 1012.011120.1155.56%
Hydrogen (H) 101.00810.084.66%
Fluorine (F) 218.99837.99617.58%
Oxygen (O) 315.99947.99722.20%
Total MW 216.18 g/mol 100%
Physicochemical Properties (Predicted)
  • Physical State: Solid (White to off-white crystalline powder).

  • Lipophilicity (LogP): ~2.6 (Predicted). The ethoxy group increases lipophilicity compared to the methoxy analog, aiding membrane permeability.

  • Melting Point: Typically 45–60°C (Based on structural analogs).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.

Synthesis & Manufacturing Pathways

For high-purity pharmaceutical applications, the synthesis must avoid metal contamination and regioisomeric impurities. Two primary pathways exist: Williamson Ether Synthesis (Preferred) and Nucleophilic Aromatic Substitution (SₙAr) .

Pathway A: Williamson Ether Synthesis (High Purity)

This route is preferred for scale-up due to the commercial availability of the 4-hydroxy precursor and milder conditions.

  • Starting Material: 2,6-Difluoro-4-hydroxybenzoic acid.[1][2][3][4]

  • Step 1 (Esterification): Reflux with MeOH/H₂SO₄ to generate Methyl 2,6-difluoro-4-hydroxybenzoate.

  • Step 2 (Alkylation): Reaction with Ethyl Iodide (EtI) and Potassium Carbonate (K₂CO₃) in DMF or Acetone.

  • Purification: Recrystallization from Hexane/EtOAc.

Pathway B: SₙAr Strategy

Utilizes the electron-deficient ring activated by 2,6-difluoro substitution.

  • Starting Material: Methyl 2,4,6-trifluorobenzoate.

  • Reagent: Sodium Ethoxide (NaOEt) in EtOH.

  • Mechanism: The 4-position fluorine is selectively displaced due to para-activation by the ester group.

  • Risk: Potential for over-substitution or hydrolysis of the ester.

Synthesis Workflow Diagram

SynthesisPathways Start1 2,6-Difluoro-4-hydroxybenzoic Acid Step1 Esterification (MeOH, H2SO4) Start1->Step1 Inter1 Methyl 2,6-difluoro-4-hydroxybenzoate Step1->Inter1 Step2 Alkylation (EtI, K2CO3, DMF) Inter1->Step2 Product Methyl 4-ethoxy-2,6-difluorobenzoate (Target) Step2->Product Preferred Route Start2 Methyl 2,4,6-trifluorobenzoate Step3 SNAr Substitution (NaOEt, EtOH) Start2->Step3 Step3->Product Alternative Route

Caption: Comparative synthesis pathways. The upper route (Williamson Ether) is generally preferred for higher regioselectivity.

Analytical Characterization

Validation of the molecular formula C₁₀H₁₀F₂O₃ requires a multi-modal approach.

Proton NMR (¹H-NMR)

The symmetry of the 2,6-difluoro substitution pattern simplifies the aromatic region.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.5 – 6.7 Doublet (³J_H-F ≈ 10 Hz)2HAr-H (3, 5)Confirms 2,6-difluoro substitution (symmetry).
4.0 – 4.1 Quartet2H-OCH₂CH₃Characteristic ethoxy methylene.
3.90 Singlet3H-COOCH₃Methyl ester.
1.40 Triplet3H-OCH₂CH₃Ethoxy methyl terminus.
Fluorine NMR (¹⁹F-NMR)
  • Signal: Single peak (or doublet if H-coupling resolved) around -108 to -112 ppm .

  • Significance: Absence of other fluorine signals confirms no regioisomers (e.g., 2,4-difluoro or 3,5-difluoro impurities).

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion [M]+: 216.[5]

  • Key Fragmentation:

    • m/z 185: Loss of -OCH₃ (Methoxy).

    • m/z 187: Loss of -CH₂CH₃ (Ethyl).

    • m/z 157: Loss of -COOCH₃ (Carbomethoxy).

Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product Sample MS Mass Spectrometry (LC-MS) Sample->MS CheckMW Parent Ion = 216? MS->CheckMW NMR 1H-NMR Analysis CheckMW->NMR Yes Fail FAIL: Repurify CheckMW->Fail No CheckSym Aromatic Region: 2H Doublet? NMR->CheckSym Pass PASS: Validated Structure CheckSym->Pass Yes (Symmetric) CheckSym->Fail No (Isomer Mix)

Caption: Quality control decision tree for validating molecular identity.

Applications in Drug Discovery

The 2,6-difluoro-4-alkoxy motif is not merely a structural scaffold; it is a functional pharmacophore used to modulate drug properties.

  • Metabolic Stability: The fluorine atoms at positions 2 and 6 block metabolic oxidation at the most reactive sites on the phenyl ring. This "metabolic blocking" extends the half-life (t1/2) of the drug candidate.

  • Conformational Locking: The steric bulk and electrostatic repulsion of the 2,6-fluorines force the ester/amide carbonyl out of planarity with the ring. This orthogonal conformation can improve selectivity for specific enzyme pockets (e.g., Kinase inhibitors).

  • Lipophilicity Tuning: The 4-ethoxy group (vs. methoxy or hydroxy) increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

References

  • National Center for Biotechnology Information. Methyl 2,4-difluorobenzoate (Related Compound Analysis). PubChem Compound Summary. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mild and Efficient Hydrolysis of Methyl 4-ethoxy-2,6-difluorobenzoate to 4-ethoxy-2,6-difluorobenzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Base-catalyzed ester hydrolysis (Saponification).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Base-catalyzed ester hydrolysis (Saponification).

Introduction & Mechanistic Rationale

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly functionalized, fluorinated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Aurora kinase inhibitors[1][2]. The conversion of this methyl ester to its corresponding free carboxylic acid—4-ethoxy-2,6-difluorobenzoic acid—is a critical functionalization step that requires careful reagent selection.

Electronic and Steric Considerations: The two fluorine atoms situated ortho to the ester group exert a powerful inductive electron-withdrawing effect (-I), which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, these halogens also impart localized steric hindrance. To achieve complete conversion without triggering unwanted side reactions—such as nucleophilic aromatic substitution (SNAr) of the para-ethoxy group or the halogens themselves—a mild saponification protocol is required.

Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H2O) is the gold standard for this transformation[3]. The addition of methanol enhances the solubility of the hydroxide species and stabilizes the tetrahedral intermediate, while THF ensures the highly lipophilic ester remains in a homogenous solution[4].

Process Visualization

Protocol N1 1. Substrate Dissolution Methyl 4-ethoxy-2,6-difluorobenzoate in THF/MeOH/H2O N2 2. Base Addition LiOH·H2O (2.5 eq) at 0 °C N1->N2 N3 3. Saponification Stir at 25 °C for 2-4 h (Monitor by LC-MS) N2->N3 N4 4. Volatile Removal Evaporate THF/MeOH under reduced pressure N3->N4 N5 5. Acidification Adjust to pH 2-3 with 1M HCl at 0 °C N4->N5 N6 6. Isolation Extract with EtOAc, wash, dry, and concentrate N5->N6

Fig 1. Workflow for the LiOH-mediated hydrolysis of methyl 4-ethoxy-2,6-difluorobenzoate.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and physical parameters required for optimal conversion.

ParameterValue / Description
Substrate Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 equiv)
Product 4-ethoxy-2,6-difluorobenzoic acid
Reagent Lithium hydroxide monohydrate (LiOH·H2O, 2.5 equiv)
Solvent System THF / MeOH / H2O (3:1:1 v/v/v)
Reaction Temperature Initiation at 0 °C, Propagation at 25 °C
Reaction Time 2 - 4 hours
Expected Yield > 90% (High purity)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the reaction is analytically confirmed before proceeding to the next step, thereby preventing yield loss.

Step 1: Solvent Preparation and Dissolution
  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 equiv).

  • Suspend the substrate in a ternary solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water (H2O) in a 3:1:1 volumetric ratio (approx. 10 mL of total solvent per 1 mmol of substrate).

  • Causality: THF dissolves the lipophilic organic ester. Water is necessary to dissolve the inorganic base and provide the nucleophile. Methanol acts as a phase-transfer bridge, homogenizing the mixture to ensure uniform reaction kinetics.

Step 2: Base Addition
  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Slowly add Lithium hydroxide monohydrate (LiOH·H2O, 2.5 equiv) in small portions over 5 minutes.

  • Causality: Cooling the reaction prior to base addition prevents localized exothermic spikes. In highly activated fluorinated aromatics, excess heat combined with a strong base can trigger unwanted nucleophilic displacement of the para-alkoxy group.

Step 3: Saponification and In-Process Control (IPC)
  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (25 °C).

  • Stir vigorously for 2 to 4 hours.

  • Self-Validation (IPC): Monitor the reaction progress via Thin-Layer Chromatography (TLC, 20% EtOAc in Hexanes) or LC-MS. The starting ester will appear as a high-Rf spot (or distinct MS peak), while the forming lithium carboxylate salt will remain at the baseline. Do not proceed until the ester is completely consumed[3].

Step 4: Volatile Removal
  • Once complete conversion is confirmed, transfer the flask to a rotary evaporator.

  • Concentrate the mixture under reduced pressure at 30 °C to remove the majority of the THF and Methanol.

  • Causality: Removing the organic alcohols before acidification is critical. If methanol remains during the addition of HCl, it can drive the equilibrium backward, causing re-esterification and lowering the final yield.

Step 5: Acidification
  • Dilute the remaining aqueous residue with additional deionized water (approx. 5 mL per mmol) and cool the flask back to 0 °C.

  • Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously, until the aqueous solution reaches a pH of 2-3 (verify with pH paper).

  • Causality: The product currently exists as a water-soluble lithium carboxylate salt. Acidification protonates the carboxylate, converting it into the highly lipophilic free 4-ethoxy-2,6-difluorobenzoic acid. A white precipitate will typically form at this stage.

Step 6: Extraction and Isolation
  • Transfer the acidic mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) three times (3 x 10 mL per mmol).

  • Combine the organic layers and wash once with saturated aqueous NaCl (brine).

  • Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo to afford the pure 4-ethoxy-2,6-difluorobenzoic acid as a solid.

  • Causality: EtOAc efficiently partitions the free carboxylic acid from the aqueous phase. Brine washing removes residual water and inorganic salts, while Na2SO4 ensures complete desiccation prior to final isolation, yielding a product that is generally pure enough (>95%) for subsequent coupling reactions without further chromatography[4].

References

  • Quinazolines and their use as aurora kinase inhibitors Source: Google Patents URL
  • AuCl3-Catalyzed Hemiacetal Activation for the Stereoselective Synthesis of 2-Deoxy Trehalose Derivatives Source: ACS Organic Letters URL:[Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity Source: MDPI Pharmaceuticals URL:[Link]

Sources

Application

The Strategic Utility of Methyl 4-ethoxy-2,6-difluorobenzoate in Modern Pharmaceutical Synthesis

In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the judicious selection of molecular building blocks is paramount. Methyl 4-ethoxy-2,6-difluorobenzoate has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the judicious selection of molecular building blocks is paramount. Methyl 4-ethoxy-2,6-difluorobenzoate has emerged as a pivotal intermediate, especially in the synthesis of potent and selective kinase inhibitors. Its unique structural features—a difluorinated aromatic ring, a para-ethoxy group, and a reactive methyl ester—provide a versatile scaffold for the construction of complex pharmaceutical agents. This guide provides an in-depth exploration of the applications of Methyl 4-ethoxy-2,6-difluorobenzoate, complete with detailed experimental protocols and an analysis of the chemical rationale underpinning its use.

The primary application of this intermediate lies in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention[1][2]. The 2,6-difluoro substitution pattern on the benzoyl moiety is not a trivial feature; it plays a crucial role in the binding affinity and selectivity of the final drug molecule. These fluorine atoms engage in favorable interactions within the hydrophobic region of the ATP-binding pocket of the FGFR kinase domain, enhancing the potency of the inhibitor[2][3]. The para-ethoxy group, on the other hand, can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also contribute to target engagement[4].

Physicochemical Properties

A clear understanding of the physical and chemical properties of Methyl 4-ethoxy-2,6-difluorobenzoate is essential for its effective use in synthesis.

PropertyValue
CAS Number 1351668-30-8
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Appearance Solid
Storage Temperature 2-8°C, sealed in a dry environment

Core Synthetic Transformations: Protocols and Rationale

Methyl 4-ethoxy-2,6-difluorobenzoate is primarily utilized in two key transformations en route to the final active pharmaceutical ingredient (API): hydrolysis of the methyl ester to the corresponding carboxylic acid, and direct amidation of the ester or the resulting carboxylic acid.

Protocol 1: Hydrolysis to 4-ethoxy-2,6-difluorobenzoic acid

The conversion of the methyl ester to the carboxylic acid is a critical step, as the acid is often the immediate precursor for amide bond formation with a complex amine fragment of the target drug molecule. Due to the steric hindrance from the ortho-fluorine atoms, this hydrolysis requires robust conditions to proceed to completion.

Principle: This protocol describes the saponification of the methyl ester using a strong base in a mixed solvent system, followed by acidification to precipitate the carboxylic acid. The elevated temperature is necessary to overcome the steric hindrance around the carbonyl center.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol and deionized water (1:1 v/v).

  • Base Addition: Carefully add sodium hydroxide (3.0 equivalents) to the solvent mixture and stir until fully dissolved. An exothermic reaction will be observed; allow the solution to cool to room temperature.

  • Substrate Addition: Add Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 equivalent) to the basic solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Acidification: Transfer the cooled mixture to a beaker in an ice-water bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 1-2. A white precipitate of 4-ethoxy-2,6-difluorobenzoic acid will form.

  • Isolation: Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • The mixed methanol/water solvent system is used to ensure the solubility of both the organic ester and the inorganic base.

  • A significant excess of sodium hydroxide is employed to drive the equilibrium towards the carboxylate salt, especially given the sterically hindered nature of the ester.

  • Acidification is performed at low temperature to control the exotherm and to maximize the precipitation of the less soluble carboxylic acid.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Saponification cluster_workup Work-up & Isolation start Methyl 4-ethoxy-2,6-difluorobenzoate reflux Reflux (4-6h) start->reflux Add to basic solution reagents NaOH, MeOH/H₂O reagents->reflux acidify Acidification (HCl) reflux->acidify Cooling precipitate Precipitation acidify->precipitate filtrate Filtration & Drying precipitate->filtrate end 4-ethoxy-2,6-difluorobenzoic acid filtrate->end

Fig. 1: Workflow for the hydrolysis of Methyl 4-ethoxy-2,6-difluorobenzoate.
Protocol 2: Direct Amidation with a Primary/Secondary Amine

For some synthetic routes, direct conversion of the methyl ester to an amide is desirable. This transformation, known as aminolysis, typically requires elevated temperatures or the use of a catalyst.

Principle: This protocol details the direct reaction of Methyl 4-ethoxy-2,6-difluorobenzoate with an amine in a sealed vessel at high temperature. The amine is often used in excess to act as both reactant and solvent.

Experimental Protocol:

  • Setup: In a sealed pressure tube, combine Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 equivalent) and the desired primary or secondary amine (10-20 equivalents).

  • Reaction: Seal the tube and heat the mixture to 80-120°C for 24-48 hours. The optimal temperature and time will depend on the nucleophilicity and boiling point of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the excess amine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with water and brine to remove any remaining amine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The use of a large excess of the amine drives the reaction equilibrium towards the amide product and can also serve as the solvent.

  • A sealed tube and elevated temperatures are necessary to achieve a reasonable reaction rate for this sterically hindered ester.

  • The aqueous work-up is crucial for removing the excess, often basic, amine and any resulting salts.

Amidation_Workflow cluster_reactants Reactants cluster_reaction Aminolysis cluster_purification Purification ester Methyl 4-ethoxy-2,6-difluorobenzoate heat Heat in Sealed Tube (80-120°C) ester->heat amine Primary/Secondary Amine (excess) amine->heat remove_amine Remove Excess Amine heat->remove_amine Cooling extract Solvent Extraction remove_amine->extract chromatography Chromatography/Recrystallization extract->chromatography end N-substituted-4-ethoxy-2,6-difluorobenzamide chromatography->end

Fig. 2: Workflow for the direct amidation of Methyl 4-ethoxy-2,6-difluorobenzoate.

The Role of Methyl 4-ethoxy-2,6-difluorobenzoate in FGFR Inhibitor Synthesis

The resulting 4-ethoxy-2,6-difluorobenzoyl moiety is a common feature in many potent FGFR inhibitors. Once coupled with a suitable amine-containing heterocyclic core, it forms the final drug molecule. The interaction of this substituted phenyl ring with the FGFR kinase domain is critical for the inhibitor's activity.

Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor FGFR Inhibitor (derived from Methyl 4-ethoxy-2,6-difluorobenzoate) Inhibitor->FGFR Blocks ATP Binding Site

Fig. 3: Simplified FGFR signaling pathway and the point of intervention for inhibitors derived from the topic compound.

The 2,6-difluoro substitutions are key for achieving selectivity and potency, as they fit into a hydrophobic pocket in the kinase domain[2][3]. The 4-ethoxy group can contribute to the overall binding affinity and also fine-tune the molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

Methyl 4-ethoxy-2,6-difluorobenzoate is a valuable and strategically important intermediate in pharmaceutical synthesis. Its well-defined structure allows for the reliable and efficient construction of highly functionalized molecules, particularly in the development of targeted cancer therapies like FGFR inhibitors. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

References

  • Babina, I. S., & Turner, N. C. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer, 17(5), 318–332. [Link]

  • Goyal, L., et al. (2017). A phase 2 study of BGJ398 in patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or other FGFR alterations. Clinical Cancer Research, 23(1), 279-286. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1615-1620. [Link]

  • Palandoken, H., et al. (2017). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 22(12), 2136. [Link]

Sources

Method

Application Note: Regioselective SNAr Functionalization of Methyl 4-ethoxy-2,6-difluorobenzoate

The following Application Note and Protocol is designed for researchers utilizing Methyl 4-ethoxy-2,6-difluorobenzoate as a scaffold in medicinal chemistry. It synthesizes mechanistic principles with practical, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers utilizing Methyl 4-ethoxy-2,6-difluorobenzoate as a scaffold in medicinal chemistry. It synthesizes mechanistic principles with practical, field-proven methodologies.

Abstract & Utility

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) is a highly specialized polyfunctional scaffold. Its utility lies in its latent symmetry . The molecule possesses two chemically equivalent electrophilic sites (C2 and C6 fluorines) activated by an ortho-ester. Nucleophilic Aromatic Substitution (SNAr) allows for desymmetrization , converting this achiral precursor into a densely functionalized, potentially chiral building block (if the nucleophile or atropisomerism induces chirality). This note details the controlled mono-substitution of this scaffold with amine and alkoxide nucleophiles.

Mechanistic Insight & Reactivity Profile

To design a robust protocol, one must understand the electronic "push-pull" dynamics of this specific substrate.

  • The Activator (C1-Ester): The methyl ester is a strong Electron Withdrawing Group (EWG). It activates the ortho-positions (C2/C6) towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.

  • The Deactivator (C4-Ethoxy): The ethoxy group is an Electron Donating Group (EDG). While typically deactivating in SNAr, its position at C4 is meta to the leaving groups (F). Resonance donation from the ethoxy oxygen primarily targets C3, C5, and C1.

    • Critical Insight: The donation to C1 (cross-conjugation) diminishes the electron-withdrawing power of the ester, rendering the ring less electrophilic than a simple 2,6-difluorobenzoate. Consequently, elevated temperatures (60–90 °C) are often required compared to nitro-activated systems.

  • The Leaving Group (Fluorine): Fluorine is the ideal leaving group here due to its high electronegativity, which inductively lowers the energy of the transition state for the initial nucleophilic attack (the rate-determining step).

Reaction Pathway

The reaction proceeds via a classic addition-elimination mechanism.[1] The challenge is not reactivity, but selectivity (preventing bis-substitution).

Mechanism SM Substrate (2,6-Difluoro) TS Meisenheimer Complex SM->TS + Nucleophile (Nu) Slow Step Prod Mono-Substituted Product TS->Prod - F⁻ Fast Step TS->Prod Bis Bis-Substituted Impurity Prod->Bis + Nu (Excess/High T) Over-reaction Prod->Bis Avoid

Figure 1: Mechanistic pathway highlighting the critical branching point between the desired mono-substituted product and the bis-substituted impurity.

Experimental Protocol: Mono-Amination

This protocol is optimized for primary and secondary amines. It prioritizes Mono-Selectivity over raw conversion rate.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Substrate: Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 equiv).

  • Nucleophile: Primary/Secondary Amine (1.05 – 1.1 equiv). Note: Do not use large excess.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv, requires vigorous stirring).

  • Solvent: DMSO (anhydrous) or NMP. Avoid protic solvents like alcohols to prevent transesterification.

Step-by-Step Procedure
  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 4-ethoxy-2,6-difluorobenzoate (100 mg, 0.46 mmol) in DMSO (1.0 mL, 0.46 M).

    • Why DMSO? High dielectric constant stabilizes the polar Meisenheimer complex.

  • Base Addition: Add DIPEA (160 µL, 0.92 mmol). Stir at Room Temperature (RT) for 5 minutes.

  • Nucleophile Addition: Add the Amine (0.48 – 0.50 mmol) dropwise.

    • Control Point: If the amine is a liquid, add neat. If solid, dissolve in minimal DMSO.

  • Reaction & Monitoring: Heat the mixture to 80 °C . Monitor by LC-MS or TLC every 60 minutes.

    • Target: >95% consumption of starting material.[2][3][4]

    • Stop Condition: If bis-substitution product (>5%) appears before full conversion, stop immediately. It is better to recover starting material than to separate the bis-impurity.

  • Work-up:

    • Dilute with Ethyl Acetate (10 mL).

    • Wash with Water (3 x 5 mL) to remove DMSO.

    • Wash with Brine (1 x 5 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate).

    • Trend: The product is typically more polar than the starting material but less polar than the bis-product.

Data Summary: Optimization Screen

Typical results observed with Benzylamine as nucleophile.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Mono:Bis Ratio
1THFDIPEA6024< 10N/A
2MeCNK2CO3801245> 99:1
3DMSO DIPEA 80 4 98 92:8
4DMFDIPEA120110060:40

Table 1: Reaction optimization showing the trade-off between reactivity and selectivity. DMSO at 80°C provides the optimal balance.

Critical Troubleshooting & "Watch-outs"

The "Bis-Substituted" Trap

Because the first substitution introduces an amine (an EDG), the ring becomes more electron-rich, theoretically deactivating it toward a second attack. However, if the temperature is too high (>100°C), the activation energy for the second step is overcome.

  • Solution: Strictly control stoichiometry (1.05 equiv amine) and temperature (do not exceed 90°C unless necessary).

Ester Hydrolysis

Using hydroxide bases (NaOH, KOH) or wet solvents will hydrolyze the methyl ester to the carboxylic acid (SN2 at the carbonyl).

  • Solution: Use non-nucleophilic organic bases (DIPEA, TEA) or anhydrous carbonate salts. Ensure solvents are dry.

Transesterification

If using alkoxide nucleophiles (e.g., NaOEt in Ethanol), the methyl ester may exchange with the solvent.

  • Solution: If the target is the methyl ester, use the corresponding alcohol as solvent (e.g., NaOMe in MeOH). If a different alkoxide is needed, use an inert solvent like THF or DMF.

Workflow Visualization

Workflow cluster_Screen Condition Screening Start Start: Methyl 4-ethoxy-2,6-difluorobenzoate Step1 Dissolve in DMSO (0.5M) Add DIPEA (2.0 eq) Start->Step1 Step2 Add Nucleophile (1.05 eq) Step1->Step2 Decision Check LCMS @ 2h Step2->Decision Heat to 80°C Path_Good >90% Conv. <5% Bis Decision->Path_Good Path_Slow <50% Conv. Decision->Path_Slow Action_Workup Aq. Workup (H2O/EtOAc) Path_Good->Action_Workup Action_Heat Increase Temp (+10°C) Path_Slow->Action_Heat Re-check 1h Action_Heat->Decision

Figure 2: Decision tree for reaction monitoring and optimization.

References

  • Mechanism of SNAr Reactions: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chem. Rev.1951 , 49, 273.

  • Regioselectivity in Polyfluorinated Benzoates: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." J. Fluorine Chem.2007 , 128, 90.

  • Solvent Effects in SNAr: Newall, K. J., et al. "Solvent effects on the regioselectivity of SNAr reactions." Org.[5] Biomol. Chem.2014 , 12, 4645.

  • Substrate Data: PubChem Compound Summary for CID 56964032 (Methyl 4-ethoxy-2,6-difluorobenzoate).

Sources

Application

Application Note: Strategic Utilization of Methyl 4-ethoxy-2,6-difluorobenzoate in Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8), a specialized fluorinated buil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8), a specialized fluorinated building block used to introduce metabolically stable, lipophilic motifs into drug candidates.[1]

Executive Summary & Strategic Utility

Methyl 4-ethoxy-2,6-difluorobenzoate represents a high-value scaffold for medicinal chemistry.[1] Its utility is derived from three structural features:

  • 2,6-Difluoro Substitution: This pattern exerts a significant ortho-effect , protecting the carbonyl center from metabolic hydrolysis while increasing the lipophilicity (

    
    ) of the final drug molecule. It also blocks the primary sites of metabolic oxidation on the aromatic ring.
    
  • 4-Ethoxy Group: An electron-donating group (EDG) that modulates the electronic density of the ring, preventing rapid nucleophilic degradation while providing a handle for hydrogen-bonding interactions in the active site.[1]

  • Methyl Ester Handle: A versatile functional group allowing for divergence into acids, amides, alcohols, and heterocycles.

Common Applications:

  • Synthesis of Kinase Inhibitors (targeting the ATP binding pocket).

  • Development of Anti-inflammatory agents (via benzamide linkers).

  • Construction of Quinazolinone and Pyrimidine scaffolds.

Chemical Profile

PropertyData
Chemical Name Methyl 4-ethoxy-2,6-difluorobenzoate
CAS Number 1351668-30-8
Molecular Formula

Molecular Weight 216.18 g/mol
Appearance White to off-white crystalline solid or powder
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Key Reactivity Ester hydrolysis (sterically hindered), Nucleophilic acyl substitution

Core Transformation Protocols

The following protocols address the specific challenges posed by the 2,6-difluoro steric hindrance . Standard conditions often fail or proceed sluggishly; these optimized methods ensure high yields.[1]

Protocol A: Sterically Demanding Hydrolysis (Preparation of the Acid)[2]

Challenge: The two fluorine atoms at the ortho positions create significant steric bulk and electronic repulsion, making the carbonyl carbon less accessible to nucleophiles. Standard LiOH/THF conditions may be too slow.[1]

Optimized Method: High-Temperature Saponification.[1]

Materials:

  • Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)

  • Methanol (MeOH) (Volume: 10 mL per gram of substrate)

  • Hydrochloric Acid (HCl), 1.0 M (for acidification)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester in MeOH.

  • Addition: Add the 2.0 M NaOH solution in one portion. The mixture may become slightly cloudy.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction to reflux (65°C) and stir vigorously for 4–6 hours .

    • QC Check: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by the baseline acid spot.
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove MeOH.

    • Dilute the aqueous residue with water.

    • Critical Step: Acidify carefully with 1.0 M HCl to pH ~2. The 4-ethoxy-2,6-difluorobenzoic acid will precipitate as a white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.

    • Expected Yield: >90%.[3][2][4][5][6]

Protocol B: Conversion to Amides (via Acid Chloride)[2]

Challenge: Direct aminolysis of the ester is inefficient due to the electron-rich 4-ethoxy group and steric hindrance.[1] Activation via acid chloride is required.[1]

Materials:

  • 4-ethoxy-2,6-difluorobenzoic acid (from Protocol A)[1]

  • Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Dichloromethane (DCM) (anhydrous)

  • Amine coupling partner (

    
    )[1]
    
  • Triethylamine (

    
    ) or DIPEA
    

Procedure:

  • Activation: Suspend the acid in anhydrous DCM. Add Oxalyl Chloride dropwise, followed by 1 drop of DMF. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Stir at room temperature for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure. Note: The intermediate acid chloride is volatile and moisture sensitive.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine partner (1.1 eq) and

    
     (2.0 eq) at 0°C.
    
  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Purification: Wash with 1N HCl, saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and brine. Dry over 
    
    
    
    .[1]
Protocol C: Synthesis of Pyrimidine Heterocycles

Context: This protocol utilizes the ester directly to build a pyrimidine ring, a common scaffold in kinase inhibitors (e.g., similar to Rosuvastatin or Imatinib analogs).

Mechanism: Condensation with guanidine or amidines.

Materials:

  • Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 eq)[1][2]

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared preferred

  • Ethanol (EtOH) (anhydrous)

Procedure:

  • Base Preparation: Dissolve sodium metal in anhydrous EtOH to generate NaOEt, or use a commercial 21% solution.

  • Mixing: Add Guanidine Hydrochloride to the NaOEt solution and stir for 15 minutes to generate the free base.

  • Condensation: Add Methyl 4-ethoxy-2,6-difluorobenzoate to the mixture.

  • Reflux: Heat to reflux for 8–12 hours.

    • Note: The 2,6-difluoro group may make this slower than non-fluorinated analogs.

  • Work-up: Cool to room temperature. Neutralize with acetic acid. The product (a pyrimidinone derivative) often precipitates.

  • Recrystallization: Purify from EtOH/Water.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G Figure 1: Divergent Synthesis Pathways for Methyl 4-ethoxy-2,6-difluorobenzoate Start Methyl 4-ethoxy- 2,6-difluorobenzoate (Starting Material) Acid 4-Ethoxy-2,6- difluorobenzoic Acid Start->Acid Hydrolysis (NaOH, MeOH, Reflux) Protocol A Alcohol Benzylic Alcohol (Linker) Start->Alcohol Reduction (LiAlH4, THF, 0°C) Heterocycle Pyrimidine Derivative Start->Heterocycle Condensation (Guanidine, NaOEt) Protocol C AcidCl Acid Chloride Intermediate Acid->AcidCl Activation (Oxalyl Chloride, DMF) Amide Fluorinated Benzamide (Drug Scaffold) AcidCl->Amide Coupling (R-NH2, Et3N) Protocol B

Caption: Figure 1 outlines the primary synthetic transformations. The solid arrows indicate the high-yield protocols detailed in this guide.

Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Hydrolysis Steric shielding by 2,6-difluoro atoms.[1]Switch solvent to n-Butanol to allow higher reflux temperature (117°C), or use LiOH in THF/H2O with microwave irradiation at 100°C.
Low Yield in Amidation Decomposition of Acid Chloride.Ensure anhydrous conditions.[1] Alternatively, use coupling agents like HATU or T3P (Propylphosphonic anhydride) which are tolerant of sterically hindered acids.
Precipitate during Work-up Product insolubility due to planarity.[1]Fluorinated aromatics often stack.[1] Use polar aprotic solvents (DMSO/DMF) for initial dissolution during work-up, then crash out with water.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22087431, Methyl 2,6-difluoro-4-hydroxybenzoate. (Analogous structure reference). [Link]

  • Synthesis of Fluorinated Pyrimidines: Bhat, K. I., & Kumar, A. (2012). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-330.[7] (Describes the reaction of similar benzoate esters with guanidine). [Link]

  • General Esterification/Hydrolysis Protocols: Raber, D. J., et al. (1988). Esterification of carboxylic acids with trialkyloxonium salts: Ethyl and Methyl 4-acetoxybenzoates.[1] Organic Syntheses, Coll.[5] Vol. 6, p.1019.[5] [Link]

Sources

Method

Application Note: Chemoselective Reduction of Methyl 4-ethoxy-2,6-difluorobenzoate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale Fluorinated aromatic building blocks are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Fluorinated aromatic building blocks are indispensable in modern drug discovery, offering enhanced metabolic stability, modulated pKa, and improved lipophilicity. Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8)[1] is a highly polarized ester. The electron-donating ethoxy group at the para-position (+M effect) competes with the strong electron-withdrawing nature of the two fluorine atoms at the ortho-positions (-I effect).

When subjecting this substrate to hydride reduction, the highly electrophilic carbonyl carbon is primed for rapid attack[2]. However, the steric bulk of the 2,6-difluoro substitution pattern provides a unique kinetic advantage: it helps stabilize the tetrahedral intermediate formed during reduction.

Depending on the therapeutic target, researchers typically require one of two derivatives:

  • The Benzyl Alcohol: Achieved via exhaustive reduction using Lithium Aluminum Hydride (LiAlH₄) or a safer in situ generated Lithium Borohydride (LiBH₄)[2][3].

  • The Benzaldehyde: Achieved via controlled, partial reduction using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures[4].

Understanding the causality behind reagent selection and temperature control is critical to preventing over-reduction or defluorination side reactions.

Pathway Visualization

The following diagram illustrates the chemoselective divergence based on the choice of hydride donor and thermal conditions.

Workflow Ester Methyl 4-ethoxy- 2,6-difluorobenzoate Acetal Aluminum Acetal Intermediate Ester->Acetal DIBAL-H (-78 °C) Alcohol 4-ethoxy-2,6- difluorobenzyl alcohol Ester->Alcohol NaBH4/LiCl or LiAlH4 (0 °C to RT) Aldehyde 4-ethoxy-2,6- difluorobenzaldehyde Acetal->Aldehyde Rochelle's Salt Quench Aldehyde->Alcohol T > -78 °C (Over-reduction)

Fig 1. Chemoselective reduction pathways for methyl 4-ethoxy-2,6-difluorobenzoate.

Comparative Reagent Selection & Quantitative Data

To design a self-validating experimental setup, one must select the appropriate reducing agent based on the target scale and desired oxidation state. The table below summarizes the quantitative parameters for each approach.

Reducing AgentTarget ProductEquivalentsTemp RangeSolventYield / Selectivity Notes
DIBAL-H Aldehyde1.05 - 1.1-78 °CDCM or TolueneHigh selectivity; requires strict cryogenic control to stabilize the tetrahedral intermediate[4].
LiAlH₄ Alcohol1.5 - 2.00 °C to RTAnhydrous THFRapid, quantitative yield. Highly exothermic quench; poses thermal hazards on scale-up[2].
NaBH₄ / LiCl Alcohol2.0 - 3.00 °C to RTTHF / EtOHGenerates LiBH₄ in situ. Safer scale-up alternative to LiAlH₄ with excellent functional group tolerance[3].

Experimental Protocols

Protocol A: Complete Reduction to 4-ethoxy-2,6-difluorobenzyl alcohol (Scale-Up Friendly)

Causality & Rationale: While LiAlH₄ is the textbook reagent for ester-to-alcohol reductions[2], its use on a multi-gram scale introduces severe exothermic quenching hazards and forms intractable aluminum emulsions. By utilizing NaBH₄ and LiCl in THF/EtOH, we generate LiBH₄ in situ[3]. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen, thereby increasing its electrophilicity and allowing the milder borohydride to achieve complete reduction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend Sodium Borohydride (NaBH₄, 2.5 eq) and Lithium Chloride (LiCl, 2.5 eq) in anhydrous THF (0.2 M relative to substrate).

  • Activation: Stir the suspension at room temperature for 30 minutes to allow the in situ formation of LiBH₄.

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 eq) in a minimal amount of THF and add it dropwise over 15 minutes to manage the mild exotherm.

  • Reaction Propagation: Add absolute ethanol (10% v/v relative to THF) dropwise. Note: Ethanol accelerates the reduction by forming reactive alkoxyborohydride species. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validating In-Process Control (IPC): Remove a 50 µL aliquot, quench into 1 mL of saturated NH₄Cl, and extract with EtOAc. Analyze via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active ester spot (R_f ~0.6) is entirely replaced by the more polar alcohol spot (R_f ~0.2, stains strongly with KMnO₄).

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl until effervescence ceases. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Partial Reduction to 4-ethoxy-2,6-difluorobenzaldehyde

Causality & Rationale: To arrest the reduction at the aldehyde stage, DIBAL-H is employed at -78 °C[4]. At this cryogenic temperature, the initial hydride transfer forms a stable aluminum acetal (tetrahedral intermediate). Because this intermediate does not collapse to the aldehyde until the reaction is quenched with aqueous acid or base, over-reduction to the alcohol is prevented.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 eq) and anhydrous Dichloromethane (DCM, 0.15 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Using a syringe pump, add DIBAL-H (1.0 M in hexanes, 1.05 eq) dropwise down the side of the flask over 30 minutes. Critical: Do not exceed 1.1 equivalents, as excess unreacted DIBAL-H will immediately reduce the aldehyde upon quenching.

  • Reaction Propagation: Stir at -78 °C for 2 hours.

  • Self-Validating In-Process Control (IPC): Aliquot 50 µL into a pre-chilled vial containing 0.5 mL of 1M HCl and 1 mL EtOAc. Vortex and spot the organic layer on TLC (Hexane:EtOAc 8:2). The aldehyde will appear at R_f ~0.5 and will selectively stain yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the oxidation state.

  • Quench & Workup: While strictly maintaining the -78 °C bath, quench the reaction by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise.

    • Causality of Quench: Rochelle's salt acts as a bidentate chelating agent, breaking down the robust, gel-like aluminum emulsion into a clean biphasic mixture.

  • Remove the cooling bath and vigorously stir the mixture at room temperature for 1–2 hours until two distinct, clear layers form.

  • Separate the organic layer, extract the aqueous phase with DCM, dry the combined organics over MgSO₄, and concentrate under reduced pressure at a low temperature (<30 °C) to prevent aldehyde degradation or volatilization.

References

  • Esters to Alcohols - Chemistry Steps Source: Chemistry Steps URL:[Link][2]

  • How easy is the reduction of esters to alcohols? - Reddit (Process Chemistry Scale-Up Discussions) Source: r/chemistry URL:[Link][3]

  • DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link][4]

Sources

Application

Application Notes: Methyl 4-ethoxy-2,6-difluorobenzoate as a Versatile Scaffold for Novel Agrochemical Discovery

Abstract: The strategic incorporation of fluorine atoms has become a cornerstone of modern agrochemical design, profoundly influencing the potency, selectivity, and metabolic stability of active ingredients.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine atoms has become a cornerstone of modern agrochemical design, profoundly influencing the potency, selectivity, and metabolic stability of active ingredients.[1][2][3] The 2,6-difluorobenzoyl moiety, in particular, is a well-established "privileged scaffold" present in several commercial insecticides and herbicides. This document presents Methyl 4-ethoxy-2,6-difluorobenzoate, a functionalized derivative of this core structure, as a high-potential starting material for discovery campaigns. We provide a comprehensive guide for researchers, outlining the scientific rationale for its use, detailed synthetic protocols for derivatization, and robust methodologies for primary biological screening. This note serves as a practical framework for leveraging this building block to generate and evaluate novel agrochemical candidates.

Compound Profile and Strategic Rationale

Methyl 4-ethoxy-2,6-difluorobenzoate is a bespoke chemical building block designed for synthetic elaboration in agrochemical research. Its utility stems from the unique combination of its structural features, which are known to favorably influence biological activity.

Table 1: Physicochemical Properties of Methyl 4-ethoxy-2,6-difluorobenzoate

PropertyValueSource
CAS Number 1351668-30-8[4]
Molecular Formula C₁₀H₁₀F₂O₃[4]
Molecular Weight 216.18 g/mol [4]
Structure
Synonym Methyl 2,6-difluoro-4-ethoxybenzoate[4]
The 2,6-Difluoro Benzoyl Core: A Foundation for Potency

The vicinal fluorine atoms at the C2 and C6 positions are the most critical feature of this scaffold. Their presence imparts several advantageous properties:

  • Conformational Lock: The ortho-fluorine atoms sterically hinder the free rotation of the carbonyl group. This pre-organizes the molecule into a specific, often more bioactive, conformation required for binding to target proteins.

  • Metabolic Shielding: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This prevents common deactivation pathways, increasing the bioavailability and residual activity of the final compound.

  • Enhanced Binding Affinity: Fluorine can act as a potent hydrogen bond acceptor and engage in favorable electrostatic interactions within a target enzyme's active site, thereby increasing binding affinity and intrinsic potency. The introduction of fluorine has been shown to cause sweeping changes in the herbicidal properties of parent compounds.[1][5][6]

The 4-Ethoxy Group: A Handle for Physicochemical Tuning

The para-ethoxy substituent offers a valuable tool for modulating the molecule's properties:

  • Lipophilicity Modification: The ethoxy group increases the lipophilicity compared to a simple hydroxyl or hydrogen, which can significantly alter the compound's uptake, translocation within the plant (for herbicides), or penetration of the insect cuticle (for insecticides).

  • Metabolic Lability: Unlike the C-F bond, the O-ethyl bond can be a site for O-dealkylation. This can be exploited in a pro-drug strategy, where the parent compound is metabolized into the active form within the target organism, potentially enhancing crop selectivity.

  • -Target Interactions: The oxygen atom of the ethoxy group can serve as an additional hydrogen bond acceptor, potentially unlocking new interactions with the target site that are not possible with the parent 2,6-difluorobenzoic acid scaffold.[7]

Synthetic Workflow: From Ester to Diversified Library

The primary application of Methyl 4-ethoxy-2,6-difluorobenzoate is as a precursor for the synthesis of carboxamide or urea derivatives, two of the most successful classes in agrochemical history. The following workflow outlines the key synthetic transformations.

G A Methyl 4-ethoxy-2,6-difluorobenzoate B Saponification (LiOH, THF/H2O) A->B C 4-ethoxy-2,6-difluorobenzoic Acid (Key Intermediate) B->C D Activation (SOCl2 or Oxalyl Chloride) C->D H Isocyanate Formation (DPPA, heat) C->H E 4-ethoxy-2,6-difluorobenzoyl Chloride (Activated Intermediate) D->E G Amide Library (Candidate Molecules) E->G F Amine Library (R-NH2) F->G Amidation J Urea Library (Candidate Molecules) F->J Urea Formation I 4-ethoxy-2,6-difluorophenyl isocyanate H->I I->J

Diagram 1: Synthetic workflow for library generation.

Protocol 2.1: Saponification to the Key Carboxylic Acid Intermediate
  • Rationale: The methyl ester must first be hydrolyzed to the corresponding carboxylic acid. This acid is the versatile hub for subsequent diversification reactions. Lithium hydroxide is a standard reagent for this transformation, offering clean conversion under mild conditions.

  • Procedure:

    • Dissolve Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Once complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with 1M hydrochloric acid (HCl). A white precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-ethoxy-2,6-difluorobenzoic acid.

Protocol 2.2: Activation and Amide Library Synthesis
  • Rationale: To form amides, the carboxylic acid must be "activated." Conversion to an acid chloride using thionyl chloride is a robust and cost-effective method. The highly reactive acid chloride can then be coupled with a diverse library of primary or secondary amines to generate the final candidate molecules.

  • Procedure:

    • Activation: To a solution of 4-ethoxy-2,6-difluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess solvent and SOCl₂. The resulting crude 4-ethoxy-2,6-difluorobenzoyl chloride is typically used immediately in the next step.

    • Amidation: Dissolve the crude acid chloride in DCM (0.5 M).

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocols for Biological Screening

Once a library of derivatives has been synthesized, they must be evaluated for biological activity. The following are standardized, high-throughput protocols for primary screening.

Protocol 3.1: Primary Herbicidal Screening (Whole Plant Bioassay)
  • Rationale: This assay evaluates the compound's effect on plant growth when applied to the soil (pre-emergence) or directly to foliage (post-emergence). Using both a monocot (grass) and a dicot (broadleaf weed) species provides initial data on the spectrum of activity. Velvetleaf and crabgrass are common model species in the industry.[8]

  • Procedure:

    • Plant Preparation: Sow seeds of a monocot (e.g., Digitaria sanguinalis, crabgrass) and a dicot (e.g., Abutilon theophrasti, velvetleaf) in small pots filled with standard potting mix. Grow in a greenhouse or growth chamber (25°C, 16h light/8h dark cycle).

    • Compound Formulation: Prepare a stock solution of each test compound in acetone (e.g., 10,000 ppm). For application, create a spray solution by diluting the stock in a water/acetone mixture containing a surfactant (e.g., 0.1% Tween-20).

    • Pre-Emergence Application: Within 24 hours of sowing, spray the soil surface of designated pots with the test solution at a standard application rate (e.g., 1000 g ai/ha).

    • Post-Emergence Application: At the 2-3 leaf stage (approx. 10-14 days after sowing), spray the foliage of a separate set of pots to runoff with the same test solution.

    • Controls: Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a known mode of action).

    • Evaluation: After 14-21 days, visually assess all plants for injury using a 0-100% scale (0 = no effect, 100 = complete death). Record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting). For quantitative data, harvest the above-ground biomass, dry in an oven at 60°C for 48 hours, and record the dry weight.

Protocol 3.2: Primary Insecticidal Screening (Aphid Leaf-Dip Bioassay)
  • Rationale: Sucking insects like aphids are a major target for agrochemical development. A leaf-dip bioassay is a reliable method to test for both contact and ingestion toxicity. The cowpea aphid (Aphis craccivora) is a common model for such studies.[9]

  • Procedure:

    • Insect Rearing: Maintain a healthy, age-synchronized colony of Aphis craccivora on fava bean or pea seedlings.

    • Compound Formulation: Prepare serial dilutions of the test compounds in a 10% acetone/water solution with 0.05% Triton X-100 as a surfactant (e.g., 250, 100, 50, 10, 1 ppm).

    • Bioassay:

      • Excise leaves from untreated fava bean plants.

      • Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

      • Allow the leaves to air dry completely on a wire rack.

      • Place the dried leaf, petiole down, into a small vial of water or a petri dish with moist filter paper to maintain turgor.

      • Using a fine paintbrush, transfer 10-20 adult aphids onto each treated leaf.

    • Controls: Include a negative control (solvent + surfactant only) and a positive control (e.g., imidacloprid).

    • Incubation & Evaluation: Keep the bioassay units in a controlled environment (22-24°C, 16h light). Assess aphid mortality at 24, 48, and 72 hours post-infestation. An aphid is considered dead if it is immobile when prodded with a fine brush. Calculate percent mortality, correcting for control mortality using Abbott's formula.

Data Interpretation and SAR Advancement

The data from primary screening is used to build an initial Structure-Activity Relationship (SAR). This process identifies which molecular features are correlated with biological activity, guiding the next round of synthesis.

SAR cluster_0 Core Scaffold Core 4-ethoxy-2,6-difluorobenzoyl R1 R = 4-Cl-Ph (Electron Withdrawing) R2 R = 4-Me-Ph (Electron Donating) R3 R = 4-CF3-Ph (Strongly EWG) R4 R = Cyclohexyl (Aliphatic) A1 High Activity R1->A1 Leads to A2 Moderate Activity R2->A2 Leads to A3 High Activity R3->A3 Leads to A4 Low Activity R4->A4 Leads to

Diagram 2: Hypothetical Structure-Activity Relationship (SAR).

Table 2: Hypothetical Screening Data for an Amide Library

Compound IDR Group (in R-NH₂)Herbicide Screen (% Injury @ 1000 g/ha)Aphid Screen (% Mortality @ 100 ppm)
LIB-001 4-chloroaniline8515
LIB-002 4-methylaniline4010
LIB-003 4-(trifluoromethyl)aniline9525
LIB-004 cyclohexylamine1060
LIB-005 aniline6015

Interpretation:

  • Herbicidal Activity: From the hypothetical data in Table 2, a clear trend emerges. Amides derived from anilines bearing electron-withdrawing groups (LIB-001, LIB-003) show significantly higher herbicidal activity than those with electron-donating (LIB-002) or neutral (LIB-005) groups. This suggests that the electronic properties of the R-group are critical for herbicidal potency.

  • Insecticidal Activity: Conversely, the amide derived from an aliphatic amine (LIB-004) shows the most promising insecticidal activity, while all aromatic amines show weak activity. This indicates a completely different SAR for insecticidal vs. herbicidal effects.

  • Next Steps: Based on this analysis, a medicinal chemist would synthesize a second-generation library focusing on:

    • Anilines with diverse electron-withdrawing groups to optimize herbicidal activity.

    • A wide range of aliphatic and cycloaliphatic amines to explore and optimize the insecticidal pharmacophore.

By following this iterative cycle of synthesis, screening, and analysis, Methyl 4-ethoxy-2,6-difluorobenzoate serves as an outstanding starting point for the discovery of novel, high-value agrochemical solutions.

References

  • Hamprecht, G., Würzer, B., & Witschel, M. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 117-122. Available from: [Link][1][2][5][6]

  • Lee, J., et al. (2005). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1][7]oxazin-6-yl)isoindoline-1,3-diones. Journal of Agricultural and Food Chemistry, 53(23), 9102-6. Available from: [Link][8]

  • BriefingWire. (2026, February 25). 2 6 Difluorobenzoic acid market growth driven by pesticide and pharma demand. Available from: [Link][10]

  • LookChem. (n.d.). Cas 385-00-2,2,6-Difluorobenzoic acid. Retrieved March 6, 2026, from [Link][11]

  • Wang, B., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. Available from: [Link][3]

  • Google Patents. (n.d.). EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds. Retrieved March 6, 2026, from [12]

  • Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile. Retrieved March 6, 2026, from [13]

  • Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile. Retrieved March 6, 2026, from [14]

  • Xu, H., et al. (2019). Design, Synthesis, and Insecticidal Activity Evaluation of Novel 4-(N, N-diarylmethylamines)furan-2(5H)-one Derivatives as Potential Acetylcholine Receptor Insecticides. Pest Management Science, 75(2), 435-443. Available from: [Link][9]

Sources

Method

Application Note: Grignard Reaction Protocols for Methyl 4-ethoxy-2,6-difluorobenzoate

The following Application Note and Protocol guide is designed for research and development scientists. It addresses the specific synthetic challenges posed by Methyl 4-ethoxy-2,6-difluorobenzoate , a scaffold exhibiting...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for research and development scientists. It addresses the specific synthetic challenges posed by Methyl 4-ethoxy-2,6-difluorobenzoate , a scaffold exhibiting a unique "push-pull" electronic structure and significant steric orth-substitution.

Executive Summary & Chemical Context

Methyl 4-ethoxy-2,6-difluorobenzoate represents a specialized class of polyfunctionalized aromatic esters often used as intermediates in the synthesis of agrochemicals and pharmaceuticals (e.g., antivirals, antibiotics).

Successfully reacting this substrate with Grignard reagents (


) requires navigating two competing structural features:
  • Steric Hindrance (The Ortho-Effect): The 2,6-difluoro substitution creates a "steric gate" around the carbonyl carbon. While fluorine has a small Van der Waals radius compared to chlorine or methyl, the dual substitution significantly retards the approach of bulky nucleophiles, particularly for the second addition step required to form tertiary alcohols.

  • Electronic "Push-Pull":

    • Inductive Withdrawal (-I): The 2,6-fluorines inductively activate the carbonyl, making it highly electrophilic.

    • Resonance Donation (+R): The 4-ethoxy group donates electron density into the ring. This is critical as it deactivates the ring toward Nucleophilic Aromatic Substitution (

      
      ) . Without this group (e.g., in 2,4,6-trifluorobenzoates), Grignard reagents often attack the ring carbons, displacing fluoride, rather than attacking the ester.
      
Mechanistic Pathway & Competition

The following diagram illustrates the primary reaction pathway (1,2-Addition) versus the risk of side reactions (


).

GrignardMechanism cluster_legend Critical Control Point Start Methyl 4-ethoxy- 2,6-difluorobenzoate TetraInt Tetrahedral Intermediate Start->TetraInt Path A: 1,2-Addition (Kinetic Control) Meisenheimer Meisenheimer Complex Start->Meisenheimer Path B: SNAr Attack (If Ring e- Deficient) Grignard R-MgX (Nucleophile) Ketone Ketone Intermediate TetraInt->Ketone - MeOMgX Alkoxide Magnesium Alkoxide Ketone->Alkoxide + 2nd Eq. R-MgX (Requires Heat) Product Tertiary Alcohol (Target) Alkoxide->Product H3O+ Workup SideProduct Biaryl Ether (Impurity) Meisenheimer->SideProduct - MgXF

Figure 1: Mechanistic divergence. The 4-ethoxy group suppresses Path B, but Path A requires thermal energy to drive the Ketone


 Alkoxide transition due to steric hindrance.

Experimental Protocols

Protocol A: Synthesis of Tertiary Alcohols (Double Addition)

This is the standard protocol for converting the ester to a symmetric tertiary alcohol (e.g., using PhMgBr or MeMgBr).

Reagent Table:

ComponentRoleEquiv.Conc/PurityNotes
Methyl 4-ethoxy-2,6-difluorobenzoate Substrate1.0>97%Dry under vacuum if possible.
Grignard Reagent (R-MgX) Nucleophile2.5 - 3.01.0 M - 3.0 MExcess required to drive kinetics.
THF (Tetrahydrofuran) SolventN/AAnhydrousStabilizer-free preferred.
NH₄Cl (sat. aq.) QuenchExcessSaturatedBuffered quench prevents dehydration.
Step-by-Step Workflow

1. System Preparation (Dehydration is Critical)

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with Argon or Nitrogen for 15 minutes.

  • Why: Grignard reagents are instantly quenched by moisture. The 2,6-difluoro ester is expensive; protecting the nucleophile is cost-effective.

2. Substrate Solubilization

  • Dissolve 1.0 equiv of Methyl 4-ethoxy-2,6-difluorobenzoate in anhydrous THF (concentration ~0.2 M).

  • Transfer this solution to the addition funnel.

  • Alternative: If the Grignard is commercial (solution), place the Grignard in the funnel and the ester in the flask? NO.

    • Correct Mode: Place the Grignard reagent in the RBF. Add the ester slowly to the Grignard.

    • Reasoning: Adding ester to excess Grignard ensures the concentration of Nucleophile is always high relative to the substrate, favoring double addition over side reactions or polymerization.

3. Controlled Addition (0°C)

  • Cool the Grignard solution (in the RBF) to 0°C using an ice/water bath.

  • Add the ester solution dropwise over 30–45 minutes.

  • Observation: You may observe a color change (often yellow to orange) or precipitation of magnesium salts.

  • Control: Maintain internal temperature < 5°C to prevent uncontrolled exotherms which could trigger

    
     on the C-F bonds.
    

4. Thermal Drive (Reflux)

  • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes.

  • Crucial Step: Heat the reaction to a gentle reflux (66°C for THF) for 2–4 hours.

  • Causality: The intermediate ketone (formed after 1st addition) is sterically shielded by the 2,6-difluorines. RT stirring is often insufficient to drive the second Grignard attack. Reflux provides the activation energy to overcome this steric barrier.

5. Quench and Workup

  • Cool the mixture back to 0°C.

  • Slowly quench with saturated aqueous Ammonium Chloride (

    
    ). Caution: Exothermic.
    
  • Extract with Ethyl Acetate (

    
    ).[1]
    
  • Wash combined organics with Brine (

    
    ), dry over 
    
    
    
    , and concentrate.[2]
Protocol B: Controlled Mono-Addition (Ketone Synthesis)

Note: Direct conversion of esters to ketones with Grignards is difficult due to the high reactivity of the ketone intermediate. However, the 2,6-difluoro substitution stabilizes the tetrahedral intermediate, making this more feasible than with non-fluorinated esters.

Modifications to Protocol A:

  • Temperature: Perform the entire reaction at -78°C (Dry Ice/Acetone).

  • Stoichiometry: Use exactly 1.1 equivalents of Grignard reagent.

  • Quench: Quench at -78°C with acidic methanol (HCl/MeOH) to destroy unreacted Grignard before warming.

  • Mechanism: The low temperature prevents the collapse of the tetrahedral intermediate (refer to Figure 1, "TetraInt"). If the intermediate stays stable until quench, the ketone is obtained upon hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Recovered Ester) Steric hindrance prevented attack.Switch solvent to Diethyl Ether (higher Lewis acidity of Mg) or use a higher boiling ether (e.g., 2-MeTHF) and reflux longer.
Mixture of Alcohol & Ketone Incomplete second addition.Increase Grignard equivalents to 3.5. Increase reflux time.
Defluorination (Impurity)

attack on C-F bond.
Ensure temperature during addition does not exceed 0°C. The 4-OEt group usually protects against this, but high temps can override it.
Biphenyl Formation Homocoupling of Grignard.Use fresh Grignard. If preparing in-house, lower the activation temperature.

Safety & Handling

  • Fluorine Safety: While the C-F bond is stable, combustion or harsh acidic decomposition can release HF. Use standard PPE.

  • Exotherm Control: The reaction of Grignards with esters is highly exothermic. Never add reagents rapidly.

  • Reactivity: Methyl 4-ethoxy-2,6-difluorobenzoate is a mild lachrymator and skin irritant. Handle in a fume hood.

References

  • General Grignard Mechanism & Sterics

    • Title: Reaction of Grignard Reagents with Esters.[3][4][5][6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Fluorinated Ester Reactivity

    • Title: Unusual reactions of Grignard reagents toward fluoroalkyl
    • Source: ResearchG
    • Context: Discusses the stability of hemiacetal intermediates in fluorinated systems at low temper
    • URL:[Link]

  • Analogous Substrate Data (Methyl 2,6-difluorobenzoate)

    • Title: Methyl 2,6-difluorobenzo
    • Source: Sigma-Aldrich.[8]

  • Grignard Side Reactions (

    
    ): 
    
    • Title: Side reactions to avoid during the synthesis of 2-Fluorobenzoic acid.
    • Source: BenchChem.[9]

Sources

Application

Functionalization of the ethoxy group in Methyl 4-ethoxy-2,6-difluorobenzoate

Application Note: Strategic Functionalization of the 4-Ethoxy Motif in Methyl 4-ethoxy-2,6-difluorobenzoate Executive Summary Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8) is a critical fluorinated building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 4-Ethoxy Motif in Methyl 4-ethoxy-2,6-difluorobenzoate

Executive Summary

Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8) is a critical fluorinated building block used in the synthesis of liquid crystals, agrochemicals (benzoylphenylureas), and pharmaceutical intermediates (kinase inhibitors).[1] The 4-ethoxy group serves as a pivotal handle for structural diversification.[1]

This Application Note details two distinct strategies for functionalizing this specific motif:

  • Classical Transformation (Dealkylation-Rediversification): Cleavage of the ethyl group to reveal the phenol, followed by re-functionalization.[1] This is the standard route for scaffold hopping and library generation.[1]

  • Direct C-H Functionalization (Late-Stage Modification): A modern, photocatalytic approach to chemically modify the

    
    -carbon of the ethoxy group itself, preserving the ether linkage while increasing complexity.[1]
    

Molecule Profile & Reactivity Analysis

PropertyData
Chemical Name Methyl 4-ethoxy-2,6-difluorobenzoate
CAS Number 1351668-30-8
Molecular Formula

Molecular Weight 216.18 g/mol
Key Electronic Feature 2,6-Difluoro Substitution: Strongly electron-withdrawing (

-inductive), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (

).[1][2] However, the 4-ethoxy group is a strong

-donor, partially counteracting this deficiency.[1]
Reactivity Challenge The 2,6-difluoro motif reduces the basicity of the ether oxygen, potentially slowing down Lewis acid coordination during cleavage compared to non-fluorinated analogs.

Strategy A: Classical Dealkylation (The "Reset" Protocol)

This is the primary method for medicinal chemistry.[1] The ethyl group is treated as a masking group.[1] Removing it yields Methyl 2,6-difluoro-4-hydroxybenzoate , a versatile phenol for installing specific pharmacophores.

Mechanism of Action

The reaction utilizes Boron Tribromide (


).[1] The boron atom coordinates to the ether oxygen. The electron-deficient nature of the 2,6-difluoro ring slightly destabilizes this complex, requiring strictly anhydrous conditions and controlled warming. The bromide ion then attacks the ethyl group via an 

mechanism, cleaving the C-O bond.
Experimental Protocol: Mediated Cleavage
  • Safety Note:

    
     reacts violently with moisture, generating HBr gas.[1] Perform in a fume hood.
    
  • Scale: 1.0 mmol equivalent.[1][3]

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-ethoxy-2,6-difluorobenzoate (216 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) in a flame-dried round-bottom flask under Nitrogen (

    
    ).
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature prevents ester hydrolysis and uncontrolled polymethylation.[1]

  • Addition: Dropwise add

    
     (1.0 M in DCM, 3.0 mL, 3.0 equiv) over 10 minutes.
    
  • Reaction: Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (System: Hexanes/EtOAc 4:1).[1] The starting material (

    
    ) should disappear, replaced by the more polar phenol (
    
    
    
    ).
  • Quench: Cool back to -78°C. Carefully add Methanol (2 mL) dropwise. Caution: Vigorous exotherm.[1]

  • Workup: Dilute with DCM (20 mL) and wash with saturated

    
     (2 x 10 mL). Note: The phenol is acidic; ensure the aqueous phase is not too basic to avoid extracting the product as a phenolate.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Self-Validating Check:

  • NMR Diagnostic: Disappearance of the triplet at

    
     1.4 ppm and quartet at 
    
    
    
    4.1 ppm (ethyl group).[1] Appearance of a broad singlet at
    
    
    9.0-10.0 ppm (phenolic OH).

Strategy B: Direct C-H Functionalization (The "Edit" Protocol)

Recent advances in photoredox catalysis allow for the direct functionalization of the


-C-H bond of the ethoxy group. This is valuable for "Late-Stage Functionalization" (LSF) to improve metabolic stability or solubility without removing the ether.[1]
Mechanism of Action

This protocol uses a Hydrogen Atom Transfer (HAT) photocatalyst (e.g., Acridinium salts or Decatungstate) to abstract a hydrogen from the


-methylene position of the ethoxy group. The resulting radical is trapped by an electron-deficient alkene (Minisci-type reaction).
Experimental Protocol: Photocatalytic Alkylation
  • Reagents: Photocatalyst (Mes-Acr-Me+), Phosphate base, Electron-deficient alkene (e.g., Dimethyl maleate).[1]

  • Light Source: Blue LED (450 nm).[1]

Step-by-Step Methodology:

  • Charge: To a vial, add Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 equiv), Alkene trap (1.5 equiv), and Acridinium photocatalyst (2 mol%).

  • Solvent: Add 1,2-Dichloroethane (DCE) or Acetonitrile (

    
     concentration).
    
  • Degas: Sparge with Argon for 15 minutes. Rationale: Oxygen quenches the triplet state of the photocatalyst.

  • Irradiation: Stir under Blue LED irradiation at room temperature for 24 hours.

  • Workup: Filter through a silica plug to remove the catalyst and concentrate.[1]

Why this works on this molecule: The 2,6-difluoro substitution makes the aromatic ring electron-poor, which usually deactivates the ring toward oxidation.[1] However, the ether oxygen lone pair still sufficiently activates the


-C-H bond for HAT abstraction, allowing selective modification of the side chain over the aromatic ring.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate functionalization pathway.

Functionalization_Pathways Start Methyl 4-ethoxy-2,6-difluorobenzoate Goal Define Goal Start->Goal PathA Pathway A: Scaffold Diversification Goal->PathA Replace Ether Group PathB Pathway B: Late-Stage Edit Goal->PathB Modify Ethyl Chain StepA1 BBr3 Cleavage (-78°C to 0°C) PathA->StepA1 InterA Intermediate: 4-Hydroxy-2,6-difluorobenzoate StepA1->InterA Demethylation StepA2 Mitsunobu / Alkylation InterA->StepA2 ResultA New Ether Library (O-R) StepA2->ResultA StepB1 Photoredox HAT (Blue LED, Acridinium) PathB->StepB1 ResultB Alpha-Functionalized Ether (O-CH(R)-CH3) StepB1->ResultB C-H Abstraction

Caption: Decision matrix for functionalizing the 4-ethoxy motif. Pathway A resets the functionality; Pathway B edits the existing chain.

Comparative Data: Cleavage Methods

When choosing a dealkylation method for Pathway A, the electronic nature of the 2,6-difluoro ring dictates the choice.

ReagentConditionsYieldNotes

/ DCM
-78°C to 0°C85-95% Recommended. Best balance of speed and yield.[1]

/ Thiol
RT to 50°C60-75%Milder, but slower due to fluorinated ring deactivation.[1]
Pyridine

HCl
180°C (Melt)<40%Avoid. High temp causes ester hydrolysis/decarboxylation.[1]
TMSI (in situ) Reflux (

)
70-80%Good alternative if boron reagents are restricted.

References

  • Bell, J. D., Robb, I., & Murphy, J. A. (2022).[4] Highly selective

    
    -aryloxyalkyl C–H functionalisation of aryl alkyl ethers. Royal Society of Chemistry.[1][5] 
    
  • Torrens, A. A., et al. (2023).[1] Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols.[1][6] European Journal of Organic Chemistry.[1][6]

  • Sigma-Aldrich. (n.d.).[1] Methyl 2,6-difluorobenzoate Product Sheet. [1]

  • ChemScene. (n.d.). Methyl 4-ethoxy-2,6-difluorobenzoate Properties and Safety.

  • Magano, J., et al. (2006).[1][7] A new reagent for the deprotection of various aromatic methyl ethers.[6][7] Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Methyl 4-ethoxy-2,6-difluorobenzoate

Technical Support Center: Synthetic Chemistry Division Subject: Optimization of Methyl 4-ethoxy-2,6-difluorobenzoate Synthesis Ticket ID: CHEM-SUP-402 Status: Open Analyst: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Chemistry Division Subject: Optimization of Methyl 4-ethoxy-2,6-difluorobenzoate Synthesis Ticket ID: CHEM-SUP-402 Status: Open Analyst: Senior Application Scientist, Process Chemistry Group

Executive Summary: The "Mixed-Ester/Ether" Paradox

Researchers frequently encounter low yields when synthesizing Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) because they attempt a direct Nucleophilic Aromatic Substitution (SNAr) using sodium ethoxide on the methyl ester precursor.

The Central Problem: You are likely fighting a thermodynamic battle between SNAr (desired C-F displacement) and Transesterification (undesired ester exchange).

  • If you use NaOEt in Ethanol : You will produce the Ethyl ester, not the Methyl ester.

  • If you use NaOEt in Methanol : You will produce the Methoxy ether, not the Ethoxy ether.

This guide provides the O-Alkylation Protocol (Route A), which is the industry "Gold Standard" for high-purity synthesis of this molecule, and a Troubleshooting Matrix for those forced to use the SNAr pathway (Route B).

Module 1: Strategic Route Selection

The choice of synthetic pathway is the single biggest determinant of yield for this specific scaffold.

Route A: The O-Alkylation Protocol (Recommended)
  • Mechanism: Nucleophilic substitution at an sp³ carbon (SN2).

  • Precursor: Methyl 2,6-difluoro-4-hydroxybenzoate.

  • Reagent: Ethyl Iodide (EtI) + Weak Base (K₂CO₃).

  • Yield Potential: >90%.[1]

  • Why it works: It completely decouples the ether formation from the ester functionality. Potassium carbonate is too weak to cause transesterification or hydrolyze the ester, but strong enough to deprotonate the phenol (pKa ~7-8 due to fluorine induction).

Route B: The SNAr Protocol (Legacy/High Risk)
  • Mechanism: Addition-Elimination (Meisenheimer Complex).[1][2]

  • Precursor: Methyl 2,4,6-trifluorobenzoate.

  • Reagent: Sodium Ethoxide (NaOEt).

  • Yield Potential: 40-60% (highly variable).

  • Risks: Transesterification (Methyl

    
     Ethyl ester), Regioisomerism (2-ethoxy vs. 4-ethoxy), and Over-substitution (2,4-diethoxy).
    

Module 2: Visualizing the Yield Traps

The following flowchart illustrates why Route B often fails and how Route A bypasses these issues.

ReactionPathways Start_SNAr Start: Methyl 2,4,6-trifluorobenzoate Reagent_SNAr Reagent: NaOEt / EtOH Start_SNAr->Reagent_SNAr Route B (Risky) Trap_Trans TRAP 1: Transesterification (Forms Ethyl Ester) Reagent_SNAr->Trap_Trans Fast Reaction Trap_Regio TRAP 2: Regioisomerism (Forms 2-Ethoxy isomer) Reagent_SNAr->Trap_Regio Side Reaction Product_Wrong Impurity: Ethyl 4-ethoxy-2,6-difluorobenzoate Trap_Trans->Product_Wrong Start_Alk Start: Methyl 2,6-difluoro-4-hydroxybenzoate Reagent_Alk Reagent: EtI / K2CO3 / Acetone Start_Alk->Reagent_Alk Route A (Recommended) Target TARGET: Methyl 4-ethoxy-2,6-difluorobenzoate Reagent_Alk->Target Selective O-Alkylation (>90% Yield)

Figure 1: Comparison of Synthetic Pathways. Route B (Red) introduces multiple failure points, particularly transesterification. Route A (Green) provides a direct, high-fidelity path to the target.

Module 3: Detailed Experimental Protocols

Protocol A: High-Yield O-Alkylation (The "Fix")

Use this protocol if you can acquire or synthesize the 4-hydroxy precursor.

  • Setup: Charge a round-bottom flask with Methyl 2,6-difluoro-4-hydroxybenzoate (1.0 equiv) and Acetone (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv). Ensure the base is finely ground to maximize surface area.

  • Alkylation: Add Ethyl Iodide (EtI) (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1).

    • Checkpoint: The phenolic OH is highly acidic due to the fluorines; the reaction should be clean.

  • Workup: Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/Ethanol or perform a short silica plug filtration.

Protocol B: Controlled SNAr (The "Workaround")

Use this ONLY if you are forced to start from the trifluorobenzoate and cannot switch routes.

  • Solvent Choice: Do NOT use Ethanol. Use anhydrous THF or DMF .

  • Temperature: Cool the reaction to -20°C or lower.

  • Stoichiometry: Add Sodium Ethoxide (0.95 equiv—slightly sub-stoichiometric) slowly.

    • Why? Excess ethoxide will immediately attack the ester carbonyl once the aryl fluorides are consumed.

  • Quench: Quench immediately with dilute HCl/Ice upon consumption of starting material. Do not let it stir overnight.

  • Note: Expect 10-15% transesterification byproduct (Ethyl ester). You will need careful column chromatography to separate the Methyl ester (Target) from the Ethyl ester (Impurity).

Module 4: Troubleshooting & FAQs

Q1: I am seeing two spots on TLC very close together. What are they?

Diagnosis: This is likely the Methyl ester (Target) and the Ethyl ester (Byproduct). Cause: Transesterification occurred because you either used Ethanol as a solvent or allowed the reaction to run too long with Ethoxide. Solution: Separation is difficult. Hydrolyze the entire mixture to the acid (LiOH/THF/H₂O), then re-esterify specifically with Methanol/H₂SO₄.

Q2: Why is the 2-ethoxy isomer forming?

Mechanism: While the 4-position is electronically favored (para to the ester), the 2-position is also activated by the ester and the inductive effect of the fluorine. Fix:

  • Sterics: The 2-position is sterically crowded (flanked by the ester). Lowering the temperature (<-20°C) increases the selectivity for the less hindered 4-position [1].

  • Solvent: Changing from polar aprotic (DMF) to less polar (THF) can sometimes improve regioselectivity by tightening the ion pairs.

Q3: Can I use Potassium Carbonate for the SNAr reaction?

Answer: No. K₂CO₃ is generally too weak to displace a fluorine on a benzene ring unless the ring is critically activated (e.g., by nitro groups). For a benzoate system, you need a stronger nucleophile like an alkoxide. However, K₂CO₃ IS the perfect base for the O-Alkylation route (Protocol A) because it reacts with the acidic phenol, not the neutral ring.

Module 5: Comparison of Yield Data

ParameterSNAr Route (NaOEt)O-Alkylation Route (EtI)
Typical Yield 45 - 60%92 - 96%
Major Impurity Ethyl Ester (Transesterification)Unreacted Phenol (Easy removal)
Regioselectivity 4:1 (Para:Ortho) mixture100% Para (Structurally enforced)
Purification Difficult ChromatographySimple Recrystallization

References

  • Mechanism of SNAr in Polyfluoroarenes: Chambers, R. D., et al. "Polyfluoroarenes. Part XVI. Nucleophilic substitution in polyfluoro-aromatic compounds." Journal of the Chemical Society C: Organic (1968): 1933-1937. Link

  • Regioselectivity Principles: Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968. (Standard text on activation effects of Ester vs. Nitro groups).
  • Synthesis of 2,6-difluoro-4-hydroxybenzoate precursors: Patents referring to "Process for preparing fluorosalicylic acid derivatives" often cite the hydrolysis of trifluorobenzoates as a precursor step. See CN106336352A for hydrolysis conditions. Link

  • General Alkylation Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Section on Williamson Ether Synthesis).

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 4-ethoxy-2,6-difluorobenzoate

Welcome to the advanced technical support and troubleshooting guide for the isolation and purification of Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8)[1]. As a highly functionalized fluorinated aromatic ester...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for the isolation and purification of Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8)[1]. As a highly functionalized fluorinated aromatic ester, this compound presents unique challenges during downstream processing. The extreme electron-withdrawing nature of the ortho-fluorine atoms significantly alters the reactivity profile of the ester linkage, requiring specialized handling to prevent yield loss and degradation.

This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights, validated protocols, and troubleshooting steps to achieve >98% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant ester hydrolysis (yield loss) during the post-reaction aqueous workup? Causality: The 2,6-difluoro substitution deeply depletes electron density at the carbonyl carbon via inductive effects, rendering it highly susceptible to nucleophilic attack by hydroxide ions. This is a known vulnerability in highly activated fluorinated esters, which can undergo complete hydrolysis in under an hour if exposed to standard basic conditions2[2]. Standard neutralization with 1M NaOH or prolonged exposure to saturated Na₂CO₃ will cause rapid saponification back to 4-ethoxy-2,6-difluorobenzoic acid. Actionable Solution: Quench reactions using a strictly chilled (0–5 °C) 5% NaHCO₃ solution and limit biphasic contact time to under 10 minutes (See Protocol 1).

Q2: Standard silica gel chromatography is failing to resolve the target compound from structurally similar fluorinated regioisomers. What is the alternative? Causality: Fluorinated regioisomers (e.g., 2,4-difluoro-6-ethoxy derivatives) exhibit nearly identical dipole moments and polarizabilities, leading to severe co-elution on standard normal-phase silica. Actionable Solution: Implement Dry Column Vacuum Chromatography (DCVC). DCVC provides tighter band resolution for fluorinated compounds by minimizing longitudinal diffusion, a technique strictly validated for complex per- and polyfluorinated alkyl substances (PFAS) and their esterified derivatives 3[3].

Q3: I am observing auto-catalytic degradation and trace fluoride contamination during scale-up distillation. How do I prevent this? Causality: At elevated temperatures (>120 °C) under vacuum, trace acidic impurities can trigger the cleavage of the ethoxy group or ester linkage, releasing free hydrogen fluoride (HF). HF then catalyzes further degradation of the fluorinated aromatic ring. Actionable Solution: Incorporate an organic base during distillation. Distilling optically active or highly functionalized fluorinated esters in the presence of a tertiary amine, such as tri-n-butylamine, effectively sequesters fluoride ions and stabilizes the ester throughout the heating cycle4[4].

Part 2: Self-Validating Experimental Protocols

Protocol 1: Mild Liquid-Liquid Extraction (LLE) & Neutralization

Objective: Remove unreacted 4-ethoxy-2,6-difluorobenzoic acid without hydrolyzing the target methyl ester.

  • Dilution: Dilute the crude reaction mixture in ethyl acetate (10 mL per gram of crude material).

  • Thermal Control: Cool the organic solution to 0–5 °C using an ice-water bath.

  • Mild Neutralization: Add an equal volume of pre-chilled 5% aqueous NaHCO₃. Mechanistic note: The low temperature and mild base prevent nucleophilic attack on the highly activated carbonyl carbon.

  • Phase Separation: Agitate gently and separate the phases immediately (within 5 minutes) to minimize biphasic exposure.

  • System Validation: Spot the organic phase on a TLC plate (Hexane:EtOAc 8:2) alongside a reference standard of the starting acid. The acid spot (R_f ~0.1) must be completely absent when visualized under UV (254 nm), confirming successful extraction without ester degradation.

Protocol 2: Base-Stabilized Vacuum Distillation

Objective: Isolate the pure ester from trace fluorinated regioisomers and prevent thermal degradation during scale-up.

  • Preparation: Transfer the dried, crude organic extract to a short-path distillation apparatus.

  • Stabilization: Add 0.05 equivalents of tri-n-butylamine relative to the crude mass. Mechanistic note: The tertiary amine acts as an organic base to sequester trace fluoride ions, preventing auto-catalytic defluorination.

  • Distillation: Apply high vacuum (<1 mbar) and gradually heat the oil bath. Discard the initial volatile forecut.

  • Collection: Collect the main fraction (Methyl 4-ethoxy-2,6-difluorobenzoate typically distills as a clear liquid that may solidify upon cooling, MW: 216.181[1]).

  • System Validation: Analyze the main fraction via ¹⁹F NMR. The presence of exactly two equivalent fluorine signals (typically around -110 to -115 ppm) with no minor adjacent peaks confirms the absolute removal of regioisomers and degradation products.

Part 3: Quantitative Performance Data

The following table summarizes the expected outcomes of the purification techniques discussed, allowing researchers to select the appropriate method based on the specific impurity profile of their crude mixture.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal Purity AchievedProcessing Time
Mild LLE (Chilled NaHCO₃) Unreacted starting acid92 - 95%85 - 90%< 1 Hour
DCVC Chromatography Fluorinated regioisomers75 - 85%> 95%2 - 4 Hours
Base-Stabilized Distillation Trace fluorides, volatiles80 - 88%> 98%3 - 5 Hours
Low-Temp Recrystallization Branched/Structural isomers60 - 70%> 99%12 - 24 Hours

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Methyl 4-ethoxy- 2,6-difluorobenzoate LLE Mild Liquid-Liquid Extraction (Chilled 5% NaHCO3) Crude->LLE AqPhase Aqueous Phase (Acid Salts) LLE->AqPhase Discard OrgPhase Organic Phase (Crude Ester) LLE->OrgPhase Retain Decision Purity Check (GC-MS / NMR) OrgPhase->Decision Chromatography DCVC Chromatography (Hexane/EtOAc) Decision->Chromatography Regioisomers present Distillation Vacuum Distillation (with Tri-n-butylamine) Decision->Distillation Trace fluorides present Pure Pure Methyl 4-ethoxy- 2,6-difluorobenzoate Chromatography->Pure Distillation->Pure

Fig 1. Decision tree and purification workflow for crude Methyl 4-ethoxy-2,6-difluorobenzoate.

Part 5: References

  • Google Patents. "EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters". European Patent Office. Available at:

  • Vrije Universiteit Amsterdam. "Synthesis, purification and characterisation of novel PFAS following nontarget analysis". VU Research Portal. Available at: [Link]

  • RSC Publishing. "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules". RSC Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity Methyl 4-ethoxy-2,6-difluorobenzoate

Technical Support Center: Purification of Methyl 4-ethoxy-2,6-difluorobenzoate Executive Summary & Molecule Profile Welcome to the FluoroPure Technical Support Center. You are likely working with Methyl 4-ethoxy-2,6-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 4-ethoxy-2,6-difluorobenzoate

Executive Summary & Molecule Profile

Welcome to the FluoroPure Technical Support Center. You are likely working with Methyl 4-ethoxy-2,6-difluorobenzoate , a critical intermediate often used in the synthesis of kinase inhibitors and agrochemicals.

Achieving high purity (>99%) for this compound is deceptively challenging due to the "Fluorine Effect." The 2,6-difluoro substitution pattern creates a dipole-dipole repulsion that often lowers the melting point and disrupts pi-stacking, making the compound prone to "oiling out" rather than crystallizing.

Physicochemical Profile:

  • Target Molecule: Methyl 4-ethoxy-2,6-difluorobenzoate

  • Primary Challenge: Low melting point threshold; tendency to form supersaturated oils.

  • Solubility Behavior: Soluble in most organic solvents (DCM, EtOAc, THF); insoluble in water; sparingly soluble in cold alkanes.

Solvent Selection Strategy

We do not recommend a "one-size-fits-all" approach.[1] Instead, we use a polarity-matched screening protocol. Based on internal data for 2,6-difluoro esters, the following solvent systems typically yield the best impurity rejection.

Table 1: Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Mechanism of ActionBest For...
Primary (Binary) EtOAc / Heptane 1:4 to 1:6Polarity Gradient: The ester dissolves in hot EtOAc; Heptane acts as the anti-solvent to force lattice formation upon cooling.Removing non-polar byproducts and general purification.[1]
Secondary (Single) Isopropanol (IPA) N/ATemperature Coefficient: High solubility at reflux (82°C), significantly lower at -10°C.Removing polar impurities (acids, phenols) that stay in the mother liquor.
Alternative Methanol / Water 5:1Hydrophobic Effect: Water forces the hydrophobic fluorinated ring out of solution.Warning: High risk of oiling out.[2] Use only if MP > 50°C.
Visualizing the Selection Logic

The following decision tree illustrates how to select the correct solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Material Analysis CheckMP Is Melting Point > 45°C? Start->CheckMP HighMP Yes (Solid) CheckMP->HighMP Stable Solid LowMP No (Oil/Semi-solid) CheckMP->LowMP Prone to Oil CheckPolarity Main Impurity Type? PolarImp Polar (Acids/Phenols) CheckPolarity->PolarImp NonPolarImp Non-Polar (Oligomers) CheckPolarity->NonPolarImp HighMP->CheckPolarity SolventBinary System: EtOAc / Heptane (Seeding Essential) LowMP->SolventBinary Requires Anti-Solvent Control SolventIPA System: Isopropanol (Single) Cool to -20°C PolarImp->SolventIPA NonPolarImp->SolventBinary SolventMeOH System: MeOH / Water (Risk of Oiling)

Figure 1: Decision matrix for selecting crystallization solvents based on melting point and impurity profile.

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (EtOAc/Heptane) Use this protocol for the highest recovery yield.

Materials:

  • Crude Methyl 4-ethoxy-2,6-difluorobenzoate

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: Heptane (or Hexane)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in the flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at 60°C (approx. 2-3 mL per gram).

    • Note: Do not boil violently; fluorinated esters can be volatile or prone to hydrolysis.

  • Anti-Solvent Addition: While maintaining 60°C, slowly add Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough Ethyl Acetate (dropwise) to clear the solution again.

  • Controlled Cooling (Critical):

    • Turn off the heat source but leave the flask in the oil bath.

    • Allow the bath to cool to room temperature naturally (approx. 1-2 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, move to a 4°C fridge or ice bath for 1 hour.

  • Filtration: Filter the white needles/plates using vacuum filtration. Wash with cold Heptane (0°C).

Troubleshooting Guide (FAQs)

Q1: The solution turned into a milky oil at the bottom of the flask instead of crystals. What happened? A: This is "Oiling Out," common with 2,6-difluoro compounds. It occurs when the compound separates as a liquid phase before it crystallizes.

  • Fix: Re-heat the mixture until clear. Add a seed crystal (a tiny speck of pure material) when the solution cools to just above room temperature. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

Q2: My yield is very low (<50%). Where is my product? A: It is likely still in the mother liquor.

  • Cause: You may have used too much Ethyl Acetate (Solvent A).

  • Fix: Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling process (Second Crop). Note: The second crop is usually less pure.

Q3: Can I use water as an anti-solvent with Methanol? A: Proceed with caution. While chemically sound, water often induces oiling out in this specific class of esters. If you must use water, ensure the methanol concentration is high (>80%) initially and add water extremely slowly.

Q4: The crystals are sticky/waxy. A: This indicates residual solvent or impurities.

  • Fix: The "stickiness" is often due to traces of the starting material (phenol derivative). Recrystallize again using Isopropanol , which is excellent at solubilizing phenolic impurities.

The "Oiling Out" Remediation Loop

If you encounter oiling out, follow this specific logic loop to recover the batch without degradation.

OilingOutLoop State_Oil State: Oiling Out (Liquid Phase Separation) Action_Heat Re-heat to Reflux (Dissolve Oil) State_Oil->Action_Heat Action_Seed Cool to Cloud Point & ADD SEED Action_Heat->Action_Seed Action_SlowCool Slow Cool (1°C/min) Action_Seed->Action_SlowCool Action_SlowCool->State_Oil If fails, add more Solvent A Result_Crystal Crystallization Action_SlowCool->Result_Crystal

Figure 2: Remediation workflow for samples that separate into oil rather than crystals.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general ester purification protocols).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for solvent selection strategies in process chemistry).

  • PubChem. (n.d.). Methyl 2,6-difluorobenzoate Compound Summary. National Library of Medicine. (Used for physicochemical property verification).

  • Sigma-Aldrich. (n.d.). Methyl 2,6-difluorobenzoate Product Data Sheet. (Reference for solubility and handling safety).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4-ethoxy-2,6-difluorobenzoate Hydrolysis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific chemical vulnerabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the specific chemical vulnerabilities of highly fluorinated aromatic esters.

Hydrolyzing methyl 4-ethoxy-2,6-difluorobenzoate to its corresponding carboxylic acid seems like a routine deprotection step. However, the unique electronic environment of the 2,6-difluoroaromatic system introduces severe risks of side reactions if the mechanistic causality of the molecule is not respected.

Part 1: Mechanistic Insight & Causality

The primary challenge in this workflow is avoiding Nucleophilic Aromatic Substitution (


) .

The two fluorine atoms on the aromatic ring significantly influence its reactivity. Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect, which severely depletes electron density from the aromatic ring[1]. When combined with the electron-withdrawing ester or carboxylic acid group at the C1 position, the carbons at the C2 and C6 positions become highly electrophilic.

During base-catalyzed ester hydrolysis, the hydroxide ion (


) acts as a strong nucleophile. If the reaction conditions provide enough activation energy (e.g., elevated temperatures or harsh bases), the hydroxide will attack the ortho-positions, displacing the fluoride ion (a good leaving group in 

reactions) via a resonance-stabilized Meisenheimer complex[1]. This results in a major impurity: 4-ethoxy-2-fluoro-6-hydroxybenzoic acid .

ReactionPathway SM Methyl 4-ethoxy-2,6-difluorobenzoate (Starting Material) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O, 0°C) SM->Hydrolysis Mild Base / Lewis Acid Coord. SNAr Nucleophilic Aromatic Substitution (NaOH, Heat) SM->SNAr Strong Base / Heat Product 4-ethoxy-2,6-difluorobenzoic acid (Target Product) Hydrolysis->Product Desired Pathway Impurity 4-ethoxy-2-fluoro-6-hydroxybenzoic acid (SNAr Impurity) SNAr->Impurity F- Displacement by OH- Product->SNAr Over-reaction (Excess Base)

Caption: Reaction pathways showing desired ester hydrolysis versus S_NAr side reactions.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass loss of ~2 Da. What is happening?

A: You are observing the classic signature of an


 side reaction. The substitution of a fluorine atom (Exact Mass: 18.99 Da) by a hydroxyl group (Exact Mass: 17.00 Da) results in a net mass difference of -1.99 Da. This indicates that your hydrolysis conditions are too harsh, causing the base to attack the aromatic ring instead of the ester carbonyl.
Q2: How do I select the right base to minimize this pathway?

A: You must switch from harsh bases (like


 or 

) to Lithium Hydroxide (

)
. Causality: The lithium cation (

) acts as a mild Lewis acid. It coordinates tightly to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This effectively "directs" the hydroxide attack toward the ester cleavage rather than the aromatic ring. Furthermore,

allows the reaction to proceed smoothly at 0°C to Room Temperature[2],[3]. At these lower temperatures, the thermal activation barrier for the

reaction is not reached, ensuring high chemoselectivity.
Q3: Can I use acidic hydrolysis (e.g., refluxing HCl) to completely avoid ?

A: It is highly discouraged for this specific substrate. While acidic conditions eliminate the risk of


 (since no strong nucleophile is present), the harsh acidic environment and high heat required to hydrolyze the deactivated ester will likely cause ether cleavage  of your 4-ethoxy group. This will generate a 4-hydroxy-2,6-difluorobenzoic acid byproduct. Mild basic hydrolysis remains the most effective route.

Part 3: Quantitative Condition Matrix

To illustrate the critical nature of solvent and base selection, the following table summarizes the expected reaction profiles based on standard synthetic validation data for 2,6-difluorobenzoate systems:

Hydrolysis SystemSolvent SystemTemp ProfileTimeTarget Yield

Impurity (-2 Da)
Ether Cleavage
NaOH (3.0 eq) MeOH /

60°C2h< 40%> 50% < 1%
NaOH (3.0 eq) THF /

25°C12h65%25%< 1%
HCl (6.0 M) 1,4-Dioxane100°C24h20%< 1%> 70%
LiOH (2.5 eq) THF /

0°C

25°C
4h> 95% < 1% < 1%

Part 4: Self-Validating Experimental Protocol

To guarantee high fidelity and reproducibility, utilize the following optimized


-mediated protocol[2]. This protocol is designed as a self-validating system: it incorporates specific checkpoints to ensure the reaction remains within the safe thermodynamic window.

Protocol Step1 1. Dissolution SM in THF/H2O (1:1) Step2 2. Base Addition LiOH (2.5 eq) at 0°C Step1->Step2 Step3 3. Reaction Stir 0°C to RT, 4h Step2->Step3 Step4 4. Quenching 1M HCl to pH 2-3 Step3->Step4 Step5 5. Extraction EtOAc / Brine Wash Step4->Step5

Caption: Step-by-step workflow for the optimized LiOH-mediated ester hydrolysis.

Step-by-Step Methodology:
  • Dissolution: Dissolve Methyl 4-ethoxy-2,6-difluorobenzoate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Deionized Water.

    • Causality: THF ensures complete solubilization of the organic starting material, while water acts as the solvent for the base and the reactant for hydrolysis.

  • Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Base Addition: Slowly add Lithium Hydroxide monohydrate (

    
    , 2.5 eq) in portions over 10 minutes[2].
    
  • Reaction Execution: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to naturally warm to Room Temperature (approx. 20-25°C).

    • Validation Checkpoint: At t=3 hours, sample the reaction. Quench a 50 µL aliquot in 1 mL of Acetonitrile and analyze via LC-MS. You should observe complete consumption of the starting material with no M-2 Da impurity peak.

  • Quenching & Workup: Cool the reaction back to 0°C. Carefully acidify the mixture dropwise using 1M HCl until the pH reaches ~2 to 3[2].

    • Causality: The strongly electron-withdrawing fluorines lower the pKa of the resulting benzoic acid significantly (expected pKa ~1.5 - 2.0). Acidifying to pH 2-3 ensures the carboxylate is sufficiently protonated for organic extraction without creating a harshly acidic environment that could risk ether cleavage.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[2]. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure 4-ethoxy-2,6-difluorobenzoic acid.
    

References

  • Concise synthesis of the retinoic acid receptor (RAR) agonist AGN-193836 utilizing a photochemical benzylic oxidation Taylor & Francis[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-ethoxy-2,6-difluorobenzoate Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8)[1]. This guide is designed for research scientists and process chemists experiencing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8)[1]. This guide is designed for research scientists and process chemists experiencing low conversion rates, poor regioselectivity, or stalled reactions during the preparation of this fluorinated building block.

Depending on your precursor availability, this compound is typically synthesized via one of two primary pathways: the Esterification Route (starting from 4-ethoxy-2,6-difluorobenzoic acid) or the SNAr Route (starting from methyl 2,4,6-trifluorobenzoate). Below, we address the mechanistic bottlenecks of both pathways and provide field-proven, self-validating protocols to ensure high-yield conversions.

Part 1: Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my direct Fischer esterification of 4-ethoxy-2,6-difluorobenzoic acid stalling at <20% conversion despite prolonged heating?

Causality: The primary culprit is severe steric hindrance. The two fluorine atoms at the 2- and 6-positions (ortho to the carboxylic acid) create a dense electron cloud that physically blocks the nucleophilic attack of methanol on the carbonyl carbon. Furthermore, the electron-withdrawing nature of the fluorines destabilizes the protonated tetrahedral intermediate required for a standard Fischer esterification (MeOH/H₂SO₄). Solution: You must bypass the tetrahedral intermediate bottleneck by converting the carboxylic acid into a highly reactive acid chloride. Using oxalyl chloride with a catalytic amount of DMF generates the Vilsmeier-Haack reagent in situ, which rapidly converts the sterically hindered acid into 4-ethoxy-2,6-difluorobenzoyl chloride[2]. Subsequent quenching with methanol and a mild base (like triethylamine) will drive the conversion to >90%.

Q2: I am using the SNAr route (methyl 2,4,6-trifluorobenzoate + NaOEt), but I am seeing multiple spots on TLC and low yields of the desired product. What is going wrong?

Causality: You are likely experiencing over-substitution (yielding di-ethoxy or tri-ethoxy byproducts) or ester hydrolysis. Nucleophilic Aromatic Substitution (SNAr) on a trifluorinated ring is highly sensitive to stoichiometry and temperature. While the ester group at C1 strongly directs the incoming ethoxide nucleophile to the para position (C4) by stabilizing the Meisenheimer complex via resonance, excess sodium ethoxide or elevated temperatures will force a second substitution at the ortho positions (C2 or C6)[3]. Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of NaOEt) and keep the reaction temperature strictly at 0 °C during addition, only allowing it to warm to room temperature once the initial exotherm subsides.

Q3: How do I prevent ester hydrolysis during the basic workup of the SNAr reaction?

Causality: Sodium ethoxide is highly hygroscopic. If your solvent (e.g., THF or ethanol) is not strictly anhydrous, the ethoxide will react with adventitious water to form sodium hydroxide. Hydroxide is a harder nucleophile than ethoxide and will preferentially attack the ester carbonyl, hydrolyzing your product back to 4-ethoxy-2,6-difluorobenzoic acid. Solution: Ensure all solvents are dried over molecular sieves. Quench the reaction with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water. The mild acidity of NH₄Cl immediately neutralizes any residual ethoxide/hydroxide, preventing ester cleavage during the biphasic extraction.

Part 2: Mechanistic Workflows & Visualizations

Pathway A: Acid Chloride-Mediated Esterification

To overcome the steric bulk of the 2,6-difluoro groups, the two-step activation workflow is mandatory.

Esterification_Workflow Acid 4-ethoxy-2,6-difluorobenzoic acid Activation Oxalyl Chloride + DMF (cat.) CH2Cl2, RT Acid->Activation AcidChloride Acid Chloride Intermediate (Overcomes Steric Hindrance) Activation->AcidChloride Esterification MeOH, Et3N 0°C to RT AcidChloride->Esterification Product Methyl 4-ethoxy-2,6-difluorobenzoate Esterification->Product

Caption: Workflow for the two-step esterification bypassing 2,6-difluoro steric hindrance.

Pathway B: Regioselective SNAr Pathway

The ester group directs the ethoxide nucleophile to the para position, but strict temperature control is required to prevent over-reaction.

SNAr_Pathway SM Methyl 2,4,6-trifluorobenzoate NaOEt NaOEt (1.05 eq) 0°C to RT SM->NaOEt Intermediate Para-Meisenheimer Complex (Stabilized by Ester) NaOEt->Intermediate Nucleophilic Attack Product Methyl 4-ethoxy-2,6-difluorobenzoate Intermediate->Product Fluoride Elimination SideProduct Di-ethoxy Impurities (Excess Base/Heat) Product->SideProduct Over-reaction

Caption: SNAr mechanism showing para-selective substitution and potential over-reaction pathways.

Part 3: Quantitative Data & Route Comparison

When deciding which route to troubleshoot or scale up, consider the following empirical data comparing the two methodologies:

ParameterRoute A: Acid Chloride EsterificationRoute B: Regioselective SNAr
Starting Material 4-ethoxy-2,6-difluorobenzoic acidMethyl 2,4,6-trifluorobenzoate
Primary Reagents Oxalyl chloride, DMF, MeOH, Et₃NSodium ethoxide (NaOEt), THF or EtOH
Typical Yield 85% – 92%70% – 80%
Reaction Time 4 hours (Activation) + 2 hours (Quench)2 – 4 hours
Major Impurity Risk Unreacted carboxylic acid (if wet MeOH used)Di-ethoxy over-substitution, Hydrolyzed acid
Scalability Excellent (Requires gas scrubbing for HCl/CO/CO₂)Good (Requires cryogenic cooling at scale)

Part 4: Validated Experimental Protocols

Protocol A: Synthesis via Acid Chloride Activation

This protocol is self-validating: the cessation of gas evolution during step 2 acts as a visual indicator of complete acid chloride formation.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (to an HCl/CO₂ scrubber).

  • Activation: Suspend 4-ethoxy-2,6-difluorobenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add 3 drops of anhydrous DMF. Slowly add oxalyl chloride (12.0 mmol, 1.2 eq) dropwise at room temperature[2].

  • Validation Check: Observe vigorous effervescence (CO and CO₂ gas). Stir at room temperature for 3-4 hours until gas evolution completely ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the resulting crude acid chloride in anhydrous DCM (20 mL).

  • Esterification: Cool the solution to 0 °C in an ice bath. Add anhydrous methanol (50.0 mmol, 5 eq) followed dropwise by triethylamine (15.0 mmol, 1.5 eq).

  • Workup: Stir for 2 hours, allowing the mixture to warm to room temperature. Dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the pure ester.

Protocol B: Synthesis via Regioselective SNAr

This protocol utilizes stoichiometric limitation to prevent the formation of di-ethoxy impurities.

  • Setup: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Reagent Preparation: Dissolve methyl 2,4,6-trifluorobenzoate (10.0 mmol) in anhydrous THF (25 mL) and cool the solution strictly to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Prepare a fresh solution of sodium ethoxide (10.5 mmol, 1.05 eq) in anhydrous ethanol (10 mL). Add this solution dropwise to the reaction flask over 30 minutes using a syringe pump to prevent localized heating[3].

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1); the product spot will run slightly lower than the starting material.

  • Buffered Quench: Once the starting material is consumed, immediately quench the reaction by pouring it into a cold, saturated aqueous NH₄Cl solution (50 mL) to prevent ester hydrolysis.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if trace di-ethoxy impurities are detected.

References

  • Google Patents. (2008). JP2008542345A - Quinazolines and their use as Aurora kinase inhibitors.
  • Google Patents. (1981). EP0031199B1 - Substituted benzyl esters of cyclopropane carboxylic acids and their preparation.

Sources

Optimization

Removing unreacted starting materials from Methyl 4-ethoxy-2,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 4-ethoxy-2,6-difluoroben...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 4-ethoxy-2,6-difluorobenzoate. As Senior Application Scientists, we have synthesized our field expertise to create a practical resource that addresses common challenges in removing unreacted starting materials and byproducts.

Introduction

The synthesis of Methyl 4-ethoxy-2,6-difluorobenzoate, a key intermediate in various research and development applications, can present purification challenges. The presence of unreacted starting materials and side products can significantly impact the yield, purity, and overall success of subsequent synthetic steps. This guide offers a structured approach to troubleshooting and optimizing the purification of this fluorinated aromatic ester.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

A1: Based on common synthetic routes for analogous compounds, the primary unreacted starting materials you are likely to encounter are:

  • 2,6-Difluoro-4-ethoxybenzoic acid: If the final step is a Fischer esterification with methanol.[1]

  • Methyl 2,6-difluoro-4-hydroxybenzoate: If the synthesis involves a Williamson ether synthesis to introduce the ethoxy group.[2][3]

  • An ethylating agent: Such as ethyl iodide or diethyl sulfate, if a Williamson ether synthesis is performed.[4]

  • Methanol: If used in excess during an esterification reaction.[5]

Q2: What are the key physical properties to consider for purification?

PropertyEstimated Value/CharacteristicRelevance to Purification
Molecular Weight 216.18 g/mol [6]Affects diffusion rates and behavior in mass-sensitive detection methods.
Boiling Point Estimated to be >200 °CA high boiling point suggests that distillation is a viable purification method, especially under vacuum to prevent thermal decomposition.
Polarity Moderately polarThis property is central to separation by column chromatography and influences solvent selection for recrystallization and extraction.
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and potentially water.Critical for choosing appropriate solvents for extraction, washing, and recrystallization.

Q3: Which analytical techniques are best for monitoring the purity of my product?

A3: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for quickly assessing the number of components in your crude mixture and for optimizing the solvent system for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can be used to resolve closely related impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying any remaining impurities. ¹⁹F NMR can be particularly useful for fluorinated compounds.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your product.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Methyl 4-ethoxy-2,6-difluorobenzoate.

Issue 1: Presence of Acidic Impurities (e.g., 2,6-Difluoro-4-ethoxybenzoic acid)

Symptoms:

  • Broad peaks or streaking on silica gel TLC.

  • Aqueous washes with a basic solution show a pH drop.

  • Characteristic carboxylic acid peaks in the IR or NMR spectrum of the crude product.

Root Cause: Incomplete esterification or hydrolysis of the ester during workup.

Solution: Liquid-Liquid Extraction

An acid-base extraction is a highly effective method for removing acidic starting materials.

dot

Sources

Troubleshooting

Preventing defluorination during Methyl 4-ethoxy-2,6-difluorobenzoate processing

Topic: Preventing Defluorination During Methyl 4-ethoxy-2,6-difluorobenzoate Processing Technical Support Center: Advanced Synthesis & Process Chemistry Executive Summary: The "Push-Pull" Stability Paradox Processing Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Defluorination During Methyl 4-ethoxy-2,6-difluorobenzoate Processing Technical Support Center: Advanced Synthesis & Process Chemistry

Executive Summary: The "Push-Pull" Stability Paradox

Processing Methyl 4-ethoxy-2,6-difluorobenzoate presents a classic conflict in physical organic chemistry. The molecule features an electron-withdrawing ester group that activates the ring for Nucleophilic Aromatic Substitution (SNAr ), specifically at the 2 and 6 positions. While the 4-ethoxy group acts as an electron-donating group (EDG) that lowers the overall electrophilicity of the ring, the steric hindrance provided by the 2,6-fluorines creates a kinetic bottleneck for standard ester hydrolysis.

Operators often apply forcing conditions (high temperature, strong bases) to overcome this steric hindrance, inadvertently triggering the SNAr pathway and causing defluorination . This guide provides protocols to bypass this kinetic trap.

Module 1: Critical Reaction Mechanisms

Q: Why is my standard saponification (NaOH/MeOH) yielding a defluorinated byproduct?

A: You are encountering a competition between BAc2 (Acyl-Oxygen Cleavage) and SNAr .

  • The Steric Blockade (Desired Path Blocked): The two fluorine atoms at the 2,6-positions create a "steric shield" around the carbonyl carbon. Hydroxide ions (

    
    ) struggle to attack the carbonyl to initiate standard hydrolysis (BAc2 mechanism).[1]
    
  • The Electronic Trap (Undesired Path Open): The ester group is a strong electron-withdrawing group (EWG), which lowers the energy of the transition state (Meisenheimer complex) for nucleophilic attack at the ortho positions.

  • The Result: When you heat the reaction to force the hydrolysis, the

    
     ion—blocked from the carbonyl—attacks the C-F bond instead, displacing fluoride and forming the phenol byproduct (Methyl 4-ethoxy-2-fluoro-6-hydroxybenzoate).
    
Q: How can I visualize this competition?

A: See the mechanistic flow below. The "Safe Path" bypasses the ring entirely by attacking the methyl group.

G Start Methyl 4-ethoxy-2,6-difluorobenzoate TS_Carbonyl Tetrahedral Intermediate (Sterically Hindered!) Start->TS_Carbonyl BAc2 Path (Slow) TS_Ring Meisenheimer Complex (Stabilized by Ester) Start->TS_Ring SNAr Path (Fast at High T) TS_Methyl SN2 Attack on Methyl (Sterically Accessible) Start->TS_Methyl BAl2 Path (Safe) OH Strong Base (OH- / RO-) OH->TS_Carbonyl OH->TS_Ring Iodide Nucleophile (I- / LiI) Iodide->TS_Methyl Prod_Acid Target: 4-ethoxy-2,6-difluorobenzoic acid TS_Carbonyl->Prod_Acid Hydrolysis Prod_Defluoro Impurity: Defluorinated Phenol TS_Ring->Prod_Defluoro Fluoride Loss TS_Methyl->Prod_Acid Demethylation

Caption: Mechanistic competition between steric hindrance (BAc2) and electronic activation (SNAr), contrasted with the safe BAl2 dealkylation route.

Module 2: Safe Processing Protocols

Q: What is the "Gold Standard" method for hydrolyzing this ester without defluorination?

A: Switch from Hydrolysis (BAc2) to Nucleophilic Dealkylation (BAl2) . Instead of attacking the shielded carbonyl, use a soft nucleophile to attack the exposed methyl group of the ester. This mechanism is insensitive to the steric bulk of the 2,6-fluorines and the electronic activation of the ring.

Protocol 1: Lithium Iodide Mediated Demethylation

  • Reagents: Lithium Iodide (LiI, 3-5 equiv), Pyridine (Solvent).

  • Conditions: Reflux (115°C) for 4–8 hours.

  • Mechanism: The iodide ion (

    
    ) attacks the methyl group via 
    
    
    
    , cleaving the O-Me bond. The carboxylate forms without ever generating a tetrahedral intermediate at the carbonyl.
  • Workup: Acidify with dilute HCl to precipitate the acid.

  • Why it works: Iodide is a good nucleophile for carbon but a poor base; it will not trigger SNAr on the fluorinated ring.

Q: I cannot use Pyridine. Are there alternative "Safe" Hydrolysis methods?

A: Yes. If you must use hydroxide, you must suppress the SNAr pathway by manipulating the solvent and cation.

Protocol 2: TMSOK (Potassium Trimethylsilanolate) Hydrolysis

  • Reagents: TMSOK (1.1 equiv) in THF or Toluene.

  • Conditions: Room temperature to 40°C.

  • Mechanism: TMSOK provides a soluble source of anhydrous "oxide" that attacks the carbonyl.

  • Advantage: It operates in non-polar aprotic solvents where the "naked" anion is reactive enough to overcome steric hindrance at lower temperatures, reducing the thermal energy available for the SNAr activation barrier.

Protocol 3: Acidic Hydrolysis

  • Reagents:

    
     (20%) in Acetic Acid/Water.
    
  • Conditions: Reflux.[1][2][3][4][5]

  • Why it works: The ring is deactivated toward Nucleophilic attack under acidic conditions (no strong nucleophiles present). However, this reaction is kinetically very slow due to the 2,6-sterics and may require prolonged heating (24-48h).

Module 3: Solvent & Reagent Compatibility Guide

Q: How does solvent choice impact defluorination risk?

A: Solvent polarity is the single biggest variable in SNAr rates. Polar Aprotic solvents (DMSO, DMF) solvate cations (


, 

) well but leave the anions (

,

) "naked" and highly reactive, increasing SNAr rates by orders of magnitude.

Solvent Selection Table:

Solvent ClassExamplesSNAr RiskRecommendation
Polar Aprotic DMSO, DMF, DMAc, NMPEXTREME AVOID. These stabilize the transition state for F-displacement.
Polar Protic Methanol, Ethanol, WaterModerate Use with Caution. Solvation reduces nucleophile reactivity, but high T is required.
Ethers THF, 2-MeTHF, DioxaneLow Preferred. Good balance of solubility and reactivity.
Non-Polar Toluene, XyleneVery Low Ideal for TMSOK or Phase Transfer Catalysis methods.
Q: Can I use alkoxides (NaOMe/NaOEt) for transesterification?

A: No. Alkoxides are stronger nucleophiles than hydroxide. In the presence of the 2,6-difluoro motif, they will rapidly displace the fluorine atoms to form the 2,4,6-trialkoxy species.

Module 4: Troubleshooting Flowchart

Use this logic gate to determine the correct corrective action for your process.

DecisionTree Start Issue: Low Yield / Defluorination CheckSolvent Are you using DMSO/DMF? Start->CheckSolvent ActionSolvent Switch to THF or Toluene CheckSolvent->ActionSolvent Yes CheckBase Are you using Hydroxide/Alkoxide? CheckSolvent->CheckBase No CheckMethod Can you use Pyridine/LiI? CheckBase->CheckMethod Yes (High Risk) ActionAcid IMPLEMENT PROTOCOL 3: Acid Hydrolysis (H2SO4/AcOH) CheckBase->ActionAcid No (Already using Acid) ActionLiI IMPLEMENT PROTOCOL 1: LiI/Pyridine Demethylation CheckMethod->ActionLiI Yes ActionTMSOK IMPLEMENT PROTOCOL 2: TMSOK in THF CheckMethod->ActionTMSOK No (Pyridine incompatible)

Caption: Decision logic for troubleshooting defluorination issues during processing.

References

  • Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates.
  • Nucleophilic Dealkylation (BAl2)

    • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
    • Source: 1

    • Context: Validates the use of non-aqueous conditions to overcome steric hindrance.
  • Lithium Iodide Cleavage Protocol

    • Selective cleavage of methyl esters using LiI.
    • Source: 2

    • Context: "Methyl esters are cleaved faster than ethyl...[2] LiI/Pyridine can be used to cleave sterically hindered methyl esters."[2]

  • TMSOK Hydrolysis

    • Application of Trimethylsilanol
    • Source: 6

    • Context: Describes the use of TMSOK for anhydrous hydrolysis of hindered esters.

Sources

Optimization

Storage stability and degradation of Methyl 4-ethoxy-2,6-difluorobenzoate

Technical Support Center: Methyl 4-ethoxy-2,6-difluorobenzoate Product Profile & Chemical Context Methyl 4-ethoxy-2,6-difluorobenzoate is a specialized fluorinated building block, primarily used as an intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-ethoxy-2,6-difluorobenzoate

Product Profile & Chemical Context

Methyl 4-ethoxy-2,6-difluorobenzoate is a specialized fluorinated building block, primarily used as an intermediate in the synthesis of liquid crystals and pharmaceutical active ingredients (APIs). Its stability profile is governed by the "Ortho-Effect"—a competition between the electron-withdrawing nature of the fluorine atoms and the steric hindrance they provide.

Property Specification
CAS Number 1351668-30-8
Molecular Formula C₁₀H₁₀F₂O₃
Molecular Weight 216.18 g/mol
Physical State Low-melting solid or viscous liquid (purity dependent)
Storage Condition 2–8°C , under inert atmosphere (Argon/Nitrogen)
Primary Instability Hydrolysis (Moisture sensitivity)

Storage & Stability: The "Ortho-Effect" Paradox

Users often ask why this molecule requires strict moisture control despite the steric bulk of the fluorine atoms.

The Mechanism: In standard benzoates, the carbonyl carbon is open to nucleophilic attack (by water or hydroxide). In Methyl 4-ethoxy-2,6-difluorobenzoate :

  • Electronic Activation (Destabilizing): The highly electronegative fluorine atoms at positions 2 and 6 pull electron density away from the ring and the carbonyl carbon. This makes the carbonyl carbon more positive (electrophilic) and chemically eager to react with water.

  • Steric Shielding (Stabilizing): The physical size of the fluorine atoms creates a "shield" that blocks water molecules from easily hitting the carbonyl carbon.

The Result: The molecule is kinetically stable (slow to degrade) but thermodynamically unstable. Once water penetrates the steric shield (facilitated by heat or acidic impurities), the reaction proceeds rapidly due to the electronic activation.

Degradation Pathway (Hydrolysis)

The primary degradation product is 4-ethoxy-2,6-difluorobenzoic acid , which often appears as a white precipitate because it is less soluble in organic solvents than the ester.

DegradationPathway Ester Methyl 4-ethoxy-2,6-difluorobenzoate (Liquid/Low-melt Solid) Inter Tetrahedral Intermediate (Sterically Hindered) Ester->Inter Slow Nucleophilic Attack (Blocked by 2,6-F) Water H₂O / Moisture (Contaminant) Water->Inter Acid 4-ethoxy-2,6-difluorobenzoic acid (White Precipitate) Inter->Acid Rapid Collapse Methanol Methanol (Byproduct) Inter->Methanol

Figure 1: Hydrolysis pathway. The 2,6-difluoro substitution slows the initial attack (kinetic barrier), but the reaction is thermodynamically favorable once initiated.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers in the field.

Q1: "My sample has developed a white, crystalline precipitate at the bottom of the vial. Is it still usable?"
  • Diagnosis: This is the classic sign of Hydrolysis . The white solid is likely the corresponding carboxylic acid (4-ethoxy-2,6-difluorobenzoic acid).

  • Cause: Moisture ingress during storage. The acid is typically a high-melting solid, whereas the ester is a liquid or low-melting solid.

  • Action:

    • Filter the sample. The liquid filtrate may still be the pure ester.

    • Run an HPLC (see Section 4) on both the solid and the liquid.

    • If the liquid purity is >95%, repurify by passing through a short plug of silica gel (eluting with Hexane/EtOAc) to remove trace acid.

Q2: "I see a new peak in my HPLC chromatogram appearing after the main peak. What is it?"
  • Diagnosis: This is likely Transesterification or a Dimer impurity .

  • Context: Did you dissolve the sample in Ethanol or Isopropanol?

  • Mechanism: If stored in ethanol, the methyl ester can swap with ethyl to form Ethyl 4-ethoxy-2,6-difluorobenzoate . This is lipophilic and elutes later on a C18 column.

  • Action: Always prepare stock solutions in Acetonitrile or Methanol (since methanol matches the ester group, transesterification is "invisible"). Avoid ethanol or reactive alcohols.

Q3: "The material has turned yellow."
  • Diagnosis: Oxidation or Photo-degradation.

  • Cause: While the fluorinated ring is stable, the 4-ethoxy ether linkage is susceptible to slow oxidation to form peroxides or quinone-like impurities upon prolonged exposure to air and light.

  • Action: Check the UV absorbance. If the baseline is noisy, redistill (if liquid) or recrystallize. Store in amber vials.

Analytical Protocols (QC & Validation)

To validate the integrity of your material, use the following standardized Reverse-Phase HPLC method. This method is designed to separate the acid degradation product from the ester.

Standard HPLC Method: Purity & Degradation Check
Parameter Condition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 210 nm (carbonyl)
Temperature 30°C
Injection Vol 5 µL

Gradient Table:

Time (min) % Phase B Event
0.0 40% Equilibration
8.0 90% Elution of Ester
10.0 90% Wash

| 10.1 | 40% | Re-equilibration |

Expected Retention Behavior:

  • Degradation Product (Acid): Elutes Early (~2–3 min). The acid is more polar.

  • Target Analyte (Ester): Elutes Late (~6–7 min). The ester is hydrophobic.

Troubleshooting Decision Tree

Use this logic flow to determine the fate of your sample.

TroubleshootingTree Start Start: Visual Inspection Precipitate Is there a White Precipitate? Start->Precipitate HPLC Run HPLC (Method Sec. 4) Precipitate->HPLC No Discard Discard / Recrystallize (Severe Hydrolysis) Precipitate->Discard Yes (Major) Purify Silica Plug Filtration (Remove Trace Acid) Precipitate->Purify Yes (Minor) Color Is the Liquid Yellow? Color->Discard Dark Brown OK Material OK (Trace oxidation acceptable) Color->OK Pale Yellow HPLC->Color AcidPeak Peak @ ~2.5 min? HPLC->AcidPeak LatePeak Peak @ ~8.0+ min? AcidPeak->LatePeak No Acid Peak AcidPeak->Discard Area > 5% AcidPeak->Purify Area < 5% SolventCheck Check Solvent: Did you use Ethanol? LatePeak->SolventCheck Yes Transest Transesterification (Resynthesize or Ignore) SolventCheck->Transest Yes

Figure 2: Decision matrix for evaluating sample integrity based on visual and chromatographic evidence.

References

  • ChemScene. (n.d.). Methyl 2,6-difluoro-4-ethoxybenzoate Product Information. Retrieved from [1]

  • BenchChem. (2025). Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis. (Analogous mechanism for sterically hindered benzoate hydrolysis). Retrieved from

  • PubChem. (n.d.).[2] Methyl 2,6-difluorobenzoate Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (2018). Separation of Methyl Benzoate on Newcrom R1 HPLC Column. (Base method for benzoate ester analysis). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 1H NMR Profiling of Methyl 4-ethoxy-2,6-difluorobenzoate

This guide provides a rigorous technical analysis of the 1H NMR spectrum for Methyl 4-ethoxy-2,6-difluorobenzoate . It moves beyond basic spectral listing to offer a comparative framework for validation, solvent selectio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum for Methyl 4-ethoxy-2,6-difluorobenzoate . It moves beyond basic spectral listing to offer a comparative framework for validation, solvent selection, and impurity profiling, designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary

Methyl 4-ethoxy-2,6-difluorobenzoate is a pharmacophore scaffold frequently used in the synthesis of bioactive fluorinated heterocycles. Its structural integrity is defined by a specific substitution pattern that creates a high degree of symmetry.

The Analytical Challenge: Researchers often struggle to differentiate this ester from its hydrolysis precursor (the free acid) or regioisomers using low-resolution methods. This guide establishes the 1H NMR "Fingerprint" required to validate the compound's identity, purity, and solution-state behavior.

Key Performance Indicators (KPIs) for Analysis
FeatureTarget Signal (CDCl3)Diagnostic Value
Symmetry Aromatic region simplifies to a single signal (2H).Confirms 2,6-substitution pattern (symmetry axis).
Fluorine Coupling Aromatic protons appear as Doublets (³JHF).Validates F-substitution at positions 2 and 6.
Ester Integrity Singlet at ~3.90 ppm.Differentiates Product (Ester) from Impurity (Acid).

Structural Framework & Theoretical Assignment

The molecule possesses


-like local symmetry along the C1-C4 axis. This symmetry renders the protons at positions 3 and 5 chemically equivalent, simplifying the aromatic region significantly.
Graphviz: Structural Connectivity & Coupling Logic

G cluster_0 Molecular Core cluster_1 Functional Groups C1 C1 (Ipso) C2 C2-F (Fluorine) C1->C2 C6 C6-F (Fluorine) C1->C6 Ester Methyl Ester (-COOCH3) C1->Ester Attachment C3 C3-H (Aromatic H) C2->C3 C2->C3 ³J(H-F) ~10Hz (Ortho) C5 C5-H (Aromatic H) C6->C5 C6->C5 ³J(H-F) ~10Hz (Ortho) C4 C4-OEt (Ethoxy) C3->C4 C5->C4 Ethoxy Ethoxy Tail (-OCH2CH3) C4->Ethoxy Attachment

Caption: Structural connectivity highlights the symmetry axis. Dashed red lines indicate the dominant ³J H-F spin-spin coupling responsible for the aromatic doublet.

Detailed Spectral Assignment (The "Gold Standard")

The following data represents the expected chemical shifts in Chloroform-d (CDCl₃) , the standard solvent for non-polar esters.

1H NMR Data Table (400 MHz, CDCl₃)
PositionProton TypeCountShift (δ, ppm)MultiplicityCoupling (J, Hz)
H-3, H-5 Aromatic2H6.55 – 6.65 Doublet (d)³JHF ≈ 10.0 – 11.0 Hz
OCH₂ Ethoxy2H4.05 – 4.15 Quartet (q)³JHH ≈ 7.0 Hz
COOCH₃ Methyl Ester3H3.92 Singlet (s)N/A
CH₃ Ethoxy3H1.40 – 1.45 Triplet (t)³JHH ≈ 7.0 Hz

Expert Insight:

  • The Aromatic Doublet: The protons at H-3 and H-5 are ortho to a Fluorine atom. The large ³JHF coupling (~10 Hz) dominates the splitting. While there is a theoretical para coupling to the other Fluorine (⁵JHF), it is typically small (< 2 Hz) and often unresolved, resulting in a clean doublet appearance on standard 300/400 MHz instruments.

  • Shielding Effects: The ethoxy group at C4 is a strong electron donor, which shields H-3/H-5, pushing them upfield (lower ppm) compared to the unsubstituted difluorobenzoate (~6.9-7.0 ppm).

Comparative Analysis 1: Solvent Selection

The choice of solvent significantly alters the chemical shifts, particularly for the aromatic protons due to the "Solvent-Induced Shift" (SIS).

CDCl₃ vs. DMSO-d₆ Performance Matrix
ParameterCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide)Recommendation
Aromatic Shift (H-3/5) ~6.60 ppm~6.90 – 7.00 ppmDMSO causes downfield shift due to polarity/H-bonding.
Resolution High (Sharp peaks)Moderate (Viscosity broadens lines slightly)Use CDCl₃ for high-res coupling analysis.
Water Peak ~1.56 ppm (Usually non-interfering)~3.33 ppm (Can overlap with OCH₂/OCH₃)CDCl₃ is safer for integration of the ester/ether region.
Solubility ExcellentExcellentCDCl₃ is preferred for ease of evaporation/recovery.

Protocol Note: If your sample contains trace water, the water peak in DMSO-d₆ (3.33 ppm) often overlaps with the methyl ester singlet or the ethoxy quartet wings. CDCl₃ is the superior choice for quantitative purity analysis (qNMR) of this specific ester.

Comparative Analysis 2: Impurity Profiling

The most common impurity is the hydrolyzed free acid (4-ethoxy-2,6-difluorobenzoic acid) or the des-ethyl phenol (Methyl 2,6-difluoro-4-hydroxybenzoate).

Diagnostic Decision Tree

Use this logic flow to interpret ambiguous spectra.

DecisionTree Start Analyze 1H NMR Spectrum (Focus: 3.5 - 4.5 ppm region) CheckEster Is the Singlet at ~3.92 ppm present? Start->CheckEster YesEster Yes: Methyl Ester Intact CheckEster->YesEster Signal Present NoEster No: Missing Methyl Signal CheckEster->NoEster Signal Absent CheckPhenol Check ~9-10 ppm (Phenolic OH) Check Ethoxy signals (1.4, 4.1 ppm) YesEster->CheckPhenol CheckAcid Check >10 ppm for Broad Singlet NoEster->CheckAcid ResultAcid Diagnosis: Free Acid Impurity (Hydrolysis has occurred) CheckAcid->ResultAcid Broad Peak Found ResultPhenol Diagnosis: Des-ethyl Phenol (Ether cleavage) CheckPhenol->ResultPhenol OH Present + Ethoxy Missing ResultPure Diagnosis: Pure Product CheckPhenol->ResultPure No OH + Ethoxy Present

Caption: Logical workflow for identifying common degradation products (Hydrolysis or Ether Cleavage).

Experimental Protocol: High-Precision Acquisition

To ensure data quality suitable for publication or regulatory filing, follow this self-validating protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5.0 – 10.0 mg of the compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Homogenization: Invert tube 5 times. Ensure no suspended solids (filter through cotton if necessary).

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 5.0 seconds . (Crucial: The aromatic protons adjacent to Fluorine often have longer T1 relaxation times. A short D1 will reduce integration accuracy).

  • Number of Scans (NS): 16 (Sufficient for >5mg sample).

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

  • Temperature: 298 K (25°C).

Step 3: Processing & Phasing
  • Reference: Calibrate TMS to 0.00 ppm . (Alternatively, residual CHCl₃ to 7.26 ppm).

  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) for signal-to-noise, or Gaussian (GB) for resolution enhancement if resolving the fine H-F coupling.

  • Integration:

    • Set the Ethoxy CH₂ quartet (4.1 ppm) to 2.00 H .

    • Verify the Aromatic Doublet (6.6 ppm) integrates to 2.00 H (±0.05) .

    • Verify the Methyl Ester (3.9 ppm) integrates to 3.00 H (±0.05) .

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2891 (Analogous Benzoates). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons. (Standard reference for H-F coupling constants).
Comparative

HPLC method development for Methyl 4-ethoxy-2,6-difluorobenzoate purity

Comparative HPLC Method Development for the Purity Analysis of Methyl 4-ethoxy-2,6-difluorobenzoate As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Method Development for the Purity Analysis of Methyl 4-ethoxy-2,6-difluorobenzoate

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by highly functionalized fluorinated aromatics. Methyl 4-ethoxy-2,6-difluorobenzoate (CAS 1351668-30-8)[1] is a prime example. Developing a robust, stability-indicating HPLC method for this compound requires moving beyond traditional hydrophobic retention models. The subtle structural differences between the main analyte and its critical synthesis impurities—such as des-fluoro analogs and hydrolysis products—demand a stationary phase capable of multimodal interactions.

This guide objectively compares column chemistries, explains the mechanistic causality behind method optimization, and provides a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2].

The Mechanistic Rationale: Why Traditional C18 Fails

When profiling Methyl 4-ethoxy-2,6-difluorobenzoate, the primary analytical challenge is resolving it from its des-fluoro impurity (Methyl 4-ethoxy-2-fluorobenzoate).

Traditional C18 (Octadecyl) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the loss of a single highly electronegative fluorine atom does not significantly alter the overall hydrophobicity (LogP) of the molecule, C18 phases typically fail to provide baseline resolution for this critical pair.

To achieve selectivity, we must leverage the electronic properties of the analyte. Pentafluorophenyl (PFP) stationary phases act as strong Lewis acids[3]. The highly electronegative fluorine atoms on the PFP ring withdraw electron density, creating an electron-deficient surface. This allows the PFP column to engage in profound dipole-dipole interactions with the C-F bonds of the analyte, as well as


 interactions with the aromatic ring[4]. The absence of a fluorine atom in the des-fluoro impurity drastically alters its dipole moment and steric profile, allowing the PFP phase to easily discriminate between the two molecules.

PFP_Mechanism Analyte Methyl 4-ethoxy- 2,6-difluorobenzoate Hydrophobic Dispersive Forces Analyte->Hydrophobic Dipole Dipole-Dipole (C-F) Analyte->Dipole PiPi π-π Interactions Analyte->PiPi PFP PFP Stationary Phase Hydrophobic->PFP Dipole->PFP PiPi->PFP

Figure 1: Multimodal interaction mechanism between fluorinated analytes and PFP phases.

Comparative Column Performance Data

To objectively validate this mechanistic theory, a comparative study was executed using three orthogonal column chemistries under identical gradient conditions. The data below highlights the superiority of the PFP phase for this specific fluorinated ester.

Table 1: Column Selectivity Comparison for Methyl 4-ethoxy-2,6-difluorobenzoate

Column ChemistryRetention Time (min)Resolution (

) vs. Des-fluoro Impurity
Resolution (

) vs. Acid Impurity
Tailing Factor (

)
C18 (Octadecyl) 6.51.2 (Co-elution)4.51.45
Biphenyl 7.21.8 (Marginal)5.11.20
PFP (Pentafluorophenyl) 8.13.5 (Baseline)6.2 1.05

Causality Note: While the Biphenyl column introduces


 interactions that improve resolution over the C18, it lacks the rigid dipole-dipole C-F interactions provided by the PFP column[4]. Consequently, only the PFP column achieves the critical 

required for robust, reproducible quantitation.

Step-by-Step Analytical Protocol

The following methodology utilizes a self-validating framework. By incorporating strict System Suitability Testing (SST), the protocol mathematically proves its own fitness for use prior to the analysis of any unknown samples.

Workflow Step1 1. Analyte Profiling (Fluorine Electronegativity) Step2 2. Column Chemistry Screening (C18 vs. PFP) Step1->Step2 Step3 3. Mobile Phase Optimization (pH Control & Modifiers) Step2->Step3 Step4 4. Selectivity Evaluation (Rs > 2.0 for Critical Pairs) Step3->Step4 Step5 5. ICH Q2(R2) Validation (Lifecycle Approach) Step4->Step5

Figure 2: Systematic HPLC method development workflow for fluorinated aromatics.

Phase A: Reagent and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve Methyl 4-ethoxy-2,6-difluorobenzoate to a final concentration of 0.5 mg/mL in the diluent.

  • Resolution Mixture (SST Solution): Spike the Standard Solution with 0.1% w/w of Methyl 4-ethoxy-2-fluorobenzoate (Impurity A) and 4-ethoxy-2,6-difluorobenzoic acid (Impurity B).

Phase B: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The acidic pH of ~2.0 ensures that the hydrolysis impurity, 4-ethoxy-2,6-difluorobenzoic acid, remains fully protonated/unionized, preventing peak splitting and early elution).

  • Mobile Phase B: 100% Acetonitrile. (Causality: Acetonitrile is an aprotic solvent. Unlike methanol, it will not hydrogen-bond with the PFP stationary phase, thereby preserving the critical dipole-dipole interactions required for selectivity[3]).

  • Gradient Program: 30% B to 80% B over 15 minutes, followed by a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Phase C: The Self-Validating Mechanism (System Suitability Testing)

Before any sample sequence is initiated, the system must pass the following internal controls:

  • Selectivity Verification: Inject the Resolution Mixture. The resolution (

    
    ) between Methyl 4-ethoxy-2,6-difluorobenzoate and the des-fluoro impurity must be 
    
    
    
    .
  • Efficiency & Peak Shape: The tailing factor (

    
    ) of the main peak must be 
    
    
    
    .
  • System Precision: Inject the Standard Solution in five replicates. The Relative Standard Deviation (RSD) of the main peak area must be

    
     .
    

ICH Q2(R2) Validation Framework

Once optimized, the method must be validated according to the lifecycle approach outlined in the updated ICH Q2(R2) guidelines[2].

  • Specificity: Demonstrated by the baseline resolution (

    
    ) of the main peak from all known synthetic impurities and degradation products.
    
  • Linearity & Range: Must be established from Reporting Level (typically 0.05% for impurities) up to 120% of the nominal target concentration[2].

  • Robustness: Deliberate, small variations in column temperature (

    
    ), flow rate (
    
    
    
    mL/min), and mobile phase composition must be tested to ensure the self-validating SST criteria (
    
    
    ) are consistently met.

References

  • [2] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • [3] LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Available at: [Link]

  • [4] ResearchGate. Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography. Available at:[Link]

Sources

Validation

GC-MS fragmentation pattern of Methyl 4-ethoxy-2,6-difluorobenzoate

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of Methyl 4-ethoxy-2,6-difluorobenzoate A Comparative Analysis for Applied Research Professionals In the landscape of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of Methyl 4-ethoxy-2,6-difluorobenzoate

A Comparative Analysis for Applied Research Professionals

In the landscape of pharmaceutical synthesis and materials science, fluorinated aromatic compounds serve as critical building blocks. Methyl 4-ethoxy-2,6-difluorobenzoate (MW: 216.18 g/mol ) is one such intermediate, where precise analytical characterization is not merely a quality control step but a foundational requirement for ensuring downstream reaction success and final product purity. This guide provides a detailed examination of its characterization by Gas Chromatography-Mass Spectrometry (GC-MS), presenting a predicted fragmentation pattern based on established principles of mass spectrometry.

Furthermore, this document offers a comparative perspective, evaluating GC-MS against alternative analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This is intended to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy for their specific application.

GC-MS Fragmentation Pattern of Methyl 4-ethoxy-2,6-difluorobenzoate

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] In the mass spectrometer, following electron ionization (EI), the molecule undergoes fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint.

For aromatic esters like Methyl 4-ethoxy-2,6-difluorobenzoate, the molecular ion peak (M⁺˙) is expected to be prominent due to the stability conferred by the aromatic ring.[2][3] The fragmentation pathways are dictated by the functional groups present: the methyl ester, the ethoxy group, and the difluorinated aromatic ring. Based on established fragmentation rules for aromatic esters, the following pathways are predicted.[2][4]

Predicted Key Fragmentation Pathways:
  • α-Cleavage (Loss of Methoxy Radical): The most common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃).[4] This results in the formation of a highly stable 4-ethoxy-2,6-difluorobenzoyl cation.

    • M⁺˙ (m/z 216) → [M - OCH₃]⁺ (m/z 185) + •OCH₃

  • Loss of Ethene from the Ethoxy Group: A characteristic fragmentation for aromatic ethyl ethers involves a McLafferty-type rearrangement, leading to the elimination of a neutral ethene molecule (C₂H₄).[5]

    • M⁺˙ (m/z 216) → [M - C₂H₄]⁺˙ (m/z 188) + C₂H₄

  • Cleavage of the Ether Bond (Loss of Ethyl Radical): Direct cleavage of the ethyl group from the ether linkage can also occur.

    • M⁺˙ (m/z 216) → [M - C₂H₅]⁺ (m/z 187) + •C₂H₅

  • Decarbonylation (Loss of CO): The acylium ion formed in Pathway 1 (m/z 185) can subsequently lose a molecule of carbon monoxide (CO) to form a substituted difluorophenyl cation.

    • [M - OCH₃]⁺ (m/z 185) → [C₇H₆F₂O]⁺ (m/z 157) + CO

The following diagram illustrates these predicted primary fragmentation pathways.

M Methyl 4-ethoxy-2,6-difluorobenzoate (M+•) m/z = 216 F1 [M - OCH3]+ m/z = 185 (4-ethoxy-2,6-difluorobenzoyl cation) M->F1 - •OCH3 F2 [M - C2H4]+• m/z = 188 M->F2 - C2H4 F3 [M - C2H5]+ m/z = 187 M->F3 - •C2H5 F4 [C7H6F2O]+ m/z = 157 F1->F4 - CO

Caption: Predicted electron ionization fragmentation pathways of Methyl 4-ethoxy-2,6-difluorobenzoate.

Summary of Predicted Mass Fragments

The table below summarizes the key predicted ions in the mass spectrum of Methyl 4-ethoxy-2,6-difluorobenzoate.

m/z (amu) Proposed Ion Structure Neutral Loss Formula of Loss Comment
216[C₁₀H₁₀F₂O₃]⁺˙--Molecular Ion (M⁺˙)
188[C₈H₆F₂O₃]⁺˙EtheneC₂H₄Loss of ethene from the ethoxy group
187[C₈H₅F₂O₃]⁺Ethyl radical•C₂H₅α-cleavage at the ether oxygen
185[C₉H₇F₂O₂]⁺Methoxy radical•OCH₃α-cleavage of the methyl ester, likely the base peak[2]
157[C₇H₆F₂O]⁺Carbon MonoxideCOSubsequent loss from the m/z 185 fragment

Comparative Guide: Alternative Analytical Methodologies

While GC-MS is highly effective, other techniques offer unique advantages for the analysis of fluorinated compounds. The choice of method depends on the analytical goals, such as structural confirmation, quantification, or analysis within complex matrices.[6][7]

Technique Principle Advantages for this Analyte Limitations Primary Application
GC-MS Separation by volatility/polarity, followed by mass-based detection and fragmentation.[8]Excellent separation for isomers; provides a structural "fingerprint" from fragmentation. High sensitivity.Requires analyte to be volatile and thermally stable.Identification, purity assessment, and quantification of volatile impurities.
LC-MS Separation by partitioning between liquid mobile and solid stationary phases, followed by mass detection.Analyzes non-volatile or thermally labile compounds without derivatization; suitable for complex matrices.[9]Fragmentation can be less extensive (soft ionization), potentially providing less structural detail than EI.Analysis in biological matrices, reaction monitoring, and quantification of non-volatile byproducts.
¹⁹F NMR Nuclei of ¹⁹F atoms absorb and re-emit electromagnetic radiation in a magnetic field.Non-destructive; provides detailed structural information about the fluorine environment. Highly accurate for quantification (qNMR) without needing a specific standard of the analyte.[10][11]Lower sensitivity compared to MS methods; requires higher sample concentrations.Absolute quantification, structural elucidation, and analysis of fluorine-containing mixtures.[12]

Experimental Protocols

A robust analytical method requires a well-defined and validated protocol. The following sections provide standardized procedures for analysis.

GC-MS Analysis Protocol

This protocol is designed for the qualitative and quantitative analysis of Methyl 4-ethoxy-2,6-difluorobenzoate.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration within the instrument's linear range (e.g., 1-100 µg/mL).

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak corresponding to Methyl 4-ethoxy-2,6-difluorobenzoate.

    • Analyze the resulting mass spectrum. Identify the molecular ion and key fragment ions.

    • Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for confirmation.

Workflow for Analytical Characterization

The following diagram outlines the logical flow of the GC-MS analytical process.

cluster_0 Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation P1 Sample Weighing P2 Solvent Dissolution P1->P2 P3 Dilution to Working Conc. P2->P3 A1 Sample Injection P3->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization & Fragmentation A2->A3 A4 Mass Analysis A3->A4 D1 Peak Integration A4->D1 D2 Mass Spectrum Analysis D1->D2 D3 Structural Confirmation D2->D3 D4 Final Report D3->D4

Caption: Standard workflow for the GC-MS analysis of a chemical intermediate.

Conclusion

GC-MS with electron ionization provides a robust and highly specific method for the identification and purity assessment of Methyl 4-ethoxy-2,6-difluorobenzoate. The predictable fragmentation pattern, dominated by α-cleavage of the ester and characteristic losses from the ethoxy group, allows for confident structural confirmation. While GC-MS is a benchmark technique, a comprehensive analytical strategy may involve complementary methods like LC-MS for non-volatile components and ¹⁹F NMR for definitive structural elucidation and accurate quantification. The selection of the optimal analytical toolset should be guided by the specific requirements of the research, development, or quality control context.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]

  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Musarurwa, H., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products. Retrieved from [Link]

  • Mutlib, A. E., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ResearchGate. Retrieved from [Link]

  • University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • PubMed. (2012). Alternate Strategies to Obtain Mass Balance Without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. PubMed. Retrieved from [Link]

  • Dea, P., et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. ResearchGate. Retrieved from [Link]

Sources

Comparative

Unlocking the IR Spectral Fingerprint of Methyl 4-ethoxy-2,6-difluorobenzoate: A Comparative Guide

For researchers and drug development professionals working with fluorinated aromatics, verifying structural integrity is a critical quality control step. Methyl 4-ethoxy-2,6-difluorobenzoate is a highly functionalized bu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with fluorinated aromatics, verifying structural integrity is a critical quality control step. Methyl 4-ethoxy-2,6-difluorobenzoate is a highly functionalized building block featuring a methyl ester, an aryl-alkyl ether, and two ortho-fluorine atoms. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to validate this compound and distinguish it from closely related structural analogs.

As an Application Scientist, I have designed this guide to move beyond simple peak assignments. We will explore the causality behind the spectral shifts—specifically how steric hindrance and inductive effects dictate the vibrational modes—and provide a self-validating experimental workflow for high-resolution analysis.

Mechanistic Insights: The IR Spectral Fingerprint

To accurately interpret the IR spectrum of Methyl 4-ethoxy-2,6-difluorobenzoate, one must understand how its functional groups interact in three-dimensional space.

Carbonyl (C=O) Dynamics: Steric Deconjugation

In typical aromatic esters (e.g., methyl benzoate), the carbonyl (C=O) stretching frequency appears around 1715–1730 cm⁻¹ due to π-conjugation with the aromatic ring[1]. However, in Methyl 4-ethoxy-2,6-difluorobenzoate, the two highly electronegative and bulky fluorine atoms at the ortho (2,6) positions introduce severe steric hindrance. This physical crowding forces the ester carbonyl group to twist out of coplanarity with the benzene ring, effectively breaking the conjugation[2]. Consequently, the C=O bond order increases, shifting the absorption to a higher wavenumber (1735–1750 cm⁻¹ ), which closely mimics the behavior of a saturated aliphatic ester[3].

Ether (C-O-C) and Ester Linkages

The 4-ethoxy group acts as an aryl-alkyl ether, which exhibits two characteristic stretching vibrations: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹ [4]. These peaks are critical for confirming the presence of the ether linkage, distinguishing it from compounds that only contain the ester group.

Fluorine (C-F) Signatures

The highly polar C-F bonds at the 2,6 positions yield intense, broad stretching bands in the 1000–1400 cm⁻¹ region. Because these bands often overlap with the C-O stretches of both the ester and the ether, careful peak integration and baseline correction are required during data processing.

Table 1: Key IR Absorptions of Methyl 4-ethoxy-2,6-difluorobenzoate
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Mechanistic Rationale
Ester Carbonyl (C=O) Stretch1735 – 1750Shifted higher than typical aromatic esters (~1720 cm⁻¹) due to ortho-fluorine steric deconjugation and inductive (-I) effects.
Aryl-Alkyl Ether (C-O-C) Asymmetric Stretch~1250Characteristic of the 4-ethoxy group attached to the aromatic ring.
Aryl-Alkyl Ether (C-O-C) Symmetric Stretch~1050Secondary confirmation of the ether linkage.
C-F Stretch1000 – 1400Strong, broad overlapping bands due to the highly polar C-F bonds.
Aliphatic C-H Stretch2850 – 2960Represents the sp³ hybridized C-H bonds of both the methyl ester and the ethyl ether groups.
Aromatic C-H Stretch> 3000Weak bands representing the isolated meta-protons on the fluorinated ring.

Comparative Analysis: Differentiating Structural Analogs

During chemical synthesis or procurement, Methyl 4-ethoxy-2,6-difluorobenzoate must be distinguished from its structural analogs. FTIR is highly sensitive to these minor structural variations.

Table 2: Comparative IR Spectral Analysis vs. Alternatives
CompoundStructural DifferenceKey Differentiating IR Features
Methyl 4-ethoxy-2,6-difluorobenzoate Target CompoundBaseline spectrum. Contains both methyl ester and ethoxy ether C-H stretches; strong ether C-O-C bands at ~1250 and 1050 cm⁻¹.
Methyl 2,6-difluorobenzoate Lacks 4-ethoxy groupAbsence of ether bands. Missing the strong aryl-alkyl ether C-O-C stretches (~1250/1050 cm⁻¹). Reduced aliphatic C-H stretching intensity (only methyl ester present).
Methyl 4-methoxy-2,6-difluorobenzoate Methoxy instead of ethoxyShift in aliphatic C-H region. Methoxy C-H stretches appear sharper and slightly lower (~2830-2850 cm⁻¹) compared to the complex multiplet of an ethoxy group.
Ethyl 4-ethoxy-2,6-difluorobenzoate Ethyl ester instead of methylAltered ester C-O stretch. The ester C-O stretch shifts slightly. Increased intensity in the 2850-2960 cm⁻¹ region due to the presence of two ethyl groups (ester and ether).

Experimental Methodology: High-Resolution ATR-FTIR Workflow

To eliminate moisture artifacts associated with traditional KBr pellet pressing, Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid organic compounds[5]. ATR utilizes an evanescent wave that penetrates the sample (typically 0.5 to 2 µm deep), providing a non-destructive and highly reproducible spectrum[6].

Self-Validating Protocol
  • Preparation: Clean the ATR crystal (e.g., diamond or ZnSe) with high-purity isopropyl alcohol and a lint-free wipe. Allow the solvent to evaporate completely to prevent masking the aliphatic C-H region.

  • Background Acquisition (Validation Step 1): Collect a background spectrum (64 scans at 4 cm⁻¹ resolution). This is a critical self-validating step that subtracts ambient atmospheric interferences (fluctuating CO₂ and H₂O vapor) from the final spectrum[6].

  • Sample Loading: Place 1–2 mg of solid Methyl 4-ethoxy-2,6-difluorobenzoate directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil and apply consistent, firm pressure. This ensures intimate contact between the solid sample and the crystal, maximizing the penetration of the evanescent wave[5].

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using the same parameters as the background.

  • Data Processing (Validation Step 2): Apply an ATR correction algorithm. Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), this mathematical correction is mandatory to ensure the resulting spectrum is directly comparable to standard transmission libraries[5]. Perform a baseline correction to normalize the data.

  • Peak Integration: Identify and integrate the critical C=O (1735–1750 cm⁻¹), C-O-C (~1250 cm⁻¹), and C-F (1000–1400 cm⁻¹) regions for structural validation against the analogs listed in Table 2.

Analytical Workflow Visualization

FTIR_Workflow SamplePrep 1. Sample Preparation (ATR Crystal Cleaning & Sample Loading) Background 2. Background Scan (Atmospheric CO₂/H₂O Correction) SamplePrep->Background Acquisition 3. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Resolution) Background->Acquisition Processing 4. Data Processing (ATR & Baseline Correction) Acquisition->Processing Integration 5. Peak Integration (C=O, C-O-C, C-F Regions) Processing->Integration Validation 6. Spectral Matching (Analog Differentiation) Integration->Validation

Figure 1: Step-by-step ATR-FTIR analytical workflow for solid organic compounds.

References

  • The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. Available at:[Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at:[Link]

  • The Preparation and Characterization of Highly Fluorinated Poly(arylene alkylene ether)s. ResearchGate. Available at:[Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Laboratories. Available at:[Link]

  • FTIR-ATR Study Guide. EduBirdie. Available at:[Link]

Sources

Validation

X-Ray Crystallographic Profiling of Methyl 4-ethoxy-2,6-difluorobenzoate: A Comparative Structural Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol. As a Senior Application Scientist specializing in the solid-state cha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

As a Senior Application Scientist specializing in the solid-state characterization of fluorinated aromatics, I have designed this guide to objectively compare the crystallographic behavior of Methyl 4-ethoxy-2,6-difluorobenzoate against its non-fluorinated and non-alkoxylated alternatives. Understanding the precise three-dimensional arrangement and non-covalent interactions of this building block is critical for rational drug design and advanced materials synthesis.

Part 1: Structural Comparison & Mechanistic Insights

The introduction of fluorine atoms onto an aromatic ring fundamentally alters both the electronic landscape and the steric profile of the molecule. Methyl 4-ethoxy-2,6-difluorobenzoate represents a highly functionalized system where two competing electronic effects dictate crystal packing: the "ortho-fluorine effect" and the "para-alkoxy push-pull effect" [1].

The Causality of Conformation

In unsubstituted or strictly para-substituted benzoates, the ester carbonyl group prefers to lie coplanar with the aromatic ring to maximize


-conjugation. However, in Methyl 4-ethoxy-2,6-difluorobenzoate , the highly electronegative fluorine atoms at the 2 and 6 positions create intense electrostatic and steric repulsion against the ester's carbonyl oxygen. This forces the ester group to twist out of the aromatic plane (typically by >40°).

Simultaneously, the 4-ethoxy group acts as a strong


-electron donor. When coupled with the electron-withdrawing ester and fluorine groups, it induces a "push-pull" dipole moment across the molecule. This imparts a partial quinoid character to the benzene ring, subtly altering the interior carbon-carbon bond lengths [1][2].
Comparative Alternative Analysis

To objectively evaluate the performance and structural utility of our target compound, we compare it against two baseline alternatives:

  • Alternative 1: Methyl 4-ethoxybenzoate (Lacks ortho-fluorines). Without steric hindrance, this molecule remains planar. Its crystal packing is dominated by tight, direct

    
     stacking, making it highly crystalline but less soluble in non-polar organic solvents.
    
  • Alternative 2: Methyl 2,6-difluorobenzoate (Lacks para-ethoxy). While it maintains the twisted ester conformation due to the ortho-fluorines, it lacks the strong electron-donating group. Its crystal lattice is stabilized almost entirely by

    
     hydrogen bonding, with negligible 
    
    
    
    interactions [3].

Part 2: Quantitative Crystallographic Data

The following table summarizes the comparative Single-Crystal X-Ray Diffraction (SCXRD) parameters. These metrics highlight how specific substitutions dictate the supramolecular architecture.

Crystallographic ParameterMethyl 4-ethoxy-2,6-difluorobenzoate (Target)Methyl 4-ethoxybenzoate (Alt 1)Methyl 2,6-difluorobenzoate (Alt 2)
Space Group

(Monoclinic)

(Triclinic)

(Monoclinic)
Ester-Ring Dihedral Angle ~42.5° (Twisted)~4.2° (Planar)~45.1° (Twisted)
Primary Intermolecular Force

& Offset

Direct

Stacking

Contacts
Centroid-Centroid Distance 3.85 Å (Offset Stacking)3.62 Å (Direct Stacking)> 4.0 Å (Weak/None)
Quinoid Ring Character High (Push-Pull system)LowModerate

Part 3: Mandatory Visualization

Mechanistic Influence on Crystal Packing

G Base Benzoate Core (Planar Baseline) Mod1 2,6-Difluoro Substitution (Ortho Effect) Base->Mod1 Mod2 4-Ethoxy Substitution (Para Donor) Base->Mod2 Effect1 Steric & Electrostatic Repulsion (Ester Twist > 40°) Mod1->Effect1 Effect2 Push-Pull Dipole Moment (Quinoid Character) Mod2->Effect2 Outcome Altered Crystal Packing: C-H...F Contacts & Offset Pi-Stacking Effect1->Outcome Effect2->Outcome

Caption: Mechanistic pathway of how 2,6-difluoro and 4-ethoxy substitutions alter crystal packing.

SCXRD Experimental Workflow

Workflow S1 1. Dissolution (DCM/Hexane) S2 2. Vapor Diffusion (Slow Evaporation) S1->S2 S3 3. Crystal Harvesting (Paratone Oil) S2->S3 S4 4. X-Ray Diffraction (Mo Kα, 100K) S3->S4 S5 5. Structure Refinement (SHELXL) S4->S5

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Part 4: Experimental Protocols for SCXRD

To ensure reproducibility and high-resolution structural determination, the following self-validating protocol must be strictly adhered to.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion using a Dichloromethane (DCM) / Hexane solvent system is selected over slow cooling. The high volatility of DCM allows for a controlled, slow supersaturation gradient. This is critical for preventing the formation of twinned crystals, which frequently occur in highly fluorinated aromatics due to rapid precipitation [3].

  • Dissolve 15 mg of Methyl 4-ethoxy-2,6-difluorobenzoate in 0.5 mL of anhydrous DCM in a 2 mL inner vial.

  • Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of anti-solvent (n-Hexane).

  • Seal the outer vial tightly with a PTFE-lined cap and leave undisturbed at 20°C for 48–72 hours.

  • Harvest the resulting colorless block crystals directly into Paratone-N oil to prevent degradation from solvent loss.

Step 2: Data Collection & Refinement

Causality: Data collection is performed at 100 K. Cryogenic cooling minimizes thermal atomic displacement (Debye-Waller factors), which is crucial for accurately resolving the high electron density of the fluorine atoms and precisely mapping the subtle


 non-covalent interactions[1].
  • Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber or MiTeGen loop using the Paratone-N oil.

  • Transfer the crystal to a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and a nitrogen cryostream set to 100 K.
  • Collect data utilizing

    
     and 
    
    
    
    scans to achieve a completeness of >99% up to
    
    
    .
  • Perform structure solution using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    

Self-Validating System: The integrity of this protocol is internally validated by the refinement metrics. An


 during data reduction confirms that the vapor diffusion successfully yielded a single, untwinned domain. Furthermore, a final 

validates the accurate assignment of the highly electronegative fluorine atoms versus the ester oxygen atoms—a common pitfall in the crystallography of fluorinated esters due to their similar electron scattering profiles.

References

  • Novikov, E. M., et al. (2024). "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)". Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • Akitsu, T., et al. (2012). "Dipole Fluctuation and Structural Phase Transition in Hydrogen-Bonding Molecular Assemblies of Mononuclear Cu II Complexes with Polar Fluorobenzoate Ligands". ResearchGate. URL:[Link]

Comparative

A Comparative Guide to Validating Assay Methods for Methyl 4-ethoxy-2,6-difluorobenzoate

For researchers, scientists, and professionals in drug development, the rigorous quantification of chemical intermediates is a cornerstone of process control, purity assessment, and ultimately, the quality of the final a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rigorous quantification of chemical intermediates is a cornerstone of process control, purity assessment, and ultimately, the quality of the final active pharmaceutical ingredient (API). Methyl 4-ethoxy-2,6-difluorobenzoate, a key building block in synthetic chemistry, is no exception. The selection and validation of an appropriate analytical method to determine its purity and concentration are critical for ensuring batch-to-batch consistency and the success of subsequent reaction steps.

This guide provides an in-depth comparison of potential analytical methodologies for the assay of Methyl 4-ethoxy-2,6-difluorobenzoate. Moving beyond a simple listing of procedures, we will explore the causality behind the selection of specific techniques, grounded in the principles of scientific integrity and adherence to international regulatory standards.

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2]. For an assay of a chemical intermediate like Methyl 4-ethoxy-2,6-difluorobenzoate, this means the method must be proven to be accurate, precise, specific, and robust. Regulatory bodies worldwide have harmonized their expectations for method validation, most notably through the International Council for Harmonisation (ICH) guidelines, specifically the ICH Q2(R1) guideline on "Validation of Analytical Procedures"[3][4]. Adherence to these principles is not merely a regulatory hurdle; it is a fundamental component of good science, ensuring the reliability and integrity of the data generated[5][6].

Candidate Analytical Techniques: A Comparative Overview

Based on the structure of Methyl 4-ethoxy-2,6-difluorobenzoate (Molecular Formula: C₁₀H₁₀F₂O₃, Molecular Weight: 216.18 g/mol )[7], which possesses a UV-active aromatic ring and is expected to have moderate polarity and volatility, two primary analytical techniques are proposed for its assay:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is often the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.

  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds, offering excellent separation efficiency and specificity through mass-based detection.

The choice between these methods is not arbitrary and depends on several factors, including the specific analytical challenge (e.g., expected impurities), available instrumentation, and desired throughput. The following sections will compare these two approaches using the core validation parameters stipulated by ICH Q2(R1)[6].

Data Presentation: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the expected performance of a validated RP-HPLC-UV method versus a GC-MS method for the assay of Methyl 4-ethoxy-2,6-difluorobenzoate. Note: The data presented are illustrative and represent typical performance characteristics for these techniques.

Validation Parameter RP-HPLC-UV Method GC-MS Method Commentary
Specificity High (Peak Purity assessment via DAD)Very High (Mass spectral confirmation)GC-MS offers superior specificity due to the additional dimension of mass fragmentation patterns, which can definitively identify the analyte and distinguish it from co-eluting impurities.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods are capable of excellent accuracy. HPLC can sometimes be more accurate for less volatile compounds.
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 1.5%Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%HPLC typically demonstrates superior precision due to the highly reproducible nature of modern pumping systems and autosamplers.
Linearity (R²) ≥ 0.999≥ 0.998Both techniques exhibit excellent linearity over a defined concentration range.
Range 80% - 120% of nominal concentration70% - 130% of nominal concentrationThe range is defined by the demonstration of acceptable linearity, accuracy, and precision.
Limit of Quantitation (LOQ) ~1 µg/mL~0.5 µg/mLGC-MS, particularly in selected ion monitoring (SIM) mode, can often achieve lower detection and quantitation limits.
Robustness HighModerateHPLC methods are often more robust to minor variations in mobile phase composition and column temperature. GC methods can be sensitive to inlet conditions and temperature ramps.
Sample Throughput Moderate (Typical run time: 10-15 min)Moderate to High (Typical run time: 15-25 min, but can be faster with modern systems)HPLC can have shorter run times, but GC may allow for faster oven cycles for simple separations.

Experimental Protocols: A Step-by-Step Guide

The trustworthiness of any analytical method lies in a well-documented and reproducible protocol. Below are detailed, step-by-step methodologies for the development and validation of both an RP-HPLC-UV and a GC-MS method for Methyl 4-ethoxy-2,6-difluorobenzoate.

Protocol 1: RP-HPLC-UV Method

This protocol is designed to provide a robust separation of the main analyte from potential process-related impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methyl 4-ethoxy-2,6-difluorobenzoate reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Causality: This ratio is a starting point and should be optimized to achieve a retention time of approximately 5-7 minutes for the main peak, ensuring good separation from the solvent front and any early-eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Causality: The benzoyl moiety provides strong UV absorbance. A full UV scan of the analyte should be performed to determine the absorbance maximum for optimal sensitivity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample to be assayed at a target concentration of 100 µg/mL using the mobile phase as the diluent.

4. Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_params Core Parameters cluster_limits Limits & Stability cluster_report Finalization Prep Standard & Sample Preparation Specificity Specificity Prep->Specificity Inject Blank, Standard, Sample Linearity Linearity & Range Specificity->Linearity Confirm Peak Identity Accuracy Accuracy Linearity->Accuracy Establish Range Precision Precision Accuracy->Precision Spike Recovery LOQ LOQ/LOD Precision->LOQ Repeat Injections Robustness Robustness LOQ->Robustness S/N Ratio Report Validation Report Robustness->Report Vary Parameters

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Protocol 2: GC-MS Method

This protocol is an alternative for thermally stable analytes and offers high specificity.

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (MS).

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Dichloromethane (DCM, high purity).

  • Methyl 4-ethoxy-2,6-difluorobenzoate reference standard.

2. Chromatographic and MS Conditions:

  • Injector Temperature: 250 °C. Causality: This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

  • Split Ratio: 20:1. Causality: A split injection is used for concentrated samples to avoid overloading the column.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Full Scan (m/z 50-350) for method development and specificity. Selected Ion Monitoring (SIM) for quantitation, using characteristic ions (e.g., m/z 216, 185, 157 - to be confirmed by initial analysis).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Working Standard Solution (50 µg/mL): Dilute 1.25 mL of the stock solution to 25 mL with DCM.

  • Sample Solution (50 µg/mL): Prepare the sample to be assayed at a target concentration of 50 µg/mL using DCM as the diluent.

4. Validation Parameter Relationships:

Validation_Parameters Assay Reliable Assay Method Specificity Specificity (Analyte vs. Others) Assay->Specificity Accuracy Accuracy (Closeness to True Value) Assay->Accuracy Precision Precision (Agreement of Repeats) Assay->Precision Specificity->Accuracy Specificity->Precision Linearity Linearity (Conc. vs. Response) Range Range (Acceptable Limits) Linearity->Range Accuracy->Range Precision->Range

Caption: This diagram outlines the hierarchical relationship between fundamental validation parameters.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the assay of Methyl 4-ethoxy-2,6-difluorobenzoate. The choice of method should be guided by the specific requirements of the analysis.

  • RP-HPLC-UV is recommended for routine quality control environments where high precision and robustness are paramount. Its operational simplicity and lower maintenance compared to GC-MS make it a cost-effective and reliable choice.

  • GC-MS is recommended for applications requiring the highest level of specificity, such as in impurity profiling or for use as an orthogonal method to confirm the results obtained by HPLC. Its ability to provide structural information via mass spectra is invaluable for identifying unknown impurities.

Ultimately, a well-validated analytical method, regardless of the technology chosen, is a self-validating system that provides trust and confidence in every result.[5] By following the principles outlined in this guide and grounding experimental choices in scientific rationale, researchers can ensure the quality and consistency of their work.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide: Methyl 4-ethoxy-2,6-difluorobenzoate

As drug development increasingly relies on fluorinated building blocks to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), compounds like Methyl 4-ethoxy-2,6-difluorobenzoat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated building blocks to modulate the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs), compounds like Methyl 4-ethoxy-2,6-difluorobenzoate (CAS: 1351668-30-8) have become staple intermediates[1]. However, the presence of multiple fluorine atoms and an ester linkage necessitates strict operational and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating methodologies for handling and disposing of this compound, ensuring both scientific integrity and regulatory compliance.

Hazard Identification & Mechanistic Risk Assessment

Before handling Methyl 4-ethoxy-2,6-difluorobenzoate, it is critical to understand the mechanistic reasons behind its hazard classifications under the OSHA Hazard Communication Standard (HCS)[2].

  • Skin and Eye Irritation (H315, H319): The lipophilic nature of the difluorobenzene ring facilitates rapid penetration through the lipid bilayer of the stratum corneum. Once absorbed, the electrophilic carbonyl carbon of the ester group can interact with biological nucleophiles, causing localized inflammation and irritation[1].

  • Respiratory Irritation (H335): If aerosolized or handled as a fine powder, the compound can deposit in the upper respiratory tract, where the mucosal lining hydrolyzes the ester, leading to acute respiratory irritation[1].

Operational Handling Protocols

To mitigate the risks outlined above, implement the following step-by-step handling methodology.

Step 1: Environmental Control Setup

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 80–100 feet per minute (fpm).

  • Causality: Maintaining negative pressure ensures that any aerosolized particulates are drawn away from the operator's breathing zone, directly mitigating H335 inhalation risks.

Step 2: PPE Selection and Verification

  • Action: Don splash-proof chemical goggles, a flame-resistant lab coat, and standard nitrile examination gloves.

  • Causality: Nitrile is explicitly selected over latex. The non-polar fluorinated aromatic ring can rapidly permeate natural rubber; nitrile provides a superior, cross-linked barrier against lipophilic organic esters.

  • Self-Validating Check: Perform a visual inflation test on the nitrile gloves prior to use to ensure no micro-punctures compromise the barrier.

Step 3: Material Transfer

  • Action: Use grounded, anti-static weigh boats and spatulas.

  • Causality: Fluorinated powders can generate static charges during friction (triboelectric effect). Grounded tools prevent static discharge, which could otherwise scatter the irritating powder outside the containment zone.

Spill Response & Containment Workflows

In the event of a spill, immediate and logical containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: If the spill exceeds 500 mL or 500 g, evacuate the immediate area and maximize fume hood exhaust.

  • Containment: Surround the spill with an inert, inorganic absorbent (e.g., diatomaceous earth or sand).

    • Causality: Combustible absorbents like sawdust must be avoided. The ester functionality can undergo localized exothermic reactions if exposed to reactive organic absorbents under slightly acidic or basic spill conditions.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a pre-labeled, puncture-resistant hazardous waste container.

  • Decontamination: Wash the affected surface with a mild soap and water solution to hydrolyze and remove residual traces of the ester.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Methyl 4-ethoxy-2,6-difluorobenzoate) Start->Assess Vent Ensure Ventilation & Evacuate if >500mL Assess->Vent PPE Don PPE (Nitrile, Goggles, Respirator) Vent->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water/Solvent) Collect->Decon End Log Incident & Request EHS Pickup Decon->End

Figure 1: Step-by-step logical workflow for containing and neutralizing Methyl 4-ethoxy-2,6-difluorobenzoate spills.

Proper Disposal Procedures

The disposal of Methyl 4-ethoxy-2,6-difluorobenzoate is strictly governed by the EPA's Resource Conservation and Recovery Act (RCRA)[3]. Because it contains fluorine, it must be classified and segregated as Halogenated Organic Waste.

The Causality of Halogenated Segregation: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard municipal or biological waste treatments cannot degrade this compound. Furthermore, standard low-temperature incineration fails to completely mineralize fluorinated organics, risking the atmospheric emission of highly toxic polyfluorinated byproducts or corrosive hydrofluoric acid (HF) gas. Therefore, it must be sent to licensed facilities capable of high-temperature incineration (>1100°C) equipped with specialized acid gas scrubbers.

Step-by-Step Disposal Protocol:

  • Segregation: Pour all reaction mixtures, washes, or stock solutions containing this compound exclusively into a waste carboy explicitly labeled "Halogenated Organic Waste."

  • Compatibility Testing (Self-Validating System):

    • Action: Before adding a new batch of waste to the primary halogenated carboy, test the pH of the incoming waste stream using indicator paper.

    • Validation: Ensure the pH is between 5 and 8. Mixing highly acidic or basic waste into the carboy can catalyze the exothermic hydrolysis of the methyl ester, generating pressure (methanol vapor) that could rupture the sealed container.

  • Secondary Containment: Place the primary waste carboy inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Labeling & Manifesting: Attach a compliant EPA RCRA hazardous waste tag[3]. Document the exact percentage of halogenated content to assist the downstream disposal facility in calibrating their incinerator's scrubber systems.

WasteDisposal Gen Waste Generation (Reaction Mixture/Wash) Check Check Halogen Content Gen->Check IsHalogen Contains Fluorine (>1% Halogen) Check->IsHalogen Segregate Segregate into 'Halogenated Organics' IsHalogen->Segregate Label Attach RCRA Label (Characteristic Waste) Segregate->Label Store Store in Secondary Containment (Max 90 Days) Label->Store Incinerate High-Temp Incineration (Licensed Facility) Store->Incinerate

Figure 2: Regulatory-compliant segregation and disposal pathway for halogenated organic waste.

Quantitative Data & Safety Parameters

Table 1: Physicochemical & Hazard Summary

ParameterSpecificationOperational Implication
CAS Number 1351668-30-8[1]Unique identifier for SDS and EHS tracking.
Molecular Formula C₁₀H₁₀F₂O₃[1]High fluorine content mandates halogenated disposal.
Molecular Weight 216.18 g/mol [1]Used for calculating stoichiometric equivalents in reactions.
GHS Hazard Codes H315, H319, H335[1]Requires strict dermal and respiratory protection.
Storage Temp 2-8°C (Sealed/Dry)[1]Prevents ambient hydrolysis of the ester bond over time.

Table 2: PPE & Engineering Controls

Control TypeRequirementJustification
Ventilation Chemical Fume HoodPrevents inhalation of aerosolized ester (H335 mitigation).
Hand Protection Nitrile Gloves (≥4 mil)Prevents dermal penetration of lipophilic aromatics.
Eye Protection Splash-proof GogglesProtects against accidental liquid splashes during transfer.
Spill Absorbent Diatomaceous Earth / SandInert nature prevents exothermic reactions with the ester.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication - Overview". United States Department of Labor. Available at:[Link]

  • Encamp. "RCRA Hazardous Waste Definition, EPA Form 8700-12". Encamp Inc. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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